molecular formula C28H31NO B1681530 SCH 221510 CAS No. 322473-89-2

SCH 221510

Numéro de catalogue: B1681530
Numéro CAS: 322473-89-2
Poids moléculaire: 397.6 g/mol
Clé InChI: LOSJNRBXNQTUNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

a nociceptin opioid receptor agonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJNRBXNQTUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432414
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322473-89-2
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of SCH 221510: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a novel, orally active, non-peptide small molecule that has garnered significant interest in the scientific community for its potent and selective agonist activity at the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: Potent and Selective NOP Receptor Agonism

This compound exerts its pharmacological effects primarily through its high-affinity binding to and activation of the NOP receptor.[1] The NOP receptor is the fourth member of the opioid receptor family, but it does not bind traditional opioid ligands with high affinity.[3] The endogenous ligand for the NOP receptor is the 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ).[1]

This compound is characterized by its significant selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ). This selectivity is crucial as it suggests a pharmacological profile distinct from traditional opioids, potentially with a reduced liability for common opioid-related side effects.

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This combination of signaling events generally leads to a reduction in neuronal excitability.

This compound Signaling Pathway SCH221510 This compound NOP_Receptor NOP Receptor (ORL1) SCH221510->NOP_Receptor Binds and Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel N-type Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates (via Gβγ) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_Channel->Neuronal_Excitability GIRK_Channel->Neuronal_Excitability

Figure 1: Signaling pathway of this compound via the NOP receptor.

Quantitative Data

The binding affinity and functional potency of this compound at the NOP receptor and other opioid receptors have been quantified in various in vitro assays.

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NOP 0.3 [1]12 [1]
μ-opioid65693
κ-opioid131683
δ-opioid28548071
Table 1: Binding Affinity and Functional Potency of this compound.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for the human NOP, μ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from cells expressing the human μ, δ, or κ opioid receptors.

    • Radioligand: [³H]nociceptin was used for the NOP receptor binding assay. For the classical opioid receptors, selective radioligands such as [³H]DAMGO (μ), [³H]DPDPE (δ), and [³H]U69,593 (κ) were used.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in a final volume of 0.5 mL.

    • Termination: The binding reaction was terminated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data Analysis: IC₅₀ values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start membranes Prepare cell membranes expressing NOP receptor start->membranes incubate Incubate membranes with [³H]nociceptin and this compound membranes->incubate filter Rapid filtration to separate bound and free ligand incubate->filter count Quantify radioactivity by scintillation counting filter->count analyze Calculate IC₅₀ and Ki values count->analyze end End analyze->end

Figure 2: Workflow for the radioligand binding assay.

2. [³⁵S]GTPγS Binding Assays

  • Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as an agonist at the NOP receptor.

  • Methodology:

    • Membrane Preparation: Membranes from CHO-hNOP cells were used.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

    • Incubation: Membranes were incubated with 0.1 nM [³⁵S]GTPγS, 3 μM GDP, and various concentrations of this compound.

    • Termination and Detection: The reaction was terminated by filtration, and the amount of bound [³⁵S]GTPγS was determined by scintillation counting.

    • Data Analysis: EC₅₀ and Emax values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Assays: Anxiolytic-like Activity

This compound has demonstrated anxiolytic-like effects in a variety of preclinical models.[1]

1. Rat Elevated Plus-Maze

  • Objective: To assess the anxiolytic-like effects of this compound in rats.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.

  • Procedure:

    • Male Sprague-Dawley rats were administered this compound orally (p.o.) 60 minutes before testing.

    • Each rat was placed in the center of the maze, facing an open arm.

    • Behavior was recorded for 5 minutes.

    • Parameters Measured: Time spent in and number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms.

2. Rat Vogel Conflict Test

  • Objective: To evaluate the anti-conflict (anxiolytic-like) effects of this compound.

  • Apparatus: An operant chamber with a drinking tube.

  • Procedure:

    • Male Wistar rats were water-deprived for 48 hours.

    • During a 3-minute test session, every 20th lick from the drinking tube was punished with a mild electric shock to the feet.

    • This compound was administered orally 60 minutes prior to the test.

    • Parameter Measured: The number of shocks received (i.e., the number of punished drinking periods). An increase in the number of shocks taken indicates an anxiolytic-like effect.

3. Rat Fear-Potentiated Startle

  • Objective: To assess the effect of this compound on a conditioned fear response.

  • Apparatus: A startle chamber that can deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).

  • Procedure:

    • Training: Rats were conditioned by pairing a light stimulus (conditioned stimulus, CS) with a mild footshock (unconditioned stimulus, US).

    • Testing: The next day, the acoustic startle response was measured in the presence and absence of the light CS.

    • This compound was administered orally before the test session.

    • Parameter Measured: The potentiation of the startle response by the CS. A reduction in fear-potentiated startle is indicative of an anxiolytic effect.

4. Guinea Pig Pup Separation-Induced Vocalization

  • Objective: To evaluate the effect of this compound on separation-induced distress vocalizations.

  • Procedure:

    • Guinea pig pups were separated from their mothers and littermates and placed in a novel environment.

    • The number and duration of ultrasonic vocalizations were recorded for a set period.

    • This compound was administered prior to the separation.

    • Parameter Measured: A decrease in the number and/or duration of vocalizations suggests an anxiolytic-like effect.

5. Rat Conditioned Lick Suppression

  • Objective: To assess the effect of this compound on a conditioned emotional response.

  • Procedure:

    • Water-deprived rats were trained to lick a drinking tube for a water reward.

    • A neutral stimulus (e.g., a tone) was then paired with a mild footshock.

    • During testing, the suppression of licking in the presence of the tone was measured.

    • This compound was administered before the test session.

    • Parameter Measured: An attenuation of the suppression of licking in the presence of the conditioned stimulus indicates an anxiolytic effect.

Anxiolytic Assay Workflow cluster_assays Anxiolytic-like Behavioral Assays EPM Elevated Plus-Maze data_analysis Analyze Behavioral Parameters EPM->data_analysis VCT Vogel Conflict Test VCT->data_analysis FPS Fear-Potentiated Startle FPS->data_analysis PSV Pup Separation Vocalization PSV->data_analysis CLS Conditioned Lick Suppression CLS->data_analysis drug_admin Administer this compound (or vehicle) behavioral_test Conduct Behavioral Assay drug_admin->behavioral_test conclusion Determine Anxiolytic-like Effect data_analysis->conclusion

Figure 3: General workflow for in vivo anxiolytic-like assays.

Conclusion

This compound is a potent and highly selective NOP receptor agonist. Its mechanism of action, centered on the activation of the NOP receptor and subsequent modulation of intracellular signaling pathways, results in significant anxiolytic-like effects in a range of preclinical models. The data presented in this guide underscore the potential of this compound as a pharmacological tool for investigating the NOP receptor system and as a lead compound for the development of novel therapeutics with a potentially favorable side-effect profile compared to existing anxiolytics. Further research into its clinical efficacy and safety is warranted.

References

SCH 221510: A Comprehensive Profile of a Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor with significant therapeutic potential in pain, anxiety, and other neurological disorders.[1][2][3] This technical guide provides a detailed overview of the NOP receptor selectivity profile of this compound, presenting quantitative data on its binding affinity and functional activity at the NOP receptor in comparison to other classical opioid receptors (mu, delta, and kappa). Detailed, generalized methodologies for the key experiments used to characterize this profile are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying pharmacology.

Introduction

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family.[4] Despite its structural homology to the classical opioid receptors (MOP, DOP, KOP), it does not bind endogenous or exogenous opioids with high affinity.[4] Its endogenous ligand, N/OFQ, and selective synthetic ligands like this compound modulate a variety of physiological processes, including pain perception, mood, and locomotion.[1][5] this compound has demonstrated anxiolytic-like effects in preclinical models and has been investigated for its potential in treating neuropathic pain and other conditions.[1][5] A thorough understanding of its selectivity profile is crucial for the development of NOP receptor-targeted therapeutics with improved efficacy and reduced side-effect profiles.

Quantitative Selectivity Profile

The selectivity of this compound for the NOP receptor over other opioid receptors is a key feature of its pharmacological profile. This selectivity is quantified through in vitro binding and functional assays.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

ReceptorKi (nM)Selectivity (fold vs. NOP)
NOP0.3[1][2]-
Mu (MOP)65[1]217
Kappa (KOP)131[1]437
Delta (DOP)2854[1]9513

Data compiled from publicly available sources.[1][2]

Functional Activity (EC50)

Functional activity measures the ability of a ligand to elicit a biological response upon binding to its receptor. For G protein-coupled receptors like the NOP receptor, this is often assessed by measuring the inhibition of adenylyl cyclase (leading to reduced cAMP levels) or the stimulation of GTPγS binding. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

Table 2: Functional Activity (EC50) of this compound at Opioid Receptors

ReceptorEC50 (nM)Selectivity (fold vs. NOP)
NOP12[1][2]-
Mu (MOP)693[1]58
Kappa (KOP)683[1]57
Delta (DOP)8071[1]673

Data compiled from publicly available sources.[1][2]

Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

NOP_Signaling_Pathway cluster_downstream Downstream Effects SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds to G_protein Gi/o Protein (αβγ) NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Leads to

NOP Receptor Signaling Pathway

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to determine the selectivity profile of opioid receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (NOP, MOP, KOP, or DOP).

  • Radiolabeled ligand (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound). Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate at 25°C Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Pre-incubation: In a microplate, combine the cell membranes with GDP and the test compound (this compound) at various concentrations.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and Emax values.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Pre_incubation Pre-incubate Membranes, GDP, & this compound Membranes->Pre_incubation GDP GDP GDP->Pre_incubation Test_Compound This compound (serial dilutions) Test_Compound->Pre_incubation GTPgS [³⁵S]GTPγS Initiation Add [³⁵S]GTPγS GTPgS->Initiation Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification EC50_Emax Determine EC50 & Emax Quantification->EC50_Emax

GTPγS Binding Assay Workflow
cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

  • Whole cells expressing the opioid receptor of interest.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (this compound).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Cell Plating: Seed the cells in a microplate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with the test compound (this compound) at various concentrations for a short period.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the concentration of this compound to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Receptor-expressing Cells Pre_treatment Pre-treat cells with this compound Cells->Pre_treatment Test_Compound This compound (serial dilutions) Test_Compound->Pre_treatment Forskolin Forskolin Stimulation Stimulate with Forskolin Forskolin->Stimulation Pre_treatment->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Detection Detect cAMP Lysis->Detection EC50 Determine EC50 Detection->EC50

cAMP Accumulation Assay Workflow

Conclusion

The data presented in this technical guide clearly demonstrate that this compound is a highly potent and selective agonist for the NOP receptor. Its significantly lower affinity and functional activity at the classical opioid receptors (MOP, KOP, and DOP) underscore its value as a research tool for elucidating the physiological roles of the NOP receptor system and as a lead compound for the development of novel therapeutics with a potentially favorable side-effect profile compared to traditional opioids. The detailed experimental methodologies and visual aids provided herein offer a comprehensive resource for scientists and researchers working in the field of opioid pharmacology and drug discovery.

References

SCH 221510: A Technical Guide to Binding Affinity, Ki Values, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, inhibitory constant (Ki) values, and associated signaling pathways of SCH 221510, a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist. The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Data: Binding Affinity and Ki Values

This compound is distinguished by its high affinity and selectivity for the NOP receptor, also known as the orphanin FQ (N/OFQ) receptor. This selectivity is crucial for its pharmacological profile, which includes anxiolytic-like effects without the significant side effects associated with less selective opioids.[1] The binding affinity and Ki values are summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound
ReceptorKi (nM)Reference
Nociceptin (NOP)0.3[1][2][3][4][5]
μ-Opioid (MOP)65[2][4]
κ-Opioid (KOP)131[2][4]
δ-Opioid (DOP)2854[2][4]
Table 2: Functional Potency (EC50) of this compound
ReceptorEC50 (nM)Reference
Nociceptin (NOP)12[1][2][3][4][5]
μ-Opioid (MOP)693[2][4]
κ-Opioid (KOP)683[2][4]
δ-Opioid (DOP)8071[2][4]

Signaling Pathways and Mechanism of Action

As an agonist at the NOP receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[6][7] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates downstream cellular processes.

Furthermore, NOP receptor activation can lead to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.[7][8] There is also evidence that NOP receptor signaling can involve other G protein subtypes and activate mitogen-activated protein kinase (MAPK) signaling cascades.[6][9] Some studies have suggested that this compound may exhibit a modest bias towards β-arrestin-2 recruitment, although other research indicates no significant overall pathway bias.[10]

SCH_221510_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SCH221510 This compound NOP_R NOP Receptor (OPRL1) SCH221510->NOP_R Binds G_protein Gαi/o Gβγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Signaling G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Neuronal_Excitability Reduced Neuronal Excitability Ca_channel->Neuronal_Excitability K_ion K+ K_channel->K_ion Efflux K_channel->Neuronal_Excitability ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca2+ Ca_ion->Ca_channel Influx

This compound Signaling Pathway

Experimental Protocols

The determination of binding affinity (Ki) and functional potency (EC50) for this compound involves standard pharmacological assays. While the precise, detailed protocols from the original discovery and characterization studies are proprietary, the methodologies can be reconstructed based on established practices for GPCRs.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay is used to determine the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP, MOP, KOP, or DOP receptors. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Nociceptin for NOP) and varying concentrations of this compound.

  • Incubation: The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (Cells expressing receptor) start->mem_prep assay_setup Assay Setup (Membranes + Radioligand + this compound) mem_prep->assay_setup incubation Incubation (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration (Separate bound/free) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow
Functional Assays (for EC50 Determination)

Functional assays measure the biological response elicited by the agonist. For Gαi/o-coupled receptors like NOP, common functional assays include GTPγS binding and cAMP accumulation assays.

[³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins upon agonist binding.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Setup: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

  • Filtration: The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).

cAMP Accumulation Assay:

This assay measures the inhibition of adenylyl cyclase activity.

General Protocol:

  • Cell Culture: Whole cells expressing the NOP receptor are plated in a multi-well plate.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is analyzed to determine the EC50 value.

Functional_Assay_Logic cluster_gtp [³⁵S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay gtp_start Agonist Binding to NOP Receptor gtp_g_protein G Protein Activation (GDP-GTP Exchange) gtp_start->gtp_g_protein gtp_binding [³⁵S]GTPγS Binds to Gαi/o gtp_g_protein->gtp_binding gtp_measure Measure [³⁵S]GTPγS Incorporation gtp_binding->gtp_measure camp_start Agonist Binding to NOP Receptor camp_g_protein Gαi/o Activation camp_start->camp_g_protein camp_ac Inhibition of Adenylyl Cyclase camp_g_protein->camp_ac camp_measure Measure Decrease in cAMP Levels camp_ac->camp_measure

References

The Functional Selectivity of SCH 221510: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: SCH 221510 is a potent, orally active, and selective agonist for the nociceptin (B549756) opioid receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] This technical guide provides an in-depth analysis of the functional selectivity of this compound, focusing on its activity at the NOP receptor in comparison to the classical mu (μ), kappa (κ), and delta (δ) opioid receptors. We will explore its binding affinity and functional potency across different signaling pathways, detail the experimental protocols used for its characterization, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience.

Pharmacological Profile of this compound

This compound exhibits a high degree of selectivity for the NOP receptor over the classical opioid receptors. This selectivity is evident in both radioligand binding assays (Ki) and functional assays (EC50). The compound's pharmacological parameters are summarized in the table below.

ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NOP 0.3[1][3]12[1][2][3]
Mu (μ) 65[1]693[1]
Kappa (κ) 131[1]683[1]
Delta (δ) 2854[1]8071[1]

Table 1: Binding affinities and functional potencies of this compound at NOP, mu, kappa, and delta opioid receptors. Data compiled from multiple sources.[1][2][3]

The data clearly indicates that this compound is over 200-fold more selective in binding to the NOP receptor compared to the mu-opioid receptor and demonstrates even greater selectivity over the kappa and delta subtypes.[1] Functionally, it is more than 50-fold more potent at the NOP receptor than at the mu and kappa receptors.[3]

Opioid Receptor Signaling Pathways

Opioid receptors, including NOP, are G protein-coupled receptors (GPCRs).[5][6] Upon agonist binding, they primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This G protein-dependent signaling also involves the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[8]

In addition to G protein-mediated signaling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the recruitment of β-arrestin proteins, which desensitize the G protein signal and can initiate a separate wave of G protein-independent signaling, for instance, through mitogen-activated protein kinase (MAPK) cascades.[5][7] The ability of a ligand to preferentially activate one pathway over another is termed "functional selectivity" or "biased agonism."

Studies on this compound at the NOP receptor have shown it to be a full agonist in both G protein-mediated pathways (cAMP inhibition) and β-arrestin recruitment.[9] Interestingly, some research suggests that this compound may exhibit a modest bias towards β-arrestin-2 recruitment compared to the endogenous ligand, nociceptin.[9] It also shows a prolonged response time for peak arrestin recruitment compared to other agonists.[9]

Opioid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling receptor Opioid Receptor (e.g., NOP, MOR, KOR, DOR) gi_go Gαi/o receptor->gi_go Activates beta_gamma Gβγ grk GRK receptor->grk Recruits agonist This compound (Agonist) agonist->receptor Binds gi_go->beta_gamma Dissociates ac Adenylyl Cyclase gi_go->ac Inhibits ion_channel Ion Channel Modulation beta_gamma->ion_channel Modulates camp ↓ cAMP ac->camp p_receptor Phosphorylated Receptor grk->p_receptor Phosphorylates arrestin β-Arrestin p_receptor->arrestin Recruits mapk MAPK Signaling arrestin->mapk Initiates internalization Receptor Internalization arrestin->internalization Mediates Experimental Workflow for Functional Selectivity cluster_ligand Ligand Characterization cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Activity & Selectivity cluster_analysis Step 3: Data Analysis ligand Test Compound (this compound) binding_assay Radioligand Binding Assay ligand->binding_assay g_protein_assay G Protein Activation ([³⁵S]GTPγS Assay) ligand->g_protein_assay arrestin_assay β-Arrestin Recruitment (BRET/Tango Assay) ligand->arrestin_assay ki_value Determine Ki (Affinity) binding_assay->ki_value ec50_g Determine EC50/Emax (G Protein Pathway) g_protein_assay->ec50_g ec50_a Determine EC50/Emax (β-Arrestin Pathway) arrestin_assay->ec50_a analysis Compare Potency & Efficacy Across Pathways ec50_g->analysis ec50_a->analysis conclusion Determine Functional Selectivity / Bias Profile analysis->conclusion

References

The NOP Receptor Agonist SCH 221510: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent, selective, and orally active non-peptide agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor and the fourth member of the opioid receptor family.[1][2][3] Extensive preclinical research has demonstrated its potential therapeutic utility in a range of CNS-related disorders, most notably anxiety and pain.[4][5] This technical guide provides an in-depth overview of the research applications of this compound, detailing its pharmacological profile, mechanism of action, and established experimental protocols. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Pharmacological Profile

This compound exhibits high binding affinity and functional potency at the NOP receptor with significant selectivity over the classical opioid receptors (μ, δ, κ).[1] This selectivity minimizes the potential for off-target effects associated with traditional opioids.

Table 1: In Vitro Pharmacology of this compound
ParameterReceptorValue (nM)Assay System
Binding Affinity (Ki) NOP0.3[1]CHO cells expressing human NOP receptor
μ (mu)65[1]
κ (kappa)131[1]
δ (delta)2854[1]
Functional Potency (EC50) NOP12[1][3][35S]GTPγS binding in CHO cell membranes
μ (mu)693[1]
κ (kappa)683[1]
δ (delta)8071[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the NOP receptor, which primarily couples to inhibitory G proteins (Gαi/o).[1] This initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

G Protein-Coupled Signaling

Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Concurrently, the βγ subunits of the dissociated G protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5] These actions hyperpolarize the neuron, making it less likely to fire an action potential.

Mitogen-Activated Protein Kinase (MAPK) Pathway

NOP receptor activation has also been shown to stimulate the MAPK signaling cascade, including the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[5][6] This pathway is implicated in longer-term cellular processes, including gene expression and neuroplasticity.

SCH_221510_Signaling_Pathway SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds to G_protein Gαi/oβγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Modulates

Caption: Signaling pathway of this compound via the NOP receptor.

Research Applications and Experimental Protocols

This compound is primarily utilized in preclinical research to investigate the role of the NOP receptor system in anxiety and pain.

Anxiolytic-Like Activity

This compound has demonstrated anxiolytic-like effects in a variety of rodent and primate models of anxiety, often at doses that do not produce significant motor impairment.[4][7]

Animal ModelSpeciesDose Range (mg/kg, p.o.)Observed Effect
Elevated Plus-MazeRat, Gerbil1 - 30Increased time spent in open arms[4]
Vogel Conflict TestRat10Increased punished drinking[4]
Conditioned Lick SuppressionRat1 - 30Attenuation of conditioned suppression[4]
Fear-Potentiated StartleRat1 - 30Reduced startle response[4]
Pup Separation-Induced VocalizationGuinea Pig1 - 30Decreased vocalizations[4]

This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[8][9][10]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour prior to testing.

  • Drug Administration: Administer this compound orally at the desired dose (e.g., 1-30 mg/kg) or vehicle control. The pre-treatment time should be consistent (e.g., 30-60 minutes).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute period.

  • Data Collection: Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Elevated_Plus_Maze_Workflow start Start acclimation Acclimation (1 hour) start->acclimation drug_admin Drug Administration (this compound or Vehicle) acclimation->drug_admin place_on_maze Place Animal on Center of Maze drug_admin->place_on_maze explore Allow Exploration (5 minutes) place_on_maze->explore record Record Behavior (Video Tracking) explore->record analyze Analyze Data (Time in Open Arms) record->analyze end End analyze->end

Caption: Experimental workflow for the Elevated Plus-Maze test.

Analgesic Activity

This compound has shown efficacy in various models of pain, including neuropathic and inflammatory pain states.

This protocol is a standard method for assessing thermal nociception.[11][12][13]

  • Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55°C).

  • Baseline Measurement: Determine the baseline latency for each animal to exhibit a pain response (e.g., paw licking or jumping) before drug administration. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control.

  • Test Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and measure the latency to the pain response.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.

In Vitro Assay Protocols

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the NOP receptor.[14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NOP receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin) and varying concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled NOP receptor ligand.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by this compound.[1][2][16][17]

  • Membrane Preparation: Use membranes from cells expressing the NOP receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Incubation Mixture: In each well, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of this compound to determine the EC50 and Emax values.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NOP receptor. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of anxiety, pain, and other NOP receptor-mediated processes. Further research with this compound will continue to elucidate the therapeutic potential of targeting the NOP receptor system.

References

SCH 221510: A Technical Guide to its Pharmacology and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective, orally active agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] As a member of the opioid receptor family, the NOP receptor represents a promising therapeutic target for a variety of central nervous system disorders. This technical guide provides an in-depth overview of the pharmacology and biological activity of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a distinct signaling system within the broader opioid family. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. Activation of the NOP receptor has been shown to modulate a range of physiological processes, including pain perception, anxiety, and reward. Consequently, there is significant interest in developing selective NOP receptor modulators for therapeutic applications.

This compound, with the chemical name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a small molecule that acts as a potent and selective agonist at the NOP receptor.[1] Its oral bioavailability and distinct pharmacological profile make it a valuable tool for elucidating the physiological roles of the NOP receptor and a potential lead compound for the development of novel therapeutics.

Pharmacology

Binding Affinity and Functional Activity

This compound exhibits high affinity and functional potency at the human NOP receptor, with significantly lower affinity for the classical opioid receptors, demonstrating its selectivity. The quantitative pharmacological data for this compound are summarized in the table below.

ReceptorAssay TypeParameterValue (nM)Reference
NOP Radioligand BindingKᵢ0.3[1]
Functional Assay (GTPγS)EC₅₀12[1]
μ-opioid Radioligand BindingKᵢ65
Functional Assay (GTPγS)EC₅₀693
κ-opioid Radioligand BindingKᵢ131
Functional Assay (GTPγS)EC₅₀683
δ-opioid Radioligand BindingKᵢ2854
Functional Assay (GTPγS)EC₅₀8071
Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the NOP receptor, a G protein-coupled receptor (GPCR). Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, causing inhibition of voltage-gated Ca²⁺ channels and activation of G protein-coupled inwardly rectifying K⁺ (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability. Furthermore, NOP receptor stimulation can activate mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK1/2, which are involved in regulating various cellular processes. Receptor desensitization and internalization are mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCH221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH221510->NOP_Receptor binds G_Protein Gi/o Protein NOP_Receptor->G_Protein activates GRK GRK NOP_Receptor->GRK recruits beta_Arrestin β-Arrestin NOP_Receptor->beta_Arrestin recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Channel K⁺ Channel G_Protein->K_Channel activates MAPK_Cascade MAPK Cascade (p38, JNK, ERK1/2) G_Protein->MAPK_Cascade activates cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Neuronal_Excitability Neuronal Excitability (decreased) Ca_Channel->Neuronal_Excitability K_Channel->Neuronal_Excitability GRK->NOP_Receptor phosphorylates Endocytosis Receptor Internalization beta_Arrestin->Endocytosis

NOP Receptor Signaling Pathway Activated by this compound.

Biological Activity

Anxiolytic-like Effects

This compound has demonstrated significant anxiolytic-like activity in various preclinical models.[1] These effects are observed at doses that do not produce sedative or locomotor-impairing side effects, suggesting a favorable therapeutic window compared to classical anxiolytics like benzodiazepines.[1] The anxiolytic effects of this compound are mediated by the NOP receptor, as they can be blocked by NOP receptor antagonists.[1]

Analgesic Effects

This compound exhibits analgesic properties in models of acute and neuropathic pain. Its mechanism of analgesia is distinct from that of traditional opioids, and it is suggested that NOP receptor agonists may have a lower potential for abuse and other side effects associated with mu-opioid receptor agonists.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NOP receptor.

  • Cell/Tissue Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells) or from brain tissue. Cells or tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled NOP receptor ligand (e.g., [³H]nociceptin) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare NOP Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

This functional assay measures the ability of this compound to activate G-protein signaling through the NOP receptor.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are used.

  • Assay Conditions: Membranes are incubated in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of this compound.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC₅₀) and the maximal effect (Eₘₐₓ) are determined by non-linear regression analysis.

In Vivo Assays

This is a widely used behavioral model to assess anxiety-like behavior in rodents.[2]

  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.[3]

  • Animals: Adult male rats or mice are typically used.

  • Procedure: Animals are pre-treated with this compound or vehicle via the appropriate route of administration (e.g., oral gavage). After a specified pre-treatment time, the animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: The session is recorded by a video camera, and the time spent in the open arms and the number of entries into the open and closed arms are scored.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Elevated_Plus_Maze_Workflow start Start drug_admin Administer this compound or Vehicle to Rodent start->drug_admin place_on_maze Place Rodent on Elevated Plus-Maze drug_admin->place_on_maze record_behavior Record Behavior for 5 minutes place_on_maze->record_behavior score_behavior Score Time and Entries in Open/Closed Arms record_behavior->score_behavior analyze_data Analyze Data for Anxiolytic-like Effects score_behavior->analyze_data end End analyze_data->end

References

Orally Active NOP Agonists for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of central nervous system disorders, including pain, anxiety, depression, and substance abuse disorders. Unlike classical opioid receptors, activation of the NOP receptor does not appear to be associated with the same rewarding effects or abuse liability, making NOP agonists an attractive alternative to traditional opioids. The development of orally active NOP agonists has been a key objective in realizing their therapeutic potential, enabling systemic administration for in vivo studies and eventual clinical use. This technical guide provides an in-depth overview of selected orally active NOP agonists that have been evaluated in in vivo studies, with a focus on their pharmacological properties, experimental protocols, and underlying signaling mechanisms.

Featured Orally Active NOP Agonists

This guide focuses on three key non-peptidic NOP receptor agonists that have been extensively studied for their in vivo efficacy following oral administration: Cebranopadol, AT-121, and SCH221510.

Quantitative Data Summary

The following tables summarize the key quantitative data for Cebranopadol, AT-121, and SCH221510, facilitating a comparative analysis of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Profile of Orally Active NOP Agonists

CompoundSpeciesOral Bioavailability (%)Tmax (h)CmaxHalf-life (t1/2) (h)
Cebranopadol Rat25.1 µg/kg (ED50 in tail-flick)[1]-->9 (duration of action)[1]
Human-4-6[2]Dose-proportional[2]~24 (operational)[2]
AT-121 RatGood (implied)---
Monkey---3 (duration of action)[3]
SCH221510 RatGood (reported)[4]---

Table 2: In Vitro Pharmacological Profile of NOP Agonists

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (%)
Cebranopadol hNOP: 0.9, hMOP: 0.7, hKOP: 2.6, hDOP: 18[1]hNOP: 13.0, hMOP: 1.2, hKOP: 17, hDOP: 110[1]hNOP: 89, hMOP: 104, hKOP: 67, hDOP: 105[1]
AT-121 NOP: High, MOP: High, KOP: >100, DOP: >100[3]NOP: 35, MOP: 20[3]NOP: Partial, MOP: Partial[3]
SCH221510 NOP: HighNOP: 14.4[5]NOP: Full[5]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical G-protein dependent and β-arrestin mediated signaling pathways.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Coupling GRK GRK NOP->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation MAPK MAPK Cascade (ERK, p38, JNK) PKA->MAPK Modulation PLC->MAPK Activation Arrestin β-Arrestin GRK->Arrestin Recruitment Arrestin->NOP Arrestin->MAPK Scaffolding Internalization Receptor Internalization Arrestin->Internalization Agonist NOP Agonist Agonist->NOP Activation

Caption: NOP Receptor G-protein and β-arrestin signaling pathways.

Experimental Protocols for In Vivo Studies

Detailed methodologies for key in vivo assays used to evaluate the efficacy of orally active NOP agonists are provided below.

Hot Plate Test for Analgesia

This test is used to assess the analgesic properties of a compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

  • Transparent cylindrical retainer to keep the animal on the hot plate surface.

  • Test animals (e.g., male Sprague-Dawley rats, 200-250g).

  • Test compound (e.g., Cebranopadol) and vehicle control.

  • Oral gavage needles.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to minimize stress.

  • Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 52 ± 0.5°C). Start a timer and measure the latency (in seconds) for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle orally via gavage. Dosing volumes should be appropriate for the animal's weight (e.g., 5 ml/kg).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conditioned Place Preference (CPP) for Reward/Aversion

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.

Materials:

  • Conditioned Place Preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).

  • Test animals (e.g., male C57BL/6J mice, 8-10 weeks old).

  • Test compound (e.g., SCH221510) and vehicle control.

  • Saline.

  • Oral gavage needles.

Procedure:

  • Pre-conditioning (Baseline Preference): On Day 1, place each mouse in the central compartment (if a three-compartment box is used) and allow it to freely explore all compartments for a set period (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one compartment are excluded.

  • Conditioning Phase (Days 2-5): This phase typically involves alternating daily injections of the drug and vehicle.

    • Drug Pairing: On drug conditioning days (e.g., Days 2 and 4), administer the test compound orally. Immediately after administration, confine the mouse to one of the conditioning compartments for a specific duration (e.g., 30 minutes).

    • Vehicle Pairing: On vehicle conditioning days (e.g., Days 3 and 5), administer the vehicle orally and confine the mouse to the opposite compartment for the same duration. The assignment of the drug-paired compartment should be counterbalanced across animals.

  • Test Phase (Day 6): On the test day, place the mouse in the central compartment with free access to all compartments (in a drug-free state). Record the time spent in each compartment over a 15-30 minute session.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment (and compared to baseline) indicates a rewarding effect (Conditioned Place Preference). Conversely, a significant decrease indicates an aversive effect (Conditioned Place Aversion).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study evaluating an orally active NOP agonist for its analgesic and rewarding properties.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow Animal_Acclimation Animal Acclimation & Habituation to Handling Baseline_Testing Baseline Behavioral Testing (e.g., Hot Plate, CPP Pre-test) Animal_Acclimation->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Drug_Admin Oral Administration (Test Compound vs. Vehicle) Randomization->Drug_Admin Behavioral_Assay Post-treatment Behavioral Assays Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Recording Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis (%MPE, CPP Score) Data_Collection->Data_Analysis Interpretation Interpretation of Results (Efficacy & Side Effect Profile) Data_Analysis->Interpretation

Caption: Workflow for in vivo evaluation of an orally active NOP agonist.

Conclusion

The development of orally active NOP agonists represents a significant advancement in the pursuit of novel therapeutics for a variety of CNS disorders. Compounds like Cebranopadol, AT-121, and SCH221510 have demonstrated promising preclinical efficacy in various in vivo models. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and conducting their own in vivo studies of orally active NOP agonists. A thorough understanding of the underlying signaling pathways, combined with robust experimental design, will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide on the Anxiolytic-like Effects of NOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical findings, signaling mechanisms, and experimental methodologies related to the anxiolytic-like effects of Nociceptin/Orphanin FQ (NOP) receptor agonists. The information presented is intended to support ongoing research and drug development efforts in the field of anxiety and stress-related disorders.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) is a G protein-coupled receptor belonging to the opioid receptor family.[1] Unlike classical opioid receptors, the activation of the NOP receptor does not produce rewarding effects, suggesting a lower potential for abuse.[2] The N/OFQ-NOP receptor system is widely distributed in brain regions implicated in the regulation of anxiety and stress, such as the amygdala.[1][3] A substantial body of preclinical evidence indicates that activation of the NOP receptor by its endogenous ligand N/OFQ or synthetic agonists elicits potent anxiolytic-like effects in various rodent models.[3][4][5] This positions the NOP receptor as a promising target for the development of novel anxiolytic agents with a potentially favorable side-effect profile compared to existing therapies.[6]

Core Signaling Pathway of NOP Receptor Agonists

NOP receptors are primarily coupled to Gi/o proteins.[1] Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This combination of signaling events results in neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the anxiolytic effects.[3][7]

G_protein_signaling agonist NOP Receptor Agonist receptor NOP Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ↓ adenylyl_cyclase->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Neurotransmitter Release ↓ ca_channel->neurotransmitter_release

Caption: NOP receptor agonist signaling pathway.

Quantitative Data on Anxiolytic-like Effects

The anxiolytic-like properties of NOP receptor agonists have been quantified in several standard behavioral paradigms. The following tables summarize representative data.

Table 1: Elevated Plus Maze (EPM)

The EPM test assesses anxiety by measuring the rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms.[8][9][10][11] An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[9][10]

CompoundSpeciesDoseEffect on Open Arm TimeEffect on Open Arm Entries
N/OFQ (i.c.v.)Rat0.5-1.0 nmolIncreasedIncreased
Ro 64-6198Rat1-10 mg/kgIncreasedIncreased
SCH 221510Rat10-30 mg/kgIncreasedIncreased
SR-8993Rat1 mg/kgIncreasedNot specified

Table 2: Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[12][13][14][15] Anxiolytic compounds increase the time spent in the light compartment.[15]

CompoundSpeciesDoseEffect on Time in Light Compartment
N/OFQ (i.c.v.)Mouse0.01-1.0 nmolIncreased
This compoundRat10-30 mg/kgIncreased

Table 3: Marble Burying Test

This assay is used to model anxiety and compulsive-like behaviors.[16][17] A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[18][19]

CompoundSpeciesDoseEffect on Number of Marbles Buried
Ro 64-6198MouseNot specifiedDecreased[18]
5-HT2AR agonists (DOI, 25CN-NBOH)MouseVariousDecreased[20]
PsilocybinMouse4.4 mg/kgDecreased[21]
DiazepamMouseVariousDecreased[22]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings. Below are standardized protocols for the key behavioral assays.

Elevated Plus Maze (EPM)

Principle: This test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic agents increase exploration of the open arms.[8][9][10]

Methodology:

  • Apparatus: A plus-shaped maze, typically elevated 50 cm above the ground, with two open arms (e.g., 25 x 5 x 0.5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of equal size.[10][23]

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes prior to testing.[8]

  • Procedure:

    • Administer the test compound or vehicle at the appropriate pretreatment time.

    • Place the animal in the center of the maze, facing a closed arm.[8]

    • Allow the animal to freely explore the maze for a 5-minute session.[9][23]

    • Record the session using a video camera for subsequent analysis.

  • Data Analysis: Key parameters measured are the time spent in the open and closed arms, and the number of entries into each arm type. An entry is typically defined as all four paws entering an arm. Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.[10]

  • Maintenance: The maze should be thoroughly cleaned with a 30-70% ethanol (B145695) solution between trials to remove any olfactory cues.[23]

Light-Dark Box Test

Principle: This test capitalizes on the innate aversion of rodents to brightly lit, open areas. Anxiolytic compounds reduce this aversion, leading to increased exploration of the light compartment.[12][13][14]

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the area).[13][14][15] A small opening connects the two chambers.

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test begins.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal into the lit compartment.[13][14]

    • Allow the animal to explore the apparatus freely for a 5 to 10-minute period.[13]

    • Behavior is recorded via video camera.

  • Data Analysis: The primary measures of anxiolytic activity are an increase in the time spent in the light compartment and the number of transitions between the two compartments.[15] The latency to first enter the dark compartment can also be measured.[13]

  • Maintenance: The apparatus must be cleaned with 70% ethanol between subjects.[24]

Marble Burying Test

Principle: This test assesses anxiety-related and compulsive-like behaviors based on the natural tendency of mice to dig in their bedding and bury unfamiliar objects.[17][25] Anxiolytic and anti-compulsive drugs reduce this burying behavior.[18][19]

Methodology:

  • Apparatus: A standard mouse cage containing a 5 cm deep layer of fresh bedding.[25][26] Twenty glass marbles are arranged evenly on the surface of the bedding.[25][26]

  • Habituation: Individually house mice in the testing room for a period before the test.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place a single mouse into the prepared cage.

    • Allow the mouse to remain in the cage undisturbed for a 30-minute session.[17]

  • Data Analysis: At the end of the session, count the number of marbles that are at least two-thirds buried in the bedding. A significant decrease in the number of marbles buried compared to the vehicle-treated group indicates an anxiolytic-like effect.[19]

  • Maintenance: Use fresh bedding and clean marbles for each animal.

Experimental and Drug Development Workflow

The evaluation of novel NOP receptor agonists for anxiolytic potential typically follows a multi-stage process, from initial screening to more complex behavioral and mechanistic studies.

workflow cluster_in_vitro In Vitro & Discovery cluster_in_vivo In Vivo Behavioral Screening cluster_advanced Advanced Characterization a Compound Synthesis/ Library Screening b Receptor Binding Assays (Affinity & Selectivity) a->b c Functional Assays (e.g., cAMP, GTPγS) b->c d Elevated Plus Maze c->d e Light-Dark Box d->e f Marble Burying Test e->f g Pharmacokinetics (PK) f->g h Side Effect Profiling (Motor, Sedation) g->h i Chronic Dosing Studies h->i j Mechanistic Studies (e.g., Microdialysis) i->j

Caption: A typical drug discovery and development workflow.

Conclusion

The consistent anxiolytic-like effects of NOP receptor agonists across multiple preclinical models highlight the therapeutic potential of targeting this system for anxiety and stress-related disorders. The distinct pharmacological profile of the NOP receptor, particularly its separation from the classical opioid effects of reward and addiction, makes it a highly attractive area for novel drug development. Future research should continue to focus on developing agonists with optimal pharmacokinetic properties and further elucidating the specific neural circuits through which NOP receptor activation mediates its anxiolytic effects.

References

The Role of SCH 221510 in Nociception and Pain Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510 is a potent and selective non-peptidic agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors (mu, delta, and kappa).[1] Emerging preclinical evidence highlights the significant potential of this compound as a novel analgesic agent. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in nociceptive and pain pathways, and a summary of key preclinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of pain therapeutics.

Introduction to this compound and the NOP Receptor System

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, and its endogenous ligand N/OFQ are widely distributed throughout the central and peripheral nervous systems, playing a crucial role in modulating various physiological processes, including pain, anxiety, and reward.[2][3] Unlike classical opioid receptors, activation of the NOP receptor does not produce rewarding effects or significant respiratory depression at analgesic doses, making it an attractive target for the development of safer pain therapies.[2][4]

This compound, chemically identified as 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a potent and orally active NOP receptor agonist.[5][6] Its high selectivity for the NOP receptor over mu (MOP), kappa (KOP), and delta (DOP) opioid receptors minimizes the risk of side effects associated with traditional opioid analgesics.[5][7]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound is characterized by its high binding affinity and functional potency at the NOP receptor, coupled with significant selectivity over other opioid receptors.

ParameterNOPMOPKOPDOPReference
Binding Affinity (Ki, nM) 0.3651312854[5]
Functional Potency (EC50, nM) 126936838071[5]
Binding Selectivity (fold vs NOP) -217437>9500[7]
Functional Selectivity (fold vs NOP) -5857>673[7]

Table 1: Receptor Binding Affinities and Functional Potencies of this compound. This table summarizes the in vitro binding and functional activity of this compound at the human NOP, MOP, KOP, and DOP receptors.

Mechanism of Action and Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gi/o proteins.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Downstream, this signaling pathway modulates the activity of various ion channels, including the inhibition of voltage-gated calcium channels (N-type) and the activation of inwardly rectifying potassium channels.[2][9] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms underlying its analgesic effects.

SCH_221510_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular SCH221510 This compound NOP NOP Receptor SCH221510->NOP Binds to G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Neurotransmitter_Release ↓ Neurotransmitter Release Neuronal_Excitability ↓ Neuronal Excitability

Caption: Signaling pathway of this compound upon NOP receptor activation.

Recent studies suggest a modest bias for arrestin-2 recruitment by this compound compared to other NOP receptor agonists, although the primary signaling is transduced through the G protein pathway.[10]

Role in Nociception and Pain Pathways

This compound has demonstrated efficacy in various preclinical models of pain, including acute, inflammatory, and neuropathic pain.[4][11][12] Its analgesic effects are mediated through actions at both spinal and supraspinal levels.

Spinal Mechanisms

At the spinal level, NOP receptor activation by this compound inhibits the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from the primary afferent nerve terminals in the dorsal horn of the spinal cord.[7] This dampens the transmission of nociceptive signals to higher brain centers.

Supraspinal Mechanisms

In the brain, NOP receptors are located in regions critical for pain modulation, including the periaqueductal gray (PAG), thalamus, and various limbic structures.[11] Activation of these receptors by this compound can modulate descending pain inhibitory pathways, contributing to its overall analgesic effect.

Preclinical Efficacy in Pain Models

Acute Pain

Systemic administration of this compound has been shown to produce antinociception in models of acute pain in primates.[4]

Inflammatory Pain

In rodent models of inflammatory pain, such as carrageenan-induced paw inflammation, intrathecal administration of this compound has been shown to reduce thermal hyperalgesia.[7] Furthermore, in a primate model of inflammatory pain, this compound was as effective as MOP agonists and NSAIDs in inhibiting carrageenan-induced allodynia and hyperalgesia.[4]

Neuropathic Pain

This compound has shown promise in attenuating tactile allodynia in rodent models of neuropathic pain, such as the chronic constriction injury model.[7]

Visceral Pain

Oral administration of this compound has demonstrated analgesic effects in mouse models of abdominal pain, suggesting its potential for treating visceral pain conditions like irritable bowel syndrome with diarrhea (IBS-D).[11]

Experimental Protocols

In Vivo Pain Models

A general workflow for assessing the analgesic efficacy of this compound in preclinical pain models is outlined below.

Experimental_Workflow_Pain_Models cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Induction Induce Pain (e.g., Carrageenan, Nerve Ligation) Animal_Model->Pain_Induction Drug_Admin Administer this compound (e.g., p.o., i.p., i.t.) Pain_Induction->Drug_Admin Behavioral_Assay Perform Behavioral Assay (e.g., Von Frey, Hot Plate) Drug_Admin->Behavioral_Assay Data_Analysis Analyze Data (e.g., Paw Withdrawal Threshold) Behavioral_Assay->Data_Analysis

References

Unveiling the Nociceptin/Orphanin FQ Receptor System: A Technical Guide to Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, has emerged as a significant target in drug discovery.[1] Its involvement in a wide array of physiological and pathological processes—including pain, anxiety, depression, and substance abuse—has spurred the development of a diverse arsenal (B13267) of molecular probes to dissect its function and therapeutic potential.[1][2] This technical guide provides an in-depth overview of the key molecular tools available to study the NOP receptor system, complete with quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows.

The NOP Receptor and its Signaling Cascades

The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o).[3][4] This canonical signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Beyond this primary pathway, NOP receptor activation triggers a cascade of downstream events, including the modulation of ion channels and the activation of various kinase pathways.[6][7][8] The receptor can also engage β-arrestin-dependent signaling, which influences receptor desensitization and internalization.[3][6]

The following diagram illustrates the primary signaling pathways associated with NOP receptor activation.

NOP Receptor Signaling Pathways cluster_cytosol Cytosol NOP_Receptor NOP Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein N/OFQ Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Internalization GRK GRK2/3 NOP_Receptor->GRK AC Adenylyl Cyclase G_Protein->AC - Ca_Channel Ca²⁺ Channel (N, L, P/Q-type) G_Protein->Ca_Channel - K_Channel GIRK Channel G_Protein->K_Channel + MAPK MAPK Cascade (ERK1/2, p38, JNK) G_Protein->MAPK PLC PLC G_Protein->PLC cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA + PKC PKC PLC->PKC GRK->NOP_Receptor Phosphorylation

Caption: NOP Receptor Signaling Pathways.

A Toolkit of Molecular Probes

A variety of molecular probes, including agonists, antagonists, and bifunctional ligands, have been developed to investigate the NOP receptor system. These tools are essential for characterizing the receptor's role in health and disease.

Agonists

NOP receptor agonists mimic the action of the endogenous ligand N/OFQ. They are valuable for studying the physiological effects of receptor activation and hold therapeutic promise for conditions such as anxiety, cough, and substance abuse.[2]

CompoundTypeKi (nM)EC50 (nM)Emax (%)ReceptorAssay
N/OFQEndogenous Peptide Agonist---Human NOP-
Ro 64-6198Non-peptide Agonist---Human NOP-
SCH 221510Non-peptide Agonist---Human NOP-
Antagonists

NOP receptor antagonists block the effects of N/OFQ and other agonists. These molecules are crucial for elucidating the endogenous tone of the NOP system and are being investigated for the treatment of pain, depression, and Parkinson's disease.[2]

CompoundTypeKi (nM)pA2ReceptorAssay
SB-612111Non-peptide Antagonist--Human NOP-
J-113397Non-peptide Antagonist--Human NOP-
UFP-101Peptide Antagonist--NOP-
BTRX-246040Non-peptide Antagonist--Human NOP-
Bifunctional NOP/MOP Receptor Ligands

A particularly interesting class of molecular probes are bifunctional ligands that target both the NOP and the µ-opioid (MOP) receptors.[9] The rationale behind their development is to combine the analgesic effects of MOP receptor activation with the potential of NOP receptor modulation to reduce opioid-related side effects like respiratory depression, tolerance, and abuse liability.[3][10]

CompoundTypeNOP Ki (nM)MOP Ki (nM)NOP EfficacyMOP Efficacy
CebranopadolFull Agonist--Full AgonistFull Agonist
AT-121Partial AgonistHigh AffinityHigh AffinityPartial AgonistPartial Agonist
BU08028Partial AgonistHigh AffinityHigh AffinityPartial AgonistPartial Agonist
SR16435Partial Agonist--Partial AgonistPartial Agonist
[Dmt¹,⁵]N/OFQ(1-13)-NH₂Peptide Agonist--AgonistAgonist

Note: The tables above provide a selection of commonly used molecular probes. The quantitative data can vary between studies due to different experimental conditions.

Radioligands for Receptor Characterization and Imaging

Radiolabeled ligands are indispensable tools for quantifying receptor density (Bmax) and affinity (Kd) in tissues and for in vivo imaging studies using techniques like Positron Emission Tomography (PET).[11]

Radioligands for In Vitro Binding Assays

Tritiated ligands are commonly employed in radioligand binding assays to characterize the binding of new compounds to the NOP receptor.[12]

RadioligandUse
[³H]NociceptinReference agonist for binding assays
[³H]UFP-101Antagonist radioligand
PET Radioligands

The development of PET ligands for the NOP receptor has enabled the in vivo visualization and quantification of these receptors in the human brain, which is crucial for understanding their role in neuropsychiatric disorders and for guiding drug development.[12][13]

PET LigandTypeKey Findings
--INVALID-LINK---10cAntagonistFavorable receptor-specific signal and kinetics in monkeys.[12][13]
[¹¹C]NOP-1AAntagonistSuccessfully used to quantify NOP receptors in the human brain.[14][15]

Fluorescent Probes for Cellular Imaging

Fluorescent probes offer a powerful means to visualize receptor localization and trafficking in living cells with high spatial and temporal resolution.[16][17]

ProbeTypeApplication
N/OFQ-ATTO594Fluorescently Labeled PeptideVisualizing ligand-receptor interaction and receptor internalization.[16]
NOPLightGenetically-Encoded SensorReal-time fluorescence readout of endogenous N/OFQ dynamics.[18][19]

Key Experimental Protocols

The characterization of molecular probes for the NOP receptor system relies on a suite of well-established in vitro and in vivo assays.[20]

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity (Ki) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.[21]

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the NOP receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a suitable NOP radioligand (e.g., [³H]Nociceptin) and a range of concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare NOP Receptor Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist. It provides information on the efficacy (EC50 and Emax) of a compound.[12]

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the NOP receptor.

  • Incubation: Incubate the membranes with a range of concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Separation: Separate bound from free [³⁵S]GTPγS by filtration.

  • Detection: Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration to determine the EC50 and Emax values.

GTPgS Binding Assay Workflow Start Start Membrane_Prep Prepare NOP Receptor Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with Test Compound and [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Separate Bound and Free [³⁵S]GTPγS via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Data Analysis (EC50 and Emax Determination) Counting->Analysis End End Analysis->End

Caption: [³⁵S]GTPγS Binding Assay Workflow.

cAMP Accumulation Assay

This assay measures the ability of a NOP receptor agonist to inhibit the production of cAMP, a key second messenger.

Methodology:

  • Cell Culture: Culture cells expressing the NOP receptor.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor, then stimulate them with forskolin (B1673556) (to increase basal cAMP levels) in the presence of a range of concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The field of NOP receptor research has been significantly advanced by the development of a sophisticated and varied collection of molecular probes. From selective agonists and antagonists to innovative bifunctional ligands, radiotracers, and fluorescent probes, researchers now have a powerful toolkit at their disposal. The continued application of these tools, in conjunction with the robust experimental protocols outlined in this guide, will undoubtedly lead to a deeper understanding of the NOP receptor system and pave the way for novel therapeutics targeting a range of human diseases.

References

The Discovery and Synthesis of SCH 221510: A Potent and Selective Nociceptin Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 221510, chemically known as 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a potent and selective agonist for the Nociceptin Opioid Receptor (NOP), also known as the Orphanin FQ (OFQ) receptor or ORL-1.[1][2] Developed by Schering-Plough, this small molecule has demonstrated significant potential in preclinical studies for the treatment of anxiety and other central nervous system disorders.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Pharmacological Profile

This compound was identified through research efforts aimed at developing non-peptide agonists for the NOP receptor. It emerged as a lead compound due to its high binding affinity and functional selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ).[2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized, demonstrating its potency and selectivity as a NOP receptor agonist.

The following tables summarize the quantitative data for this compound's interaction with the NOP receptor and other opioid receptors.

Table 1: Radioligand Binding Affinities (Ki) of this compound [2]

ReceptorKi (nM)
NOP0.3
μ-opioid65
κ-opioid131
δ-opioid2854

Table 2: Functional Agonist Potencies (EC50) of this compound [2]

ReceptorEC50 (nM)
NOP12
μ-opioid693
κ-opioid683
δ-opioid8071
In Vivo Pharmacology

In vivo studies have primarily focused on the anxiolytic-like effects of this compound. When administered orally to rats and gerbils, this compound produced significant anxiolytic-like effects in various behavioral models, including the elevated plus-maze, Vogel conflict test, and fear-potentiated startle paradigm.[2] Notably, these anxiolytic effects were observed at doses that did not produce sedative effects or disrupt motor function, suggesting a favorable side-effect profile compared to benzodiazepines.[2]

Synthesis of this compound

The synthesis of this compound involves the construction of the core 8-azabicyclo[3.2.1]octan-3-ol scaffold followed by the introduction of the bis(2-methylphenyl)methyl and phenyl substituents. A plausible synthetic route is based on a process disclosed for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on known synthetic methods for this class of compounds.

Step 1: Synthesis of N-benzyl-8-azabicyclo[3.2.1]octan-3-one

Step 2: Phenyl Grignard Addition

  • Dissolve N-benzyl-8-azabicyclo[3.2.1]octan-3-one in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (a Grignard reagent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-phenyl-N-benzyl-8-azabicyclo[3.2.1]octan-3-ol.

Step 3: Debenzylation

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (nortropine analog).

Step 4: N-Alkylation with bis(2-methylphenyl)methyl bromide

  • Dissolve the nortropine (B26686) analog from Step 3 in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

  • Add bis(2-methylphenyl)methyl bromide to the mixture.

  • Heat the reaction mixture to ensure completion (monitored by TLC).

  • After cooling, partition the mixture between water and an organic solvent.

  • Extract the aqueous layer, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP, μ, κ, and δ opioid receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human NOP, μ, κ, or δ opioid receptor.

  • Radioligand: [³H]-Nociceptin for NOP, [³H]-DAMGO for μ, [³H]-U69,593 for κ, and [³H]-Naltrindole for δ receptors.

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled Nociceptin for NOP).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at the NOP and other opioid receptors.

Materials:

  • Cell membranes from cells expressing the receptor of interest.

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Positive control (full agonist, e.g., Nociceptin for NOP).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of GDP, varying concentrations of this compound, and the cell membrane preparation.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the stimulated binding against the concentration of this compound to determine the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

NOP Receptor Signaling Pathway

This compound, as a NOP receptor agonist, activates intracellular signaling cascades primarily through the Gαi/o subunit of the G protein.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCH_221510 This compound NOP_R NOP Receptor SCH_221510->NOP_R Binds and Activates G_Protein Gαi/oβγ NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK Gβγ activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Altered Protein Phosphorylation K_Channel->Cellular_Response Hyperpolarization Ca_Channel->Cellular_Response Reduced Neurotransmitter Release MAPK->Cellular_Response Altered Gene Transcription

Caption: NOP Receptor Signaling Pathway activated by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of this compound.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup: - Varying [this compound] - Fixed [Radioligand] - Cell Membranes Start->Assay_Setup Incubation Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Data_Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC50 - Calculate Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NOP receptor system. Its high potency, selectivity, and oral bioavailability, coupled with a promising preclinical profile for anxiolytic activity without significant sedative side effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers working with or interested in the discovery and synthesis of NOP receptor agonists.

References

SCH 221510: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective agonist of the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor or ORL1.[1] As a member of the opioid receptor family, the NOP receptor is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, anxiety, and reward. This compound has demonstrated significant anxiolytic-like effects in preclinical studies, making it a valuable research tool for investigating the therapeutic potential of NOP receptor agonists. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activity, relevant experimental protocols, and the signaling pathways it modulates.

Core Data and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 322473-89-2
Molecular Weight 397.55 g/mol
Molecular Formula C₂₈H₃₁NO
NOP Receptor Affinity (Ki) 0.3 nM
NOP Receptor Agonist Potency (EC₅₀) 12 nM
μ-Opioid Receptor Affinity (Ki) 65 nM
κ-Opioid Receptor Affinity (Ki) 131 nM
δ-Opioid Receptor Affinity (Ki) 2854 nM

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, the primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation modulates ion channel activity, specifically inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, stimulation of the NOP receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anxiolysis) Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates ATP ATP ATP->cAMP Converts to cAMP->Cellular_Response Modulates MAPK_cascade->Cellular_Response Modulates

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and purification of this compound are proprietary, the general approach involves a multi-step synthesis starting from a tropinone (B130398) derivative. The biological activity of this compound has been characterized using a variety of in vitro and in vivo assays.

In Vitro Assay: [³⁵S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation following receptor agonism.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G-protein is bound to GDP. Upon receptor activation by an agonist like this compound, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring the amount of radiolabeled GTPγS incorporated.

General Methodology:

  • Membrane Preparation: Membranes from cells expressing the NOP receptor are prepared.

  • Reaction Mixture: The membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an appropriate assay buffer.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific time.

  • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate the membrane-bound [³⁵S]GTPγS from the unbound.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC₅₀ value of this compound.

In Vivo Assay: Elevated Plus-Maze Test for Anxiolytic Activity

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

General Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Dosing: Animals are administered this compound or a vehicle control prior to the test.

  • Test Procedure: Each animal is placed in the center of the maze and allowed to explore for a set period.

  • Data Collection: The number of entries into and the time spent in each arm are recorded and analyzed.

In Vivo Assay: Vogel Conflict Test

Principle: This model assesses anxiety by measuring the suppression of a motivated behavior (drinking) by punishment (mild electric shock). Anxiolytic drugs increase the number of punished licks.

General Methodology:

  • Water Deprivation: Animals are typically water-deprived for a period before the test to motivate drinking.

  • Apparatus: A chamber with a drinking spout.

  • Dosing: Animals are treated with this compound or a vehicle control.

  • Test Procedure: After a set number of licks, a mild electric shock is delivered through the spout. The number of shocks taken over a specific period is recorded.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis (Multi-step) Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization GTPgS_Assay [³⁵S]GTPγS Binding Assay Characterization->GTPgS_Assay Test Compound Receptor_Binding Receptor Binding Assays (Ki determination) Characterization->Receptor_Binding Test Compound EPM Elevated Plus-Maze GTPgS_Assay->EPM Proceed if active Receptor_Binding->EPM Proceed if active Vogel_Test Vogel Conflict Test EPM->Vogel_Test Further Characterization Other_Behavioral Other Behavioral Assays Vogel_Test->Other_Behavioral Further Characterization

Caption: General Experimental Workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the NOP receptor in various physiological and pathological processes. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. This technical guide provides a comprehensive overview of its key properties and the experimental approaches used to characterize its activity, serving as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

SCH 221510: A Comprehensive Technical Overview of its Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quest for potent analgesics with improved safety profiles has led to the exploration of novel targets beyond the classical opioid receptors. The NOP receptor and its endogenous ligand, N/OFQ, represent a promising pathway for modulating pain and anxiety. SCH 221510 has emerged as a key investigational compound in this area, demonstrating high affinity and functional selectivity for the NOP receptor. This document aims to provide a detailed technical overview of the safety and toxicology profile of this compound based on available scientific literature.

Pharmacological Profile

Receptor Binding Affinity and Functional Activity

This compound exhibits high affinity for the NOP receptor with significantly lower affinity for the classical opioid receptors (mu, kappa, and delta). This selectivity is crucial to its distinct pharmacological effects and improved side-effect profile.

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Functional Selectivity vs. NOP
NOP 0.312-
Mu (μ) 65693>217-fold (Ki)[1]
Kappa (κ) 131683>437-fold (Ki)[1]
Delta (δ) 28548071>9500-fold (Ki)[1]
Mechanism of Action

This compound acts as a full agonist at the NOP receptor. The activation of the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in the observed analgesic and anxiolytic effects.

cluster_membrane Cell Membrane SCH221510 This compound NOP NOP Receptor SCH221510->NOP Binds & Activates G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesic & Anxiolytic Effects PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of this compound via the NOP receptor.

Preclinical Safety and Tolerability

Preclinical studies in various animal models have provided insights into the safety and tolerability of this compound. The compound has been generally well-tolerated at doses that produce therapeutic effects.

Central Nervous System (CNS)

In contrast to benzodiazepines, this compound has been shown to produce anxiolytic-like effects at doses that do not cause significant disruption of overt behavior or motor coordination.[2][3]

Respiratory System

A significant advantage of NOP receptor agonists like this compound over traditional opioids is the reduced risk of respiratory depression.[1] Studies in non-human primates have indicated that even at doses producing full antinociception, this compound does not cause the significant respiratory depression typically associated with MOR agonists.

Gastrointestinal System

Opioid-induced constipation is a major limiting side effect of MOR agonists. Preclinical evidence suggests that this compound does not significantly inhibit gastrointestinal transit, offering a substantial benefit over traditional opioids.

Abuse Liability

The rewarding effects of MOR agonists contribute to their high abuse potential. The activation of the NOP receptor is not associated with these rewarding properties, and preclinical models suggest that this compound has a low abuse liability.

Toxicology Profile

A comprehensive, quantitative toxicology profile for this compound is not available in the public scientific literature. Standard IND-enabling toxicology studies are typically conducted by the sponsoring pharmaceutical company and submitted to regulatory agencies. This section outlines the types of studies that are generally required, for which specific data on this compound is not publicly accessible.

Acute and Chronic Toxicity

Data from acute and repeat-dose toxicity studies in rodent and non-rodent species, which would provide information on the maximum tolerated dose (MTD), no-observed-adverse-effect-level (NOAEL), and potential target organs of toxicity, have not been published.

Genotoxicity

Standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay, and in vivo micronucleus test, are required to assess the mutagenic and clastogenic potential of a new drug candidate. The results of these studies for this compound are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in rodents are typically required for drugs intended for chronic use. No public data on the carcinogenic potential of this compound exists.

Reproductive and Developmental Toxicology

Studies to evaluate the effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development are essential components of a full toxicology profile. Information on the reproductive and developmental toxicity of this compound has not been published.

Experimental Protocols

Detailed experimental protocols for the key toxicology studies are not available. However, a general workflow for preclinical safety assessment is presented below.

cluster_preclinical Preclinical Development cluster_IND IND-Enabling Toxicology Studies Discovery Compound Discovery & Optimization InVitro In Vitro Safety (hERG, CYP inhibition, etc.) Discovery->InVitro InVivo_PK In Vivo Pharmacokinetics (Rodent & Non-rodent) InVitro->InVivo_PK DoseRange Dose Range-Finding Toxicity Studies InVivo_PK->DoseRange AcuteTox Acute Toxicity (Rodent & Non-rodent) DoseRange->AcuteTox RepeatTox Repeat-Dose Toxicity (28-day, Rodent & Non-rodent) DoseRange->RepeatTox Genotox Genotoxicity (Ames, MNT, etc.) DoseRange->Genotox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) DoseRange->SafetyPharm IND_Submission Investigational New Drug (IND) Submission AcuteTox->IND_Submission RepeatTox->IND_Submission Genotox->IND_Submission SafetyPharm->IND_Submission

Figure 2: General workflow for preclinical toxicology assessment.

Conclusion

This compound is a highly selective and potent NOP receptor agonist with a promising preclinical profile as an anxiolytic and analgesic agent. The available data strongly suggest a significantly improved safety margin over traditional opioid analgesics, particularly concerning respiratory depression, constipation, and abuse liability. However, a comprehensive assessment of its toxicological profile is limited by the absence of publicly available quantitative data from formal regulatory toxicology studies. Further disclosure of these data would be necessary for a complete understanding of the safety and risk-benefit profile of this compound for potential clinical development. Researchers and drug development professionals should consider the existing pharmacological and qualitative safety data as a strong foundation for further investigation, while acknowledging the current gaps in the formal toxicology assessment.

References

In-Depth Technical Guide to SCH 221510: A Potent and Selective Nociceptin Opioid Receptor (NOP) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and background of SCH 221510, a potent and selective agonist of the Nociceptin Opioid Receptor (NOP), also known as the Orphanin FQ receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a valuable resource for professionals in the field of drug discovery and development.

Core Compound Properties

This compound, with the chemical name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, is a non-peptidic, orally active small molecule. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₈H₃₁NO
Molecular Weight 397.55 g/mol
CAS Number 322473-89-2
Solubility Soluble to 100 mM in DMSO
Purity ≥98%

Quantitative Pharmacological Data

This compound exhibits high potency and selectivity for the NOP receptor over other opioid receptors. The following tables summarize its binding affinity (Ki) and functional potency (EC50) at human opioid receptors.

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors

ReceptorKi (nM)
NOP 0.3[1]
μ (mu) 65[1]
κ (kappa) 131[1]
δ (delta) 2854[1]

Table 2: Functional Potency (EC50) of this compound at Opioid Receptors

ReceptorEC50 (nM)
NOP 12[1]
μ (mu) 693[1]
κ (kappa) 683[1]
δ (delta) 8071[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). Upon activation, the NOP receptor initiates a cascade of intracellular signaling events.

NOP Receptor Signaling Cascade

The binding of this compound to the NOP receptor triggers the coupling to various Gα subunits, primarily Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] The receptor can also couple to other G proteins such as Gαz, Gα14, and Gα16.[2] Furthermore, NOP receptor activation can initiate mitogen-activated protein kinase (MAPK) signaling cascades through the activation of Phospholipase A2 (PLA2).[2] The receptor also undergoes a canonical β-arrestin pathway leading to its phosphorylation, internalization, and eventual recycling.[2]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCH221510 This compound NOP NOP Receptor SCH221510->NOP Binds to G_protein Gαi/o, Gαz, Gα14, Gα16 NOP->G_protein Activates PLA2 Phospholipase A2 NOP->PLA2 Activates beta_arrestin β-Arrestin NOP->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Signaling PLA2->MAPK Internalization Receptor Internalization beta_arrestin->Internalization

NOP Receptor Signaling Pathway

Experimental Protocols

This compound has demonstrated significant anxiolytic-like and analgesic effects in various preclinical models. Below are detailed methodologies for key experiments.

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM) Test in Rats

This test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms (e.g., 50 cm long x 10 cm wide), elevated from the floor (e.g., 50 cm). The closed arms have high walls (e.g., 40 cm).

Procedure:

  • Habituation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound orally (p.o.) at doses ranging from 1-30 mg/kg. A vehicle control (e.g., water or saline with a suspending agent) and a positive control like chlordiazepoxide (CDP) are also used.

  • Testing: At a specified time post-administration (e.g., 60 minutes), place the rat in the center of the maze, facing an open arm.

  • Data Recording: For a 5-minute period, record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment conditions.

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

EPM_Workflow A Animal Habituation (≥1 hour) B Drug Administration (this compound, Vehicle, Positive Control) A->B C Placement on EPM (Center, facing open arm) B->C D 5-minute Test Period C->D E Data Recording (Time & Entries in Arms) D->E F Data Analysis (% Open Arm Time & Entries) E->F

Elevated Plus-Maze Experimental Workflow
Anxiolytic Activity Assessment: Vogel Conflict Test in Rats

This model assesses the anti-conflict effects of drugs, which is a measure of anxiolytic activity.

Apparatus:

  • An operant chamber equipped with a drinking spout connected to a water source and a shock generator.

Procedure:

  • Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) before the test to motivate drinking behavior.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, p.o.) or a control substance.

  • Testing: Place the rat in the operant chamber. After a set number of licks from the drinking spout (e.g., every 20th lick), a mild electric shock is delivered through the spout.

  • Data Recording: The total number of licks and shocks received during a fixed session (e.g., 5 minutes) is recorded.

  • Analysis: Anxiolytic compounds increase the number of shocks the animal is willing to take to drink, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

Analgesic Activity Assessment: Capsaicin-Induced Allodynia in Primates

This model is used to evaluate the potential of a compound to reduce pain hypersensitivity.

Procedure:

  • Baseline Measurement: Determine the baseline tail-withdrawal latency of the primate in response to a thermal stimulus (e.g., warm water bath at a non-noxious temperature).

  • Capsaicin (B1668287) Administration: Topically apply a solution of capsaicin to a defined area on the tail to induce allodynia (a painful response to a normally non-painful stimulus).

  • Drug Administration: Administer this compound systemically.

  • Post-Treatment Measurement: At various time points after drug administration, re-measure the tail-withdrawal latency in response to the same thermal stimulus.

  • Analysis: An increase in the tail-withdrawal latency compared to the post-capsaicin, pre-drug baseline indicates an anti-allodynic (analgesic) effect.

Synthesis of this compound

The synthesis of this compound involves the preparation of the core 8-azabicyclo[3.2.1]octan-3-ol structure followed by the introduction of the bis(2-methylphenyl)methyl and phenyl groups. A general synthetic approach for related compounds is outlined in U.S. Patent US20060058343A1. This process generally involves:

  • Formation of the Bicyclic Ketone: Reaction of an appropriate amine with 2,5-dimethoxytetrahydrofuran (B146720) and a succinate (B1194679) derivative to form the tropinone-like core.

  • Introduction of the Phenyl Group: Reaction of the bicyclic ketone with an organometallic phenyl reagent (e.g., phenyllithium (B1222949) or a Grignard reagent) to form the tertiary alcohol.

  • N-Alkylation: Introduction of the bis(2-methylphenyl)methyl group at the nitrogen atom of the bicyclic system, typically via nucleophilic substitution with a corresponding halide.

A more specific, detailed synthesis protocol for this compound itself would require access to proprietary information or more specific academic publications. Researchers should refer to the primary literature for detailed synthetic procedures.

Synthesis_Workflow A Starting Materials (Amine, Dimethoxytetrahydrofuran, Succinate derivative) B Formation of 8-azabicyclo[3.2.1]octan-3-one (Tropinone analog) A->B C Reaction with Organometallic Phenyl Reagent B->C D Formation of 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol C->D E N-Alkylation with bis(2-methylphenyl)methyl halide D->E F This compound E->F

General Synthesis Workflow for this compound

This technical guide serves as a foundational reference for understanding the key characteristics of this compound. For further in-depth information, it is recommended to consult the primary scientific literature and patents.

References

Methodological & Application

Application Notes and Protocols for SCH 221510 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SCH 221510, a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist, in behavioral research. The protocols detailed below are intended to guide researchers in designing and executing studies to evaluate the behavioral effects of this compound.

Introduction

This compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] Activation of the NOP receptor is implicated in a variety of physiological processes, including pain perception, anxiety, and reward.[1][3][4] Preclinical studies have demonstrated that this compound exhibits significant anxiolytic-like properties, making it a valuable tool for investigating the role of the NOP system in anxiety and related behavioral disorders.[5][6]

Mechanism of Action & Signaling Pathway

The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o).[1] Upon agonist binding, such as with this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, modulates the activity of protein kinase A (PKA).[1] NOP receptor activation also leads to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which reduces neuronal excitability and neurotransmitter release.[1] Additionally, the NOP receptor can engage β-arrestin-dependent signaling pathways.[1]

NOPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCH221510 This compound NOPR NOP Receptor SCH221510->NOPR Binds to G_protein Gαi/o NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) PKA ↓ PKA Neuronal_Excitability ↓ Neuronal Excitability ↓ Neurotransmitter Release

NOP Receptor Signaling Pathway

Application Notes

This compound is a valuable pharmacological tool for investigating the role of the NOP receptor system in various behavioral paradigms. Its primary application in behavioral neuroscience has been in the study of anxiety and anxiolytic-like effects.

Key Research Applications:

  • Anxiety Models: this compound has been shown to produce anxiolytic-like effects in a variety of rodent models of anxiety, including the elevated plus-maze, Vogel conflict test, and fear-potentiated startle.[5][6]

  • Pain and Analgesia: As a NOP receptor agonist, this compound has potential applications in studying pain perception. NOP receptor activation can produce antinociceptive effects.[7]

  • Drug Reinforcement and Addiction: The NOP system has been implicated in the modulation of reward pathways. Studies have investigated the effects of this compound on drug self-administration, suggesting it may attenuate the reinforcing properties of opioids.[8][9]

Quantitative Data Summary

The following table summarizes the effective dose ranges and administration routes for this compound in various behavioral studies.

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeObserved EffectReference
Elevated Plus-MazeRatOral (p.o.)1 - 30 mg/kgAnxiolytic-like effects[5]
Vogel Conflict TestRatOral (p.o.)1 - 30 mg/kgAnxiolytic-like effects[5]
Fear-Potentiated StartleRatOral (p.o.)1 - 30 mg/kgAnxiolytic-like effects[5]
Drug Self-AdministrationRatIntravenous (i.v.)3 - 300 µg/kg/infusionLacks reinforcing value[8]
Drug Self-AdministrationRatIntracisternal0.3 - 3 µgAttenuated remifentanil self-administration[8]

Experimental Protocols

The following are detailed protocols for key behavioral experiments used to assess the anxiolytic-like effects of this compound.

Elevated Plus-Maze (EPM) for Rodents

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12][13][14]

a. Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two open arms and two enclosed arms of equal dimensions.

  • A central platform connecting all four arms.

  • An overhead camera and tracking software to record and analyze the animal's movement.[11]

b. Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.[11]

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg, p.o.) or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Place the animal on the central platform of the maze, facing an open arm.[14]

  • Data Collection: Allow the animal to explore the maze for a 5-minute period.[10][14] The tracking software will record the time spent in and the number of entries into the open and closed arms.[11]

  • Inter-trial Procedure: After each trial, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.[11]

c. Data Analysis:

  • Primary Measures:

    • Percentage of time spent in the open arms: (Time in open arms / Total time) x 100

    • Percentage of open arm entries: (Entries into open arms / Total entries) x 100

  • Interpretation: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

Vogel Conflict Test

This test is a conflict paradigm that assesses the anxiolytic effects of drugs by measuring their ability to increase punished responding.[15][16][17][18][19]

a. Apparatus:

  • An operant chamber with a grid floor capable of delivering a mild electric shock.

  • A drinking spout connected to a lickometer to record the number of licks.[19]

  • A shock generator connected to the grid floor and the drinking spout.

b. Procedure:

  • Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test.

  • Drug Administration: Administer this compound (e.g., 1-30 mg/kg, p.o.) or vehicle control at a specified time before the test.

  • Test Session: Place the animal in the operant chamber. For a set period (e.g., 3-5 minutes), every 20th lick on the drinking spout results in a mild foot shock.[19]

  • Data Collection: Record the total number of licks and the number of shocks received during the session.

c. Data Analysis:

  • Primary Measure: The number of shocks received.

  • Interpretation: An increase in the number of shocks received by the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect, as the drug attenuates the suppressive effect of the punishment on drinking behavior.

Fear-Potentiated Startle (FPS)

The FPS paradigm measures conditioned fear by assessing the increase in the acoustic startle reflex in the presence of a cue previously paired with an aversive stimulus.[20][21][22][23][24]

a. Apparatus:

  • A startle chamber that can present auditory stimuli (startle-eliciting noise) and visual or other sensory cues (conditioned stimulus, CS).

  • A sensor platform to measure the whole-body startle response.

  • A shock generator to deliver a mild foot shock (unconditioned stimulus, US).

b. Procedure:

  • Training Session:

    • Place the animal in the chamber.

    • Present a neutral cue (e.g., a light) for a few seconds, which co-terminates with a mild foot shock.

    • Repeat this pairing several times.

  • Drug Administration: On a separate day, administer this compound (e.g., 1-30 mg/kg, p.o.) or vehicle control before the test session.

  • Test Session:

    • Place the animal back in the chamber.

    • Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of the conditioned cue (cue-noise trials).

  • Data Collection: Measure the amplitude of the startle response in both trial types.

c. Data Analysis:

  • Primary Measure: The difference in startle amplitude between cue-noise trials and noise-alone trials.

  • Interpretation: A reduction in the potentiation of the startle response (i.e., a smaller difference between cue-noise and noise-alone trials) in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.

General Experimental Workflow for a Behavioral Study

The following diagram illustrates a typical workflow for conducting a behavioral study with this compound.

Behavioral_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation to Handling Randomization Randomization of Animals to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound Formulation & Vehicle Preparation Drug_Admin Drug/Vehicle Administration Drug_Preparation->Drug_Admin Randomization->Drug_Admin Behavioral_Test Behavioral Testing (e.g., EPM, Vogel Test) Drug_Admin->Behavioral_Test Pre-treatment Interval Data_Collection Automated Data Collection (Video Tracking/Sensors) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis of Behavioral Parameters Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting of Findings Interpretation->Reporting

General Experimental Workflow

References

Application Notes and Protocols for In Vivo Dosing of SCH 221510 in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of SCH 221510, a potent and selective Nociceptin Opioid Peptide (NOP) receptor agonist, in rat and mouse models. The provided protocols are based on published research and standard laboratory practices.

Overview of this compound

This compound is a non-peptide agonist of the NOP receptor (also known as the ORL-1 receptor) with high affinity and functional selectivity over other opioid receptors (μ, κ, and δ).[1] It is orally active and has demonstrated anxiolytic-like and antinociceptive effects in various preclinical models.[1][2]

Quantitative Dosing Summary

The following tables summarize the reported in vivo dosing parameters for this compound in rats and mice.

Table 1: this compound In Vivo Dosing in Rats

ApplicationStrainRoute of AdministrationDose RangeDosing FrequencyObserved EffectsReference
Anxiolytic-like effectsWistarOral (p.o.)1 - 30 mg/kgSingle doseAnxiolytic-like activity in elevated plus-maze, Vogel conflict, conditioned lick suppression, and fear-potentiated startle assays.[1]Varty et al., 2008[1]
Chronic anxiolytic-like effectsWistarOral (p.o.)10 mg/kgTwice daily (b.i.d.) for 14 daysMaintained anxiolytic-like effects without appreciable change.[1]Varty et al., 2008[1]

Table 2: this compound In Vivo Dosing in Mice

ApplicationStrainRoute of AdministrationDose RangeDosing FrequencyObserved EffectsReference
Modulation of morphine antinociceptionNot SpecifiedSubcutaneous (s.c.)3 - 10 mg/kgSingle doseDid not produce significant antinociception alone, but 3 mg/kg attenuated morphine-induced antinociception.Li et al., 2021
Anti-inflammatory and antinociceptive effects in colitis modelNot SpecifiedIntraperitoneal (i.p.)0.1 - 1.0 mg/kgOnce or twice dailyAttenuated TNBS-induced colitis.[2]Sobczak et al., 2014[2]
Anti-inflammatory and antinociceptive effects in colitis modelNot SpecifiedOral (p.o.)3 mg/kgTwice dailyAttenuated TNBS-induced colitis and showed antinociceptive effects in a mustard oil-induced pain model.[2]Sobczak et al., 2014[2]

Signaling Pathway of this compound

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The downstream signaling cascade primarily involves:

  • Gαi/o Protein Coupling: Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o).

  • Inhibition of Adenylyl Cyclase: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: NOP receptor activation leads to the opening of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

  • MAPK Pathway: There is evidence suggesting that NOP receptor signaling can also involve the mitogen-activated protein kinase (MAPK) pathway.

  • β-Arrestin Pathway: Like other GPCRs, the NOP receptor can also signal through β-arrestin dependent pathways, which are involved in receptor desensitization and internalization.

SCH221510_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SCH221510 This compound NOPR NOP Receptor SCH221510->NOPR Binds and Activates G_protein Gαi/oβγ NOPR->G_protein Activates beta_arrestin β-Arrestin NOPR->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca²⁺ Influx Ca_channel->Ca_ion K_ion ↑ K⁺ Efflux K_channel->K_ion PKA ↓ PKA cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release Ca_ion->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Neurotransmitter Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental Protocols

Drug Preparation

Note: The specific vehicle used for in vivo administration of this compound is not consistently reported in the literature. While soluble in DMSO, a more biocompatible vehicle is recommended for animal studies. The following protocol is a general guideline. It is highly recommended to perform small-scale pilot studies to determine the optimal vehicle and formulation for your specific experimental needs.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 5% DMSO, 5% Tween 80, and 90% sterile water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the experiment.

  • Weigh the this compound powder accurately and place it in a sterile tube.

  • Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.

  • Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution or a fine suspension.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution for any undissolved particles. If a suspension is formed, ensure it is homogenous before each administration.

  • Store the prepared solution appropriately based on the stability of the compound. For short-term use, it can typically be stored at 4°C. For longer-term storage, consult the manufacturer's recommendations.

Administration Protocols

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

    • Mice: 20-22 gauge, 1-1.5 inches

    • Rats: 16-18 gauge, 2-3 inches

  • Syringes (1-3 mL)

Procedure:

  • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal securely.

  • Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark this length on the needle if necessary.

  • Moisten the tip of the gavage needle with the vehicle or sterile water.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Once the needle is in the stomach, slowly administer the solution.

  • After administration, gently remove the needle in a single, smooth motion.

  • Monitor the animal for a few minutes to ensure there are no signs of distress or regurgitation.

Oral_Gavage_Workflow start Start restrain Restrain Animal start->restrain align Align Head and Body restrain->align measure Measure Gavage Needle align->measure insert Insert Gavage Needle measure->insert administer Administer Solution insert->administer remove Remove Needle administer->remove monitor Monitor Animal remove->monitor end End monitor->end

Caption: Workflow for oral gavage administration.

Materials:

  • Prepared this compound solution

  • Sterile needles (25-27 gauge)

  • Sterile syringes (1 mL)

Procedure:

  • Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Lift the scruffed skin to create a "tent".

  • Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 30-45 degrees).

  • Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site.

  • Slowly inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.

  • Return the mouse to its cage and monitor for any adverse reactions.

SC_Injection_Workflow start Start restrain Restrain Mouse start->restrain tent_skin Create Skin Tent restrain->tent_skin insert_needle Insert Needle tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate inject Inject Solution aspirate->inject withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Mouse withdraw_needle->monitor end End monitor->end

Caption: Workflow for subcutaneous injection in mice.

Materials:

  • Prepared this compound solution

  • Sterile needles (25-27 gauge)

  • Sterile syringes (1 mL)

Procedure:

  • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Position the mouse so its head is tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Insert the needle, bevel up, at a 30-45 degree angle.

  • Aspirate slightly to check for the presence of blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and use a new needle at a different site.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Aseptic Technique: Use sterile needles, syringes, and solutions to minimize the risk of infection.

  • Dose Volume: The volume of administration should be appropriate for the size of the animal. As a general guideline, for mice, oral gavage volumes should not exceed 10 mL/kg, and s.c./i.p. injection volumes should be around 5-10 mL/kg. For rats, oral gavage volumes can be up to 10 mL/kg.

  • Controls: Always include a vehicle-treated control group in your experiments to account for any effects of the administration procedure or the vehicle itself.

  • Pharmacokinetics: The timing of behavioral or physiological assessments post-dosing should be determined based on the pharmacokinetic profile of this compound, if available, or through pilot studies.

By following these guidelines and protocols, researchers can effectively and safely administer this compound to rats and mice for in vivo studies.

References

Application Notes and Protocols for Oral Administration of SCH 221510 in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective agonist of the Nociceptin (B549756) Opioid Receptor (NOP), also known as the Orphanin FQ receptor (ORL1).[1][2] It is an orally active compound that has demonstrated anxiolytic-like, anti-inflammatory, and antinociceptive effects in various animal models.[1][3][4] These characteristics make this compound a valuable tool for investigating the physiological roles of the NOP receptor and for preclinical studies exploring its therapeutic potential.

This document provides detailed application notes and protocols for the preparation and oral administration of this compound to animals, intended to aid researchers in achieving consistent and reproducible results.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValueReference
Molecular Weight 397.55 g/mol [1]
Molecular Formula C₂₈H₃₁NO[1]
CAS Number 322473-89-2[1]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98%[1]
Storage Store at room temperature[1]

Recommended Vehicle Formulations for Oral Administration

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of this compound for oral administration. Based on available data, the following formulations have been successfully used for in vivo studies.

FormulationComponentsAchieved SolubilityReference
Protocol 1: Aqueous Suspension 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.29 mM)[2]
Protocol 2: Oil-based Suspension 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.29 mM)[2]

Note: When preparing formulations, it is recommended to add each solvent sequentially and use heat and/or sonication to aid dissolution if precipitation or phase separation occurs.[2] For hygroscopic DMSO, it is advisable to use a newly opened bottle to ensure optimal solubility.[2]

Experimental Protocols

Preparation of this compound Formulation (Aqueous Suspension)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in an aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), new and unopened

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosage. For example, to prepare 10 mL of a 1 mg/mL solution:

    • This compound: 10 mg

    • DMSO: 1 mL (10%)

    • PEG300: 4 mL (40%)

    • Tween-80: 0.5 mL (5%)

    • Saline: 4.5 mL (45%)

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating (37°C) or brief sonication may be used to facilitate dissolution.

  • Add PEG300:

    • Add the calculated volume of PEG300 to the DMSO-drug solution.

    • Vortex until the solution is homogeneous.

  • Add Tween-80:

    • Add the calculated volume of Tween-80.

    • Vortex thoroughly to ensure proper mixing.

  • Add Saline:

    • Add the calculated volume of sterile saline in small increments, vortexing between each addition to maintain a uniform suspension.

  • Final Homogenization:

    • Once all components are added, vortex the final solution for at least one minute to ensure a homogenous suspension.

  • Storage:

    • Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the solution to room temperature and vortex thoroughly to re-suspend the compound.

Oral Administration via Gavage in Rodents

This protocol provides a general guideline for the oral administration of this compound to mice or rats using gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dose volume.

    • Gently restrain the animal to minimize stress and movement. For mice, this can be done by scruffing the neck and back skin. For rats, a towel wrap or other approved restraint method may be used.

  • Dose Calculation:

    • Calculate the volume of the drug solution to be administered based on the animal's weight and the desired dose. For example, for a 10 mg/kg dose in a 25 g mouse using a 1 mg/mL solution:

      • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL

  • Gavage Procedure:

    • Fill a syringe with the calculated volume of the this compound formulation, ensuring there are no air bubbles.

    • Attach the gavage needle to the syringe.

    • Gently introduce the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Slowly and steadily depress the syringe plunger to deliver the solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

    • Ensure the animal has free access to food and water.

Pharmacokinetic Data (Illustrative)

Specific pharmacokinetic data for orally administered this compound is not extensively available in the public domain and should be determined experimentally in the target species and strain. The table below serves as a template for presenting such data.

ParameterMouseRatGerbilGuinea Pig
Dose (mg/kg, p.o.) e.g., 3[3]e.g., 1-30[4]e.g., 1-30[4]e.g., 1-30[4]
Tmax (h) TBDTBDTBDTBD
Cmax (ng/mL) TBDTBDTBDTBD
AUC (ng*h/mL) TBDTBDTBDTBD
Bioavailability (%) TBDTBDTBDTBD
Half-life (t½) (h) TBDTBDTBDTBD

TBD: To be determined experimentally.

Signaling Pathway and Experimental Workflow

NOP Receptor Signaling Pathway

This compound acts as an agonist at the NOP receptor, a G-protein coupled receptor (GPCR).[5] Upon activation, the receptor primarily couples to inhibitory G-proteins (Gαi/o), initiating a cascade of intracellular events.[5][6]

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCH221510 This compound NOP_Receptor NOP Receptor SCH221510->NOP_Receptor G_Protein Gαi/o βγ NOP_Receptor->G_Protein Activation Arrestin β-Arrestin NOP_Receptor->Arrestin Phosphorylation & Binding Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition MAPK_Cascade MAPK Cascade (ERK, JNK) G_Protein->MAPK_Cascade Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Signaling Downstream Signaling Arrestin->Downstream_Signaling Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_post Post-Administration A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) B->C E Calculate Dose Volume C->E D Weigh Animal D->E F Administer via Oral Gavage E->F G Monitor Animal F->G H Conduct Behavioral/ Pharmacological Assays G->H I Collect Samples for Pharmacokinetic Analysis G->I

References

Application Notes and Protocols: SCH 221510 in Conditioned Lick Suppression Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SCH 221510 is a novel, potent, and orally active agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] It binds with high affinity (Kᵢ = 0.3 nM) and functional selectivity, being over 50-fold more selective for the NOP receptor than for traditional mu, kappa, and delta-opioid receptors.[1] The N/OFQ system is recognized for its role in modulating stress, anxiety, and mood.[2][3] Consequently, NOP receptor agonists like this compound are investigated for their potential as anxiolytic agents.[2] This document provides detailed protocols and application notes for evaluating the anxiolytic-like effects of this compound using the conditioned lick suppression model, also known as the Vogel conflict test. This model is a widely used paradigm for screening potential anxiolytic compounds by measuring their ability to disinhibit a behavior suppressed by punishment.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic-like effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like N/OFQ or this compound to the NOP receptor initiates a Gi/o signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels.[2] In brain regions associated with anxiety, such as the central nucleus of the amygdala (CeA), this activation can lead to neuronal hyperpolarization and a reduction in the release of neurotransmitters like GABA and glutamate, ultimately contributing to an anxiolytic effect.[2]

SCH221510_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCH221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH221510->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Anxiolytic_Effect Neuronal Inhibition (Anxiolytic Effect) K_Channel->Anxiolytic_Effect K+ Efflux (Hyperpolarization) ATP ATP ATP->AC cAMP->Anxiolytic_Effect Reduced Signaling Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (1 week) Deprivation Water Deprivation (24-48 hours) Acclimation->Deprivation PreTest Pre-Test Session (Non-Punished Licking) Deprivation->PreTest DrugAdmin Drug Administration (Vehicle, this compound, CDP) PreTest->DrugAdmin Test Test Session (Punished Licking) DrugAdmin->Test Data Record Number of Punished Licks Test->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats

References

Application Notes and Protocols: Fear-Potentiated Startle Assay with SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fear-potentiated startle (FPS) assay is a widely utilized behavioral paradigm to study the neurobiology of fear and anxiety and to screen potential anxiolytic compounds. This model relies on the principle of classical conditioning, where a neutral stimulus (e.g., a light or a tone), known as the conditioned stimulus (CS), is paired with an aversive unconditioned stimulus (US), typically a mild foot shock. Following conditioning, the presentation of the CS alone elicits a fear response, which can be quantified by a potentiated startle reflex to a subsequent startling stimulus (e.g., a loud noise burst).

SCH 221510 is a potent and selective agonist for the nociceptin (B549756) opioid receptor (NOP), also known as the orphanin FQ receptor (ORL1).[1] The NOP receptor system is implicated in various physiological processes, including pain perception, reward, and the modulation of stress and anxiety. Activation of NOP receptors has been shown to produce anxiolytic-like effects in a range of preclinical models, making this compound a compound of significant interest for the development of novel anti-anxiety therapeutics.[1]

These application notes provide a detailed protocol for conducting a fear-potentiated startle assay in rats to evaluate the anxiolytic-like effects of this compound.

Signaling Pathway of NOP Receptor in Anxiolysis

Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that is primarily inhibitory in nature. The NOP receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o subunits. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the anxiolytic effects observed with NOP receptor agonists.

NOPR_Signaling_Anxiolysis cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOPR NOP Receptor G_protein Gαi/oβγ NOPR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel (GIRK) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release SCH221510 This compound (Agonist) SCH221510->NOPR Binds to G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Neurotransmitter_release->Anxiolysis

NOP Receptor Signaling Pathway in Anxiolysis.

Experimental Protocol: Fear-Potentiated Startle Assay

This protocol is adapted from Varty et al. (2008) for the evaluation of this compound in rats.[1]

1. Animals:

  • Male Wistar rats (250-350 g) are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus:

  • Four identical startle chambers (SR-LAB, San Diego Instruments, San Diego, CA).

  • Each chamber consists of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated enclosure.

  • A speaker mounted above the cylinder delivers the acoustic startle stimulus and background noise.

  • A visual cue (light) is provided by a small lamp inside the chamber.

  • A grid floor is connected to a shock generator.

  • Startle responses are measured by a piezoelectric accelerometer mounted under the platform.

3. Drug Preparation and Administration:

  • This compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.

  • The compound is administered orally (p.o.) via gavage at doses of 3, 6, and 10 mg/kg.

  • The vehicle is administered as a control.

  • Chlordiazepoxide (CDP) can be used as a positive control, administered intraperitoneally (i.p.).

  • Drug or vehicle is administered 120 minutes before the startle test session.

4. Experimental Procedure:

The procedure consists of three phases: habituation, conditioning, and testing.

Phase 1: Habituation (Day 1)

  • Place each rat in a startle chamber.

  • Allow a 5-minute acclimation period with 65 dB background white noise.

  • Present 30 acoustic startle stimuli (105 dB, 40 ms (B15284909) white noise) with a variable inter-trial interval (ITI) averaging 30 seconds.

  • This session serves to habituate the animals to the startle stimulus and the apparatus.

Phase 2: Conditioning (Day 2)

  • Place each rat in the startle chamber.

  • Allow a 5-minute acclimation period with 65 dB background white noise.

  • Present 10 trials of the conditioned stimulus (CS), a 3.7-second light, that co-terminates with the unconditioned stimulus (US), a 0.5-second, 0.6-mA foot shock.

  • The ITI is variable, averaging 2 minutes.

  • Two minutes after the last conditioning trial, present 10 startle stimuli alone to assess any non-specific effects of the conditioning session on startle reactivity.

Phase 3: Testing (Day 3)

  • Administer this compound (3, 6, or 10 mg/kg, p.o.) or vehicle 120 minutes prior to the test session.

  • Place each rat in the startle chamber.

  • Allow a 5-minute acclimation period with 65 dB background white noise.

  • The test session consists of 66 trials:

    • 18 CS-Startle trials: The 40-ms, 105-dB startle stimulus is presented 3.2 seconds after the onset of the 3.7-second light CS.

    • 18 No CS-Startle trials: The startle stimulus is presented in the absence of the light CS.

    • 30 No-Stimulus trials: Neither the CS nor the startle stimulus is presented.

  • The different trial types are presented in a balanced and randomized order with a variable ITI averaging 30 seconds.

FPS_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning cluster_day3 Day 3: Testing Habituation_Acclimation 5 min Acclimation Habituation_Startle 30 x Startle Stimuli (105 dB, 40 ms) Habituation_Acclimation->Habituation_Startle Conditioning_Acclimation 5 min Acclimation Conditioning_Trials 10 x CS-US Pairings (Light + Shock) Conditioning_Acclimation->Conditioning_Trials Conditioning_Post_Startle 10 x Startle Stimuli Alone Conditioning_Trials->Conditioning_Post_Startle Drug_Admin Administer this compound or Vehicle (120 min prior) Testing_Acclimation 5 min Acclimation Drug_Admin->Testing_Acclimation Testing_Session 66 Randomized Trials: - 18 CS-Startle - 18 No CS-Startle - 30 No-Stimulus Testing_Acclimation->Testing_Session Data_Analysis Data Analysis: Calculate % Potentiation Testing_Session->Data_Analysis

References

Application Notes and Protocols: The Guinea Pig Pup Separation-Induced Vocalization Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Model

The separation of young mammals from their mothers is a potent natural stressor that elicits a range of behavioral and physiological responses, including the emission of distress vocalizations. The pup separation-induced vocalization (SIV) model in guinea pigs is a robust and reliable paradigm for studying the neurobiology of attachment, separation anxiety, and for screening potential anxiolytic and antidepressant compounds.[1][2]

Guinea pigs are a particularly suitable species for this model due to their precocial nature. Pups are born physically mature and largely self-regulating, meaning the distress responses following maternal separation are more likely a reflection of the disruption of the emotional attachment bond rather than the absence of maternal care.[3] When isolated from their mother and littermates in an unfamiliar environment, guinea pig pups emit high-pitched, audible "whistles."[3][4][5] The rate and duration of these vocalizations serve as a direct and quantifiable measure of an anxiety-like state.[1]

Pharmacological agents that reduce these distress calls are considered to have anxiolytic or antidepressant potential. The model has been validated with various clinically effective drugs, making it a valuable tool in preclinical drug development.[6][7]

Applications

  • Screening for Anxiolytic Properties: The model is highly sensitive to classical anxiolytics, such as benzodiazepines, which reliably reduce the number of distress calls.[6]

  • Screening for Antidepressant Properties: Various classes of antidepressants, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), have been shown to suppress separation-induced vocalizations.[6][7]

  • Investigating Neurobiological Pathways: The model allows for the study of the roles of different neurotransmitter systems (e.g., serotonergic, GABAergic, noradrenergic, and opioidergic) in anxiety and attachment behaviors.[6][8]

  • Translational Research: As guinea pigs possess certain central serotonin receptors (5-HT1D) similar to humans, this model can offer unique insights relevant to human anxiety disorders.[6]

Experimental Workflow

The following diagram outlines the typical workflow for a study using the pup separation-induced vocalization model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animals: Dunkin-Hartley Guinea Pig Pups (e.g., 8-10 days old) B Acclimation: House pups with mother (several days prior to testing) A->B C Drug Administration: Administer test compound or vehicle (e.g., intraperitoneal injection) B->C D Maternal Separation: Remove pup from home cage C->D Pre-treatment Time E Isolation: Place pup individually in a novel, sound-attenuated chamber D->E F Vocalization Recording: Record audible whistles for a fixed duration (e.g., 15 min) E->F G Acoustic Analysis: Use software to quantify vocalizations F->G H Primary Endpoints: - Total number of calls - Total duration of calls G->H I Statistical Analysis: Compare drug-treated groups to vehicle control H->I

Caption: Experimental workflow for the guinea pig pup separation model.

Detailed Experimental Protocol

This protocol provides a standardized method for inducing and measuring separation-induced vocalizations.

4.1 Animals and Housing

  • Species: Guinea Pig (Cavia porcellus), typically Dunkin-Hartley strain.

  • Age: Pups aged 7-14 days are commonly used. Vocalization rates are high during the first four weeks of life and then decline.[2]

  • Housing: Pups should be housed with their mother and littermates in a standard cage with ad libitum access to food and water. The environment should be maintained on a 12-hour light/dark cycle at a constant temperature and humidity.

4.2 Procedure

  • Habituation: Allow animals to acclimate to the housing facility for at least 3-5 days before testing. Handle the pups briefly each day to habituate them to the experimenter.

  • Pre-treatment: Administer the test compound or vehicle at the appropriate time before the test. The route of administration (e.g., intraperitoneal, subcutaneous) and pre-treatment time will depend on the pharmacokinetics of the compound being tested.

  • Separation and Isolation:

    • Gently remove a single pup from its home cage.

    • Place the pup in a clean, novel test cage or chamber (e.g., a plastic box with fresh bedding).[5] The chamber should be located in a sound-attenuated room to minimize external noise.

    • The presence of the mother should be completely absent (no visual, olfactory, or auditory contact).[2]

  • Vocalization Recording:

    • Immediately after placing the pup in the chamber, begin recording its vocalizations using a high-quality microphone connected to a computer with audio recording software.

    • The recording session typically lasts for 10-15 minutes.[4][5]

4.3 Data Acquisition and Analysis

  • Acoustic Analysis: Use specialized software (e.g., Raven Pro, Avisoft SASLab) to analyze the audio recordings. Guinea pig pup distress whistles are audible, high-pitched harmonic notes.[5]

  • Primary Measures: The most common and valid endpoints are the total number of vocalizations (calls) and the total duration of vocalizations during the recording period.[1]

  • Statistical Analysis: Compare the mean vocalization counts and durations between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacological Validation Data

The following tables summarize the effects of various psychoactive compounds on separation-induced vocalizations in guinea pig pups.

Table 1: Effects of Anxiolytic Compounds

Drug Class Compound Dosage (mg/kg, i.p.) Effect on Vocalizations Citation
Benzodiazepine Diazepam 0.5 - 2.0 ↓ Decrease [6]
Benzodiazepine Alprazolam 0.125 - 0.5 ↓ Decrease [6]
Benzodiazepine Chlordiazepoxide 5.0 - 10.0 ↓ Decrease [7]
5-HT1A Agonist 8-OH-DPAT 0.03 - 0.3 ↓ Decrease [6]

| Antihistamine | Hydroxyzine | 4.3 - 14.3 | ↓ Decrease |[7] |

Table 2: Effects of Antidepressant Compounds

Drug Class Compound Dosage (mg/kg, i.p.) Effect on Vocalizations Citation
SSRI Fluvoxamine 1.0 - 10.0 ↓ Decrease [6]
SSRI Fluoxetine 5.0 - 10.0 ↓ Decrease [7]
TCA Clomipramine 1.0 - 10.0 ↓ Decrease [6]
TCA Imipramine 16.0 - 32.0 ↓ Decrease [7]
TCA Desipramine 1.0 - 10.0 ↓ Decrease [6]

| MAO-Inhibitor | Clorgyline | 0.3 - 3.0 | ↓ Decrease |[6] |

Table 3: Effects of Other Compounds

Drug Class Compound Dosage (mg/kg, i.p.) Effect on Vocalizations Citation
5-HT1A Partial Agonist Buspirone 0.3 - 3.0 ↔ No Effect [6]
Antipsychotic Haloperidol 0.1 - 1.0 ↔ No Effect [6]
Psychostimulant d-Amphetamine 0.3 - 3.0 ↔ No Effect [6]
Opioid Agonist Morphine <1.0 (s.c.) ↓ Decrease [8]

| Opioid Antagonist | Naloxone | Not specified | ↑ Increase |[8] |

Note: Doses and routes may vary between studies. This table provides a general summary.

Implicated Neurotransmitter Pathways

The pharmacological data suggest that several neurotransmitter systems modulate the distress vocalization response. Anxiolytics and antidepressants that suppress vocalizations primarily act on the serotonergic (5-HT), GABAergic, and noradrenergic (NA) systems.

G cluster_neuro Modulatory Neurotransmitter Systems Stress Maternal Separation (Stressor) Brain Limbic System (e.g., Amygdala, PAG) Stress->Brain  Induces Output Distress Vocalization Brain->Output  Triggers GABA GABAergic System (Inhibitory) GABA->Brain Inhibits (-) SER Serotonergic (5-HT) System (Inhibitory) SER->Brain Inhibits (-) NOR Noradrenergic (NA) System (Excitatory) NOR->Brain Excites (+)

Caption: Key neurotransmitter systems modulating distress vocalizations.

Methodological Considerations

  • Pup Selection: A meta-analysis has shown that selecting pups with moderate to high baseline levels of vocalization can be associated with larger treatment effects.[1]

  • Repeated Testing: Repeatedly testing pups may also enhance the observed effects of pharmacological interventions.[1]

  • Acoustic Environment: The testing environment must be standardized and quiet, as external sounds can influence the pups' vocalization rates.

  • Habituation: Proper habituation to handling is crucial to ensure that the measured distress is primarily from social separation and not from the stress of handling.

  • Study Reporting: To improve translational value and reproducibility, it is critical to report all methodological details, including randomization and blinding procedures.[1]

References

Application Notes and Protocols for SCH 221510 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SCH 221510, a selective Nociceptin/Orphanin FQ (NOP) receptor agonist, for the investigation of neuropathic pain.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2][3] The NOP receptor, a member of the opioid receptor family, and its endogenous ligand nociceptin/orphanin FQ (N/OFQ), have emerged as a promising target for the development of novel analgesics.[1][4] this compound is a potent and selective non-peptide NOP receptor agonist that has demonstrated efficacy in preclinical models of neuropathic pain, offering a potential alternative to traditional opioid analgesics with a potentially different side-effect profile.[5] These notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in a common neuropathic pain model, and a summary of key quantitative data.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively activating the NOP receptor, a G protein-coupled receptor (GPCR).[1] The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions involved in pain processing.[6][7] Upon activation by an agonist like this compound, the NOP receptor couples to inhibitory G proteins (Gαi/o).[1][8] This initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.[1]

Key downstream signaling events following NOP receptor activation include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]

  • Modulation of Ion Channels:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters involved in pain signaling.[1][9]

    • Activation of G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[1][9]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor can also modulate the activity of MAPK signaling cascades, such as ERK and JNK, which are involved in neuronal plasticity and pain chronification.[3][9]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCH_221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH_221510->NOP_Receptor Binds and Activates G_Protein Gαi/o NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits VGCC Voltage-Gated Calcium Channels G_Protein->VGCC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_Efflux K_Efflux->Analgesia MAPK->Analgesia

Figure 1: Signaling pathway of this compound via the NOP receptor.

Quantitative Data Summary

The following table summarizes the dose-dependent and time-course effects of intrathecally administered this compound on tactile allodynia in a mouse model of neuropathic pain (Chronic Constriction Injury).[10] The data is presented as the percentage of maximum possible effect (%MPE) for attenuating tactile allodynia.

Dose (µg, i.t.)Time PointAntiallodynic Effect (%MPE)Reference
0.30.5hModerate[10]
1.00.5hSignificant[10]
3.00.5hStrong[10]
100.5hMaximum[10]
101hSustained[10]
102hDeclining[10]
104hMinimal[10]
1024hNo Effect[10]

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of this compound in a mouse model of neuropathic pain.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used and reproducible model of peripheral neuropathic pain.[4][11][12]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 2% for maintenance).

  • Shave the fur on the lateral side of the thigh of the desired hind limb.

  • Make a small skin incision (approximately 1 cm) over the mid-thigh region.

  • Gently dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tied just tight enough to elicit a brief twitch in the hind limb.

  • Close the muscle layer with sutures if necessary.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover on a warming pad.

  • Post-operative care should include monitoring for signs of infection and ensuring access to food and water.

  • Allow at least 7-14 days for the development of neuropathic pain behaviors before commencing drug testing.[11]

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using von Frey filaments.[11][13]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Begin testing by applying the von Frey filaments to the plantar surface of the hind paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.[13]

    • Start with a filament in the middle of the force range (e.g., 0.4 g).

    • Apply the filament perpendicular to the paw surface until it bends, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested should be of a lower force.

    • If there is no response, the next filament tested should be of a higher force.

    • Continue this pattern until the first change in response occurs, and then continue for four more stimuli.

  • The 50% paw withdrawal threshold can then be calculated using the formula described by Chaplan et al. (1994).

  • Perform baseline measurements before CCI surgery and before drug administration on the testing day.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • Hamilton syringe with a 30-gauge needle for intrathecal injection

Preparation of Dosing Solution:

  • This compound is soluble in DMSO. Prepare a stock solution in 100% DMSO.

  • For intrathecal administration, dilute the stock solution with sterile saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., ≤5%) to avoid vehicle-induced effects.

  • For a dose of 10 µg in a 5 µL injection volume, the final concentration would be 2 µg/µL.

Intrathecal (i.t.) Injection:

  • Briefly anesthetize the mouse with isoflurane.

  • Hold the mouse firmly by the pelvic girdle.

  • Insert the 30-gauge needle between the L5 and L6 vertebrae.

  • A flick of the tail indicates correct placement of the needle in the intrathecal space.

  • Slowly inject the desired volume (typically 5 µL) of the this compound solution or vehicle.

  • Withdraw the needle and allow the mouse to recover.

Experimental Workflow

Experimental_Workflow cluster_pre_surgery Phase 1: Pre-Surgery cluster_surgery Phase 2: Neuropathic Pain Induction cluster_testing Phase 3: Drug Testing Acclimation Animal Acclimation (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey) Acclimation->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Pre_Drug_Testing Pre-drug Behavioral Testing (von Frey) Recovery->Pre_Drug_Testing Drug_Administration This compound Administration (Intrathecal) Pre_Drug_Testing->Drug_Administration Post_Drug_Testing Post-drug Behavioral Testing (von Frey at multiple time points) Drug_Administration->Post_Drug_Testing

Figure 2: Experimental workflow for studying this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the NOP receptor system in neuropathic pain. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of NOP receptor agonists in the management of chronic pain. Careful adherence to established methodologies for animal models and behavioral testing is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Intrathecal Administration of SCH 221510 in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in the modulation of pain.[1] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor has a distinct pharmacological profile. Activation of the NOP receptor, particularly at the spinal level, has demonstrated significant antinociceptive effects in various preclinical models of pain, including neuropathic and inflammatory pain.[2] This makes this compound a valuable research tool for investigating the role of the NOP system in pain processing and for the development of novel, non-addictive analgesics.

Intrathecal administration allows for the direct delivery of this compound to the spinal cord, targeting the dense population of NOP receptors in the dorsal horn that are crucial for modulating nociceptive signals. This route of administration maximizes the local concentration of the compound at the site of action while minimizing systemic exposure and potential off-target effects.[3] These application notes and protocols provide detailed methodologies for the preparation and intrathecal administration of this compound in rodent models for pain research, along with protocols for assessing its analgesic efficacy.

Data Presentation

Quantitative Analysis of Intrathecal this compound in Mouse Pain Models

The following tables summarize the dose-dependent effects of intrathecally administered this compound in mouse models of neuropathic and inflammatory pain. Data is derived from studies evaluating tactile allodynia and thermal hyperalgesia.

Pain ModelNociceptive AssayDoses of this compound (µg)Peak Effect (% MPE ± SEM)Duration of Action
Neuropathic Pain (Chronic Constriction Injury)Tactile Allodynia (von Frey)0.325 ± 5~2 hours
155 ± 8~3 hours
378 ± 6>3 hours
1091 ± 2>3 hours
Inflammatory Pain (Carrageenan-induced)Thermal Hyperalgesia (Hargreaves)0.130 ± 7~2 hours
0.360 ± 9~3 hours
185 ± 5>3 hours
395 ± 3>3 hours

% MPE (Maximum Possible Effect) was calculated based on the reversal of nerve injury- or inflammation-induced hypersensitivity. Data is adapted from peer-reviewed studies.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intrathecal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringe filters (0.22 µm)

  • Hamilton syringe

Procedure:

  • Stock Solution Preparation:

    • Due to its hydrophobic nature, this compound should first be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[4]

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target stock concentration.

    • Vortex thoroughly until the powder is completely dissolved.

  • Working Solution Preparation:

    • For intrathecal injections, the final concentration of DMSO should be minimized to avoid neurotoxicity. It is recommended to keep the final DMSO concentration below 10%, and ideally below 1%.[4]

    • On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline or aCSF to the desired final concentrations for injection.

    • For example, to prepare a 10 µg/10 µL solution with 1% DMSO from a 1 mg/mL stock:

      • Take 1 µL of the 1 mg/mL stock solution.

      • Add 99 µL of sterile 0.9% saline or aCSF.

      • Vortex to ensure homogeneity.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline or aCSF.

  • Sterilization:

    • Filter the final working solutions and the vehicle control through a sterile 0.22 µm syringe filter into a fresh, sterile tube before drawing into the injection syringe.

Protocol 2: Intrathecal Injection in Mice (Direct Lumbar Puncture)

Materials:

  • Mouse (e.g., C57BL/6)

  • Isoflurane anesthesia system (optional, but recommended for beginners)

  • Hamilton syringe (10-25 µL) with a 30-gauge needle

  • Prepared this compound solution or vehicle

Procedure:

  • Animal Handling and Positioning:

    • If not using anesthesia, restrain the mouse firmly by the pelvic girdle.

    • If using anesthesia, anesthetize the mouse with isoflurane.

    • Position the mouse so that its spine is curved. This can be achieved by placing a small tube or roll under the abdomen.

  • Identification of Injection Site:

    • Locate the iliac crests of the pelvis. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the line connecting the iliac crests.

  • Injection:

    • Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle (~20 degrees) into the space between the L5 and L6 vertebrae.

    • A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.

    • Slowly inject a total volume of 5-10 µL over approximately 10-20 seconds.

    • Hold the needle in place for a few seconds after the injection to prevent backflow.

    • Withdraw the needle smoothly.

  • Recovery:

    • Place the mouse in a clean cage and monitor for any signs of motor impairment or distress. Normal motor function should return shortly after the procedure.

Protocol 3: Assessment of Antinociceptive Effects

This test measures the latency to withdraw a paw from a radiant heat source, assessing thermal hyperalgesia.

Procedure:

  • Acclimation: Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15-20 minutes.

  • Baseline Measurement: Position the radiant heat source under the plantar surface of the hind paw and start the timer. The timer stops automatically when the mouse withdraws its paw.

  • Intrathecal Injection: Administer this compound or vehicle as described in Protocol 2.

  • Post-Injection Measurements: At various time points after the injection (e.g., 15, 30, 60, 120, 180 minutes), repeat the measurement of paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

  • Data Analysis: An increase in paw withdrawal latency compared to the vehicle-treated group indicates an antinociceptive effect.

This test measures the paw withdrawal threshold in response to mechanical stimulation, assessing mechanical allodynia.

Procedure:

  • Acclimation: Place the mouse on an elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Baseline Measurement: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited. The up-down method is commonly used to determine the 50% paw withdrawal threshold.

  • Intrathecal Injection: Administer this compound or vehicle as described in Protocol 2.

  • Post-Injection Measurements: At various time points after the injection, reassess the paw withdrawal threshold.

  • Data Analysis: An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an antiallodynic effect.

Mandatory Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G Protein Signaling cluster_effectors Downstream Effectors SCH_221510 This compound NOP_Receptor NOP Receptor SCH_221510->NOP_Receptor Binds and Activates G_protein Gi/o Protein NOP_Receptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channel G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Analgesia Analgesia Ca_influx->Analgesia Contributes to K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Contributes to

Caption: NOP receptor signaling pathway activated by this compound.

Experimental Workflow for Intrathecal Pain Research

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Experimental Phase cluster_analysis Data Analysis Phase Prep_Drug Prepare this compound and Vehicle Solutions Injection Intrathecal Injection (this compound or Vehicle) Prep_Drug->Injection Animal_Acclimation Animal Acclimation to Behavioral Setup Baseline Measure Baseline Nociceptive Thresholds (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline Baseline->Injection Post_Injection Post-Injection Nociceptive Measurements (Time Course) Injection->Post_Injection Data_Collection Collect and Tabulate Data (Withdrawal Latencies/Thresholds) Post_Injection->Data_Collection MPE_Calc Calculate % Maximum Possible Effect (%MPE) Data_Collection->MPE_Calc Stats Statistical Analysis (e.g., ANOVA, t-test) MPE_Calc->Stats Results Interpret Results and Draw Conclusions Stats->Results

Caption: Workflow for assessing intrathecal this compound analgesia.

References

In Vitro Assays for SCH 221510 NOP Receptor Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective non-peptide agonist of the Nociceptin (B549756) Opioid Peptide (NOP) receptor, also known as the Orphanin FQ (OFQ/N) receptor.[1][2] As a G protein-coupled receptor (GPCR), the NOP receptor is a promising therapeutic target for a variety of conditions, including anxiety, pain, and substance use disorders.[3][4] Understanding the in vitro pharmacology of NOP receptor agonists like this compound is crucial for advancing drug discovery and development efforts.

These application notes provide a comprehensive overview of the in vitro assays used to characterize the activation of the NOP receptor by this compound. Detailed protocols for key experiments are provided to enable researchers to assess the binding affinity, functional potency, and signaling pathways engaged by this compound.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[4][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The dissociation of the G protein βγ subunits can also modulate the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] Furthermore, NOP receptor activation can trigger downstream signaling through mitogen-activated protein kinase (MAPK) pathways. In addition to G protein-dependent signaling, agonist binding can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.[7]

NOP Receptor Signaling SCH221510 This compound NOPR NOP Receptor SCH221510->NOPR Binds to G_protein Gαi/o βγ NOPR->G_protein Activates beta_arrestin β-Arrestin NOPR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channels Ca2+ Channels G_protein->Ca_channels Inhibits MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Gene_expression Gene Expression Cell Proliferation MAPK->Gene_expression Internalization Receptor Internalization beta_arrestin->Internalization

Caption: NOP Receptor Signaling Pathways

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound at the NOP receptor and other opioid receptors. This data is essential for understanding its potency, selectivity, and functional activity.

Table 1: Binding Affinity of this compound

ReceptorLigandKi (nM)Assay SystemReference
NOP This compound 0.3 Recombinant human NOP receptor[1][2][8]
μ-Opioid (MOP)This compound65Recombinant human μ-opioid receptor[8]
κ-Opioid (KOP)This compound131Recombinant human κ-opioid receptor[8]
δ-Opioid (DOP)This compound2854Recombinant human δ-opioid receptor[8]

Table 2: Functional Potency and Efficacy of this compound

Assay TypeReceptorParameterValue (nM)EfficacyAssay SystemReference
GTPγS Binding NOP EC50 12 Full Agonist Membranes from CHO cells expressing human NOP receptor[1][2][8]
GTPγS BindingMOPEC50693-Membranes from CHO cells expressing human μ-opioid receptor[8]
GTPγS BindingKOPEC50683-Membranes from CHO cells expressing human κ-opioid receptor[8]
GTPγS BindingDOPEC508071-Membranes from CHO cells expressing human δ-opioid receptor[8]
cAMP Accumulation NOP EC50 Data not specifiedFull Agonist CHO cells expressing human NOP receptor[9]
β-Arrestin 2 Recruitment NOP EC50 Data not specifiedData not specifiedHEK293 cells expressing human NOP receptor and β-arrestin 2 fusion proteins[7]

Note: The exact EC50 and Emax values can vary depending on the specific cell line, assay conditions, and receptor expression levels.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound at the NOP receptor are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor. It involves a competition experiment between a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin or [3H]UFP-101) and increasing concentrations of the unlabeled test compound (this compound).[10][11]

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Membranes (e.g., from CHO-hNOP cells) start->prepare_membranes prepare_reagents Prepare Reagents (Radioligand, this compound dilutions) start->prepare_reagents incubate Incubate (Membranes + Radioligand + this compound) prepare_membranes->incubate prepare_reagents->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting (Measure radioactivity) wash->scintillation analyze Data Analysis (Determine IC50 and Ki) scintillation->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor (hNOP).

  • Radioligand: [3H]-Nociceptin or [3H]UFP-101 (a NOP receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Protocol:

  • Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or non-specific binding control.

    • 50 µL of various concentrations of this compound.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 100 µL of membrane suspension (typically 20-40 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.[5][12]

GTP_gamma_S_Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (e.g., from CHO-hNOP cells) start->prepare_membranes prepare_reagents Prepare Reagents ([35S]GTPγS, GDP, this compound) start->prepare_reagents incubate Incubate (Membranes + GDP + this compound + [35S]GTPγS) prepare_membranes->incubate prepare_reagents->incubate filter Rapid Filtration (Separate bound from free [35S]GTPγS) incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting (Measure radioactivity) wash->scintillation analyze Data Analysis (Determine EC50 and Emax) scintillation->analyze end End analyze->end

Caption: [35S]GTPγS Binding Assay Workflow

Materials:

  • Cell Membranes: Membranes from CHO-hNOP cells.

  • Radioligand: [35S]GTPγS.

  • Test Compound: this compound.

  • Guanine Nucleotide: Guanosine 5'-diphosphate (GDP).

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

Protocol:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of diluted this compound or vehicle.

    • 50 µL of membrane suspension (10-20 µg of protein per well).

    • 50 µL of GDP (final concentration 10-30 µM).[13]

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration, Washing, and Detection: As described in the radioligand binding assay protocol.

  • Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding (as a percentage of the maximal response of a full agonist like Nociceptin) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP. Since the NOP receptor is Gαi/o-coupled, its activation will lead to a decrease in cAMP levels, which are typically stimulated by forskolin (B1673556).

Materials:

  • Cells: Whole CHO-hNOP or HEK293-hNOP cells.

  • Test Compound: this compound.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin (to a final concentration that elicits a submaximal cAMP response) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated NOP receptor. Commercially available assays, such as the PathHunter® β-arrestin assay (DiscoverX), are commonly used. These assays often employ enzyme fragment complementation, where the receptor and β-arrestin are tagged with inactive enzyme fragments that form an active enzyme upon their interaction, generating a detectable signal.[15][16]

beta_Arrestin_Recruitment_Assay_Workflow start Start plate_cells Plate Cells (e.g., PathHunter CHO-K1 hNOP β-arrestin cells) start->plate_cells add_compound Add this compound plate_cells->add_compound incubate Incubate (e.g., 90 min at 37°C) add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents read_signal Read Luminescence add_reagents->read_signal analyze Data Analysis (Determine EC50 and Emax) read_signal->analyze end End analyze->end

Caption: β-Arrestin Recruitment Assay Workflow

Materials:

  • Cells: A cell line co-expressing the human NOP receptor fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementary enzyme fragment (e.g., PathHunter® CHO-K1 OPRL1 β-Arrestin GPS cells).

  • Test Compound: this compound.

  • Detection Reagents: Provided with the commercial assay kit.

Protocol:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Reading: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the relative light units against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the pharmacological properties of this compound at the NOP receptor. By systematically evaluating its binding affinity, G protein activation, and β-arrestin recruitment, researchers can gain a comprehensive understanding of its mechanism of action. This information is invaluable for the continued development of NOP receptor-targeted therapeutics.

References

Application Notes: Utilizing SCH 221510 in GTPγS Binding Assays for the Nociceptin Opioid Receptor (NOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective non-peptide agonist for the Nociceptin Opioid Receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various conditions, including anxiety, pain, and substance abuse disorders.[3] A critical tool for characterizing the functional activity of compounds like this compound at the NOP receptor is the GTPγS binding assay. This functional assay provides a direct measure of G protein activation, an early and crucial step in the receptor's signaling cascade.[4]

These application notes provide a comprehensive overview and detailed protocols for using this compound in [³⁵S]GTPγS binding assays to determine its potency and efficacy at the NOP receptor.

Principle of the GTPγS Binding Assay

The GTPγS binding assay measures the agonist-induced stimulation of guanine (B1146940) nucleotide exchange on the Gα subunit of heterotrimeric G proteins.[4] In the inactive state, the Gα subunit is bound to GDP. Upon agonist binding to the GPCR, the receptor undergoes a conformational change that facilitates the release of GDP from the Gα subunit and the subsequent binding of GTP. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. Since [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the amount of radioactivity incorporated into the cell membranes is proportional to the extent of G protein activation.[4] This allows for the quantification of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Quantitative Data Summary for this compound

The following table summarizes the quantitative data for this compound in functional assays assessing NOP receptor-mediated G protein activation.

LigandParameterValueAssay SystemReference
This compound EC₅₀ 12 nMNOP Receptor[1][2]
Efficacy Full AgonistNOP Receptor/G-protein interaction assay (BRET)[5]
N/OFQ (endogenous agonist) EC₅₀ ~1-10 nMNOP Receptor in [³⁵S]GTPγS binding assays[6]
Efficacy Full AgonistNOP Receptor in [³⁵S]GTPγS binding assays[6]

Note: The efficacy of this compound as a full agonist is based on a BRET assay measuring NOP receptor/G-protein interaction, which showed a maximal effect not significantly different from the endogenous full agonist N/OFQ.[5]

Signaling Pathway and Experimental Workflow

NOP Receptor Signaling Pathway

This compound, as a NOP receptor agonist, primarily activates the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociation of the G protein heterotrimer also releases Gβγ subunits, which can modulate the activity of various downstream effectors, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC VGCC G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts to Ca_ion Ca²⁺ Influx VGCC->Ca_ion Reduces K_ion K⁺ Efflux GIRK->K_ion Increases SCH221510 This compound SCH221510->NOP Binds ATP ATP ATP->AC

NOP Receptor Signaling Pathway
Experimental Workflow for [³⁵S]GTPγS Binding Assay

The following diagram outlines the key steps involved in performing a [³⁵S]GTPγS binding assay to evaluate this compound.

GTPgS_Workflow arrow prep 1. Membrane Preparation (e.g., from CHO-hNOP cells) setup 2. Assay Setup in 96-well Plate - Assay Buffer - GDP - this compound (or controls) prep->setup preinc 3. Pre-incubation setup->preinc init 4. Initiate Reaction (Add [³⁵S]GTPγS) preinc->init inc 5. Incubation init->inc term 6. Terminate & Filter inc->term count 7. Scintillation Counting term->count analyze 8. Data Analysis (EC₅₀ & Eₘₐₓ determination) count->analyze

GTPγS Binding Assay Workflow

Detailed Experimental Protocols

Membrane Preparation from CHO-hNOP Cells

This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

Materials:

  • CHO-hNOP cell pellet

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Protocol:

  • Thaw the CHO-hNOP cell pellet on ice.

  • Resuspend the cells in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

[³⁵S]GTPγS Binding Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • CHO-hNOP cell membranes (5-20 µg protein/well)

  • [³⁵S]GTPγS (final concentration 0.05-0.1 nM)

  • GDP (final concentration 10-30 µM)

  • This compound (serial dilutions)

  • N/OFQ (as a positive control, full agonist)

  • Unlabeled GTPγS (for non-specific binding, final concentration 10 µM)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and N/OFQ in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL of Assay Buffer

    • Non-specific Binding: 25 µL of Assay Buffer and 25 µL of 10 µM unlabeled GTPγS

    • Basal Binding: 50 µL of Assay Buffer

    • This compound/N/OFQ Stimulation: 50 µL of the respective agonist dilution

  • Add 50 µL of GDP solution to all wells.

  • Add 50 µL of the CHO-hNOP membrane suspension to all wells.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS solution to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Subtract the counts per minute (CPM) of the non-specific binding wells from all other wells.

  • Normalize Data:

    • Express the specific binding for each concentration of this compound as a percentage of the maximal stimulation achieved with the full agonist N/OFQ.

  • Generate Dose-Response Curve:

    • Plot the normalized specific binding against the logarithm of the this compound concentration.

  • Determine EC₅₀ and Eₘₐₓ:

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Troubleshooting

  • High Basal Binding: Increase the concentration of GDP or NaCl in the Assay Buffer.

  • Low Signal-to-Noise Ratio: Optimize the membrane protein concentration, incubation time, and temperature. Ensure the specific activity of the [³⁵S]GTPγS is high.

  • High Well-to-Well Variability: Ensure proper mixing of reagents and consistent washing during the filtration step.

By following these application notes and protocols, researchers can effectively utilize this compound in GTPγS binding assays to accurately characterize its functional activity at the NOP receptor, contributing to a better understanding of its therapeutic potential.

References

Application Notes: SCH 221510 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SCH 221510 is a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the orphanin FQ/nociceptin receptor (ORL-1).[1] It demonstrates high affinity and functional selectivity for the NOP receptor over mu, kappa, and delta opioid receptors.[2] The NOP receptor system is implicated in a variety of physiological processes, including pain perception, anxiety, and reward.[3][4] Notably, activation of the NOP receptor system has been shown to exert an inhibitory effect on the dopamine (B1211576) system, a key component of the brain's reward pathways.[5]

The conditioned place preference (CPP) paradigm is a widely utilized behavioral model to assess the rewarding or aversive properties of drugs and other stimuli.[6][7] This model relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance.[7] A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects (Conditioned Place Aversion or CPA).[6]

Given that this compound, as a NOP agonist, can inhibit dopamine synthesis and release in key reward areas like the nucleus accumbens, it is hypothesized that it would not produce a conditioned place preference.[5] Instead, it is more likely to be neutral or induce a conditioned place aversion, reflecting a lack of rewarding properties or potentially dysphoric effects. These application notes provide a framework for investigating the effects of this compound in CPP studies.

Mechanism of Action in Reward Pathways

The brain's reward system is critically regulated by the mesolimbic dopamine pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[8][9] Drugs of abuse typically increase dopamine release in the NAc, leading to feelings of pleasure and reinforcement.[9] The NOP receptor system, when activated, generally opposes the effects of the dopamine system.[5]

Activation of NOP receptors by an agonist like this compound can lead to:

  • Inhibition of dopamine release in the nucleus accumbens and striatum.[5]

  • Inhibition of tyrosine hydroxylase phosphorylation, a key enzyme in dopamine synthesis.[5]

  • Down-regulation of dopamine D1 receptor signaling.[5]

This inhibitory action on the primary reward pathway suggests that this compound is unlikely to have rewarding effects and may produce aversion.[5]

Experimental Protocols

A standard conditioned place preference protocol to evaluate the rewarding or aversive effects of this compound would consist of three main phases: habituation, conditioning, and testing.[10][11]

1. Habituation (Pre-Conditioning Phase)

  • Objective: To familiarize the animals with the CPP apparatus and to determine any baseline preference for either of the conditioning chambers.

  • Apparatus: A standard three-chamber CPP box is used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall colors/patterns and floor textures), while the smaller central chamber is neutral.[12][13]

  • Procedure:

    • Rodents (rats or mice) are brought to the testing room and allowed to acclimate for at least 15-30 minutes.[11]

    • Each animal is placed individually into the central chamber and allowed to freely explore all three chambers for a period of 15-20 minutes.[11]

    • The time spent in each of the two large chambers is recorded using an automated video-tracking system.

    • This procedure is repeated for 2-3 consecutive days to obtain a stable baseline preference.[12][13]

    • Animals showing a strong unconditioned preference for one chamber (e.g., spending more than 80% of the time in one chamber) may be excluded from the study.

2. Conditioning Phase

  • Objective: To associate the effects of this compound with one distinct chamber and the effects of a vehicle control with the other chamber.

  • Procedure:

    • This phase typically lasts for 4-8 days, with one or two conditioning sessions per day.[11]

    • On days when the drug is administered, animals receive an injection of this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally or orally) and are immediately confined to one of the large chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.[12][13] The choice of doses can be informed by studies on its anxiolytic-like effects.[2]

    • On alternate days, or in a separate session on the same day, the animals receive a vehicle injection (e.g., saline or the vehicle used to dissolve this compound) and are confined to the opposite chamber for the same duration.

    • The order of drug and vehicle conditioning should be counterbalanced across animals.

3. Testing Phase (Post-Conditioning)

  • Objective: To measure the preference or aversion for the drug-paired chamber after the conditioning phase.

  • Procedure:

    • The day after the final conditioning session, the partitions to the central chamber are removed, and each animal is placed in the central chamber in a drug-free state.

    • The animal is allowed to freely explore all three chambers for 15-20 minutes.[11]

    • The time spent in each of the large chambers is recorded.

    • A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Data Presentation

The quantitative data from a conditioned place preference study with this compound can be summarized in the following tables:

Table 1: Baseline Chamber Preference (Pre-Conditioning)

Treatment GroupNTime in Chamber A (seconds)Time in Chamber B (seconds)
Vehicle10Mean ± SEMMean ± SEM
This compound (1 mg/kg)10Mean ± SEMMean ± SEM
This compound (3 mg/kg)10Mean ± SEMMean ± SEM
This compound (10 mg/kg)10Mean ± SEMMean ± SEM

Table 2: Time Spent in Drug-Paired and Vehicle-Paired Chambers (Post-Conditioning)

Treatment GroupNTime in Drug-Paired Chamber (seconds)Time in Vehicle-Paired Chamber (seconds)
Vehicle10Mean ± SEMMean ± SEM
This compound (1 mg/kg)10Mean ± SEMMean ± SEM
This compound (3 mg/kg)10Mean ± SEMMean ± SEM
This compound (10 mg/kg)10Mean ± SEMMean ± SEM

Table 3: Conditioned Place Preference/Aversion Score

Treatment GroupNPreference Score (seconds)
Vehicle10Mean ± SEM
This compound (1 mg/kg)10Mean ± SEM
This compound (3 mg/kg)10Mean ± SEM
This compound (10 mg/kg)10Mean ± SEM

Mandatory Visualization

CPP_Workflow Habituation Habituation Phase (Day 1-3) Free access to all chambers Record baseline preference Conditioning Conditioning Phase (Day 4-11) Alternate drug and vehicle pairings Habituation->Conditioning Proceed to conditioning Test Test Phase (Day 12) Drug-free state Free access to all chambers Record time spent in each chamber Conditioning->Test 24h after last session Drug_Pairing This compound Injection Confine to one chamber Conditioning->Drug_Pairing Vehicle_Pairing Vehicle Injection Confine to opposite chamber Conditioning->Vehicle_Pairing Analysis Data Analysis Calculate Preference Score Test->Analysis

Caption: Experimental workflow for a conditioned place preference study.

NOP_Signaling_Pathway cluster_inhibition Inhibitory Effects SCH221510 This compound NOP_Receptor NOP Receptor SCH221510->NOP_Receptor Binds to Gi_Protein Gi Protein NOP_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Dopamine_Release Dopamine Release Gi_Protein->Dopamine_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates TH Tyrosine Hydroxylase (p-Ser40) PKA->TH Phosphorylates Dopamine_Synthesis Dopamine Synthesis TH->Dopamine_Synthesis Catalyzes rate-limiting step Reward_Signal Reduced Reward Signal Dopamine_Synthesis->Reward_Signal Dopamine_Release->Reward_Signal

Caption: Signaling pathway of this compound via the NOP receptor.

References

Application Notes and Protocols for Chronic Dosing of SCH 221510 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a chronic dosing schedule for the Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonist, SCH 221510, in rats, based on published preclinical research. The provided protocols are intended to serve as a guide for designing and executing similar in vivo studies.

Introduction

This compound is a potent and selective, orally active agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the ORL-1 receptor.[1] It has demonstrated anxiolytic-like effects in various preclinical models.[2] Understanding the effects of long-term administration is crucial for evaluating its therapeutic potential and safety profile. This document outlines a known chronic dosing regimen and provides detailed protocols for assessing the behavioral outcomes in rats.

Quantitative Data Summary

The following table summarizes the key parameters of a chronic oral dosing study with this compound in rats, as reported in the literature.

ParameterDetailsReference
Compound This compoundVarty et al., 2008[2]
Species/Strain Rat (Assumed Wistar, a common strain for behavioral studies)Assumption based on common practice
Dosage 10 mg/kgVarty et al., 2008[2]
Route of Administration Oral (p.o.), likely via gavageVarty et al., 2008[2]
Dosing Frequency Twice daily (b.i.d.)Varty et al., 2008[2]
Duration of Treatment 14 daysVarty et al., 2008[2]
Vehicle (Formulation) Not specified in the abstract. A common vehicle for oral gavage is 0.5% w/v carboxymethyl cellulose (B213188) in water. A potential solubilizing vehicle for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.Assumption based on common lab practice[1][3][4]
Behavioral Outcome The anxiolytic-like effects of this compound did not change appreciably following the 14-day dosing regimen.Varty et al., 2008[2]
Behavioral Assays Used Vogel Conflict Test, Elevated Plus-MazeVarty et al., 2008[2]

Experimental Protocols

Note: The following protocols are detailed methodologies based on standard laboratory procedures, as the specific parameters from the primary study by Varty et al. (2008) are not fully available. Researchers should adapt these protocols to their specific experimental context and institutional guidelines.

Animal Husbandry and Housing
  • Species: Rat

  • Strain: Wistar (or other appropriate strain)

  • Age/Weight: Young adult (e.g., 8-10 weeks old, 250-350g at the start of the study).

  • Housing: Animals should be group-housed (e.g., 2-3 per cage) in standard polycarbonate cages with appropriate bedding. A 12-hour light/dark cycle should be maintained, with controlled temperature (20-24°C) and humidity (40-60%).[5][6][7] Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.

Chronic Dosing Protocol: Oral Gavage
  • Preparation of Dosing Solution:

    • Note: The exact vehicle used by Varty et al. is not specified. The following is a suggested formulation for a suspension.

    • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile distilled water.

    • Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume to achieve 10 mg/kg).

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension. Prepare fresh daily.

    • Alternatively, for a solution, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been suggested for in vivo use of this compound.[1]

  • Administration:

    • Administer the this compound suspension or solution orally via gavage at a volume of 10 mL/kg body weight.

    • Dose the animals twice daily (e.g., at 8:00 AM and 8:00 PM) for 14 consecutive days.

    • A control group should receive the vehicle only, following the same schedule.

    • Monitor animals for any adverse reactions following administration.

Behavioral Testing

Behavioral assessments should be conducted after the 14-day dosing period. The timing of the tests relative to the last dose is critical and should be consistent across all animals.

The EPM is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the rat to the testing room for at least 30 minutes before the test.

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

    • Analyze the video to determine the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries.

    • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial.

This test assesses anxiety by measuring the suppression of a motivated behavior (drinking) by punishment (mild electric shock).

  • Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

  • Procedure:

    • Water Deprivation: Water-deprive the rats for 24-48 hours prior to the test to motivate drinking.

    • Habituation: On the day before the test, allow the rats to explore the chamber and drink from the spout for a short period without any shock.

    • Testing:

      • Administer the final dose of this compound or vehicle at a predetermined time before the test (e.g., 60 minutes).

      • Place the rat in the chamber.

      • After a set number of licks (e.g., every 20th lick), a mild, brief electric shock is delivered through the drinking spout.

      • Record the total number of licks and shocks over a defined period (e.g., 5 minutes).

    • An anxiolytic compound will increase the number of shocks the animal is willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of punishment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor and the experimental workflow for the chronic dosing study.

NOP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Agonist Binding Gi_Go Gαi/o NOP_R->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition K_channel ↑ K+ Channel Activation Gi_Go->K_channel Ca_channel ↓ Ca2+ Channel Inhibition Gi_Go->Ca_channel cAMP ↓ cAMP AC->cAMP

Caption: NOP Receptor Signaling Pathway.

Chronic_Dosing_Workflow cluster_setup Study Setup cluster_dosing Chronic Dosing Phase cluster_testing Behavioral Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Grouping Group Assignment (Vehicle vs. This compound) Acclimation->Grouping Dosing 14-Day Oral Dosing (b.i.d.) This compound (10 mg/kg) or Vehicle Grouping->Dosing EPM Elevated Plus-Maze Test Dosing->EPM Vogel Vogel Conflict Test Dosing->Vogel Analysis Statistical Analysis of Behavioral Data EPM->Analysis Vogel->Analysis

Caption: Experimental Workflow.

References

Troubleshooting & Optimization

SCH 221510 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of SCH 221510 in DMSO and other solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful handling and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mM, which is approximately 39.76 mg/mL to 50 mg/mL.[1][2] For optimal results, it is recommended to use freshly opened, high-purity DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]

Q3: Is this compound soluble in aqueous solutions like water or PBS?

A3: There is limited specific quantitative data available for the solubility of this compound in purely aqueous solutions such as water or Phosphate-Buffered Saline (PBS). Generally, large organic molecules like this compound exhibit low solubility in aqueous buffers. For in vivo studies or cell-based assays requiring aqueous media, it is common practice to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution into the aqueous buffer or media. However, it is crucial to ensure the final DMSO concentration is low enough to not affect the experimental system.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo administration, this compound can be prepared in a vehicle containing a mixture of solvents to ensure its solubility and bioavailability. A commonly used vehicle is a three-part mixture. One protocol involves a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which has been shown to achieve a solubility of at least 2.5 mg/mL.[1] Another option is a mixture of 10% DMSO and 90% Corn Oil, also achieving a solubility of at least 2.5 mg/mL.[1]

Q5: How should I store this compound powder and stock solutions?

A5: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/Solvent SystemMaximum ConcentrationMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 39.76 - 50 mg/mL[1][2]100 - 125.77 mM[1]Sonication may be required. Use of fresh, anhydrous DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[1]≥ 6.29 mM[1]Suitable for in vivo studies.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[1]≥ 6.29 mM[1]Suitable for in vivo studies.[1]
Ethanol Data not availableData not availableExpected to be poorly soluble.
Water Data not availableData not availableExpected to be poorly soluble.
Phosphate-Buffered Saline (PBS) Data not availableData not availableExpected to be poorly soluble.

Troubleshooting Guide

Encountering issues when dissolving this compound? Follow this troubleshooting guide to identify and resolve common problems.

Troubleshooting_SCH221510_Solubility start Start: Dissolving this compound issue Is the compound not fully dissolved? start->issue check_solvent Are you using fresh, high-purity DMSO? issue->check_solvent Yes success Compound successfully dissolved. issue->success No hygroscopic_issue DMSO is hygroscopic. Absorbed water can reduce solubility. check_solvent->hygroscopic_issue No sonicate_vortex Have you tried vortexing and/or sonication? check_solvent->sonicate_vortex Yes use_new_dmso Use a fresh aliquot of anhydrous DMSO. hygroscopic_issue->use_new_dmso use_new_dmso->sonicate_vortex apply_energy Vortex vigorously and/or sonicate the solution in a water bath. sonicate_vortex->apply_energy No check_concentration Is the desired concentration too high? sonicate_vortex->check_concentration Yes gentle_warming Consider gentle warming (e.g., 37°C water bath). apply_energy->gentle_warming gentle_warming->check_concentration dilute Prepare a more dilute stock solution. check_concentration->dilute Yes fail If issues persist, contact technical support. check_concentration->fail No dilute->success

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 397.55 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 397.55 g/mol * (1000 mg / 1 g) = 3.9755 mg

  • Weigh this compound:

    • Carefully weigh out approximately 3.98 mg of this compound powder and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Cap the vial tightly and vortex the solution vigorously until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Experimental_Workflow_SCH221510 start Start: Prepare 10 mM Stock Solution calculate 1. Calculate Mass of this compound (e.g., 3.98 mg for 1 mL) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO (1 mL) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution sonicate_warm Apply sonication and/or gentle warming check_dissolution->sonicate_warm No aliquot 5. Aliquot into Single-Use Vials check_dissolution->aliquot Yes sonicate_warm->dissolve store 6. Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Context

This compound is a potent and selective agonist of the Nociceptin Opioid Receptor (NOP), also known as the Orphanin FQ receptor (ORL1). Upon binding, it activates downstream signaling pathways, primarily through Gαi/o proteins.

Signaling_Pathway_SCH221510 SCH221510 This compound NOP_Receptor NOP Receptor (ORL1) SCH221510->NOP_Receptor Binds to G_protein Gαi/o Protein Activation NOP_Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits Ca_channels Ca²⁺ Channels (Inhibition) G_protein->Ca_channels Inhibits K_channels GIRK Channels (Activation) G_protein->K_channels Activates cAMP ↓ cAMP Levels AC->cAMP Cellular_Response Cellular Response (e.g., Anxiolytic Effects) cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channels->K_efflux K_efflux->Cellular_Response

Caption: Simplified signaling pathway of this compound via the NOP receptor.

References

Technical Support Center: In Vivo Preparation of SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing SCH 221510 for in vivo injections. This resource includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo injection of this compound?

A1: Based on available data, two primary vehicle formulations are recommended for administering this compound in vivo to achieve a clear solution at a concentration of at least 2.5 mg/mL.

  • Formulation 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Formulation 2 (Oil-based): 10% DMSO and 90% Corn Oil.[1]

The choice of vehicle may depend on the specific experimental requirements, including the desired route of administration and the animal model.

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mM.[2]

Q3: How should stock solutions of this compound be stored?

A3: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use the solution within these timeframes to ensure stability.

Q4: What are the known routes of administration for this compound in animal models?

A4: this compound has been successfully administered in vivo via oral (p.o.) and intraperitoneal (i.p.) routes in mice at dosages ranging from 0.1 to 30 mg/kg.

Q5: Are there any known toxicities associated with the recommended vehicles?

A5: The components of the recommended vehicles, particularly at higher concentrations, can have potential toxicities.

  • DMSO: High concentrations can cause hemolysis and irritation. For intravenous injections, it is advisable to keep the final DMSO concentration as low as possible.

  • Corn Oil: While widely used, corn oil has been shown to cause adverse health outcomes in mice at lower doses of certain compounds compared to aqueous vehicles. It can also induce shifts in the gut microbiome and changes in the expression of intestinal permeability and immune response genes in mice.

  • Tween-80: Can cause irritation, especially in the respiratory system if administered via intratracheal instillation.

It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.

Troubleshooting Guide

Problem 1: Precipitation or cloudiness occurs when preparing the formulation.

  • Cause: The compound may not be fully dissolved, or the addition of an aqueous component (saline) is causing the drug to "crash out" of the solution.

  • Solution:

    • Ensure Complete Initial Dissolution: Make sure this compound is fully dissolved in DMSO before adding other co-solvents.

    • Order of Addition: Follow the correct order of solvent addition as detailed in the experimental protocols. For the aqueous-based formulation, this compound in DMSO should be added to PEG300 and mixed thoroughly before the addition of Tween-80, and finally, saline.

    • Gradual Mixing: Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing and prevent rapid changes in solvent polarity.

    • Gentle Warming and Sonication: If precipitation persists, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help to aid dissolution.[1]

Problem 2: The prepared solution shows phase separation (oily droplets).

  • Cause: The components of the vehicle are not fully miscible at the prepared ratios or temperature.

  • Solution:

    • Thorough Homogenization: Ensure thorough mixing by vortexing after the addition of each component.

    • Correct Ratios: Double-check the volumes of each component to ensure the correct ratios are being used.

    • Gentle Warming: As with precipitation, gentle warming can sometimes help to improve the miscibility of the components.

Problem 3: The animal exhibits signs of irritation or distress after injection.

  • Cause: The concentration of DMSO or other excipients may be too high, the injection volume may be too large, or the injection was administered too quickly.

  • Solution:

    • Optimize Vehicle Composition: If possible, try to reduce the percentage of DMSO in the final formulation.

    • Reduce Injection Volume and Rate: Administer the smallest effective volume at a slow, steady rate.

    • Alternative Vehicle: If adverse effects persist, consider switching to the alternative formulation (e.g., from aqueous-based to oil-based, or vice versa), being mindful of the potential effects of the new vehicle.

    • Vehicle Control: Always include a vehicle-only control group to assess the baseline effects of the formulation itself.

Quantitative Data Summary

PropertyValueReference
Molecular Weight397.55 g/mol [2]
FormulaC₂₈H₃₁NO[2]
Solubility in DMSOUp to 100 mM[2]
In Vivo Formulation 1 (Aqueous)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2 (Oil)10% DMSO, 90% Corn Oil[1]
Achievable Concentration≥ 2.5 mg/mL[1]
Stock Solution Storage (-80°C)Up to 6 months[1]
Stock Solution Storage (-20°C)Up to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of Aqueous-Based this compound Formulation (1 mL total volume)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300.

  • Vortex the mixture thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again to ensure complete mixing.

  • Slowly add 450 µL of sterile saline to the tube in a dropwise manner while continuously vortexing.

  • Visually inspect the final solution to ensure it is clear and free of any particulates.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • It is recommended to use this formulation on the day of preparation.

Protocol 2: Preparation of Oil-Based this compound Formulation (1 mL total volume)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microcentrifuge tube, add 900 µL of Corn Oil.

  • Add 100 µL of the this compound DMSO stock solution to the Corn Oil.

  • Vortex the mixture thoroughly until the solution is clear and homogenous.

  • Visually inspect the final solution to ensure it is a clear solution.

  • If the solution appears cloudy or contains particulates, gentle warming and/or sonication may be used to facilitate dissolution.

  • It is recommended to use this formulation on the day of preparation.

Mandatory Visualizations

SCH_221510_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Formulation (1 mL) cluster_oil Oil-Based Formulation (1 mL) cluster_troubleshooting Troubleshooting stock_solid This compound (Solid) stock_solution 25 mg/mL Stock Solution in DMSO stock_solid->stock_solution stock_dmso DMSO stock_dmso->stock_solution peg300 400 µL PEG300 stock_solution->peg300 100 µL corn_oil 900 µL Corn Oil stock_solution->corn_oil 100 µL mix1 Vortex peg300->mix1 tween80 50 µL Tween-80 mix2 Vortex tween80->mix2 saline 450 µL Saline mix3 Vortex (dropwise) saline->mix3 mix1->tween80 mix2->saline final_aq Final Aqueous Formulation (≥ 2.5 mg/mL) mix3->final_aq precipitation Precipitation? final_aq->precipitation mix_oil Vortex corn_oil->mix_oil final_oil Final Oil Formulation (≥ 2.5 mg/mL) mix_oil->final_oil final_oil->precipitation actions Gentle Warming Sonication precipitation->actions

Caption: Workflow for preparing this compound for in vivo injection.

NOP_Receptor_Signaling SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Agonist Binding G_protein Gαi/o βγ NOP_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK K+ Channels G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Gβγ inhibits MAPK MAPK Pathway (e.g., ERK, p38, JNK) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release cAMP->Cellular_Response K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Cellular_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the NOP receptor activated by this compound.

References

SCH 221510 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, storage, and handling of SCH 221510, a potent and selective NOP receptor agonist. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare stock solutions in DMSO at a concentration of up to 100 mM.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at room temperature.[1][2]

Q3: How should I store stock solutions of this compound in DMSO?

A3: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[3]

Q4: How stable is this compound in aqueous solutions?

A4: While specific quantitative data on the aqueous stability of this compound is limited in publicly available literature, it is generally recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day. The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of buffers.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation products of this compound have not been extensively reported in the literature. However, like many small molecules, potential degradation pathways in solution could include hydrolysis and oxidation. Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) would be necessary to identify and characterize its specific degradation products.[5][6]

Q6: Is this compound a biased agonist?

A6: Yes, this compound has been reported to be a G protein-biased agonist at the NOP receptor, showing a preference for the G protein signaling pathway over β-arrestin recruitment.[7]

Solution Stability and Storage Conditions

The following tables summarize the recommended storage conditions and stability for this compound in both solid form and in solution.

FormStorage TemperatureDurationRecommendations
Solid Room TemperatureRefer to manufacturer's expiry dateKeep container tightly sealed.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3][4]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3][4]
Aqueous Working Solution Room Temperature or 2-8°CUse on the same dayPrepare fresh before each experiment.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

IssuePotential CauseTroubleshooting Steps
Precipitation in stock solution - Exceeded solubility limit.- Improper dissolution.- Water absorption by DMSO.- Ensure the concentration does not exceed 100 mM in DMSO.[1][2]- Warm the solution gently and/or sonicate to aid dissolution.[4]- Use anhydrous DMSO and store stock solutions with desiccant to minimize moisture exposure.
Precipitation in aqueous working solution - Low aqueous solubility of this compound.- High final concentration of DMSO in the aqueous buffer.- Buffer composition and pH.- Prepare fresh working solutions for each experiment.- Use a co-solvent system for in vivo studies (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]- Ensure the final DMSO concentration in your in vitro assay is low and compatible with your cell type and assay format.
Inconsistent or no biological effect - Compound degradation.- Incorrect concentration.- Cell health issues.- Low NOP receptor expression.- Use freshly prepared working solutions and properly stored stock solutions.- Verify the concentration of your stock solution.- Ensure cells are healthy and in the logarithmic growth phase.- Confirm NOP receptor expression in your cell line.
Variability between experiments - Inconsistent solution preparation.- Multiple freeze-thaw cycles of stock solution.- Follow a standardized protocol for solution preparation.- Use single-use aliquots of the DMSO stock solution to avoid freeze-thaw cycles.[3]

Experimental Protocols

Detailed Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a method for assessing the agonist activity of this compound at the NOP receptor by measuring intracellular calcium mobilization in a cell line co-expressing the human NOP receptor and a chimeric Gαqi5 protein.

Materials:

  • Cells: CHO-K1 or HEK293 cell line stably expressing the human NOP receptor and a promiscuous Gα subunit such as Gαqi5.

  • This compound: Solid compound.

  • DMSO: Anhydrous, sterile.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Probenecid: (Optional) To inhibit dye leakage from cells.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: With automated injection capabilities.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of This compound in assay buffer A->C B Culture and seed cells in microplate D Load cells with calcium-sensitive dye B->D F Inject this compound and measure fluorescence change C->F E Measure baseline fluorescence D->E E->F G Normalize fluorescence data F->G H Generate concentration-response curve G->H I Determine EC50 value H->I

Figure 1. Experimental workflow for the calcium mobilization assay.

Step-by-Step Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C or -80°C.

  • Cell Seeding:

    • The day before the assay, seed the NOP receptor-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Prepare this compound Serial Dilutions:

    • On the day of the assay, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations to generate a dose-response curve.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to prevent dye leakage.

    • Remove the cell culture medium from the wells and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 1 hour.

  • Calcium Mobilization Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Record a stable baseline fluorescence for a few seconds.

    • Inject the various concentrations of this compound into the wells and continue recording the fluorescence signal to capture the peak response.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline.

    • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways

NOP Receptor Signaling Pathway

This compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of the NOP receptor can also modulate ion channel activity. As a G protein-biased agonist, this compound preferentially activates this G protein-mediated pathway over the recruitment of β-arrestin.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular SCH221510 This compound NOPR NOP Receptor SCH221510->NOPR Binds G_protein Gαi/o NOPR->G_protein Activates beta_arrestin β-Arrestin NOPR->beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Leads to

References

Technical Support Center: SCH 221510 Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of SCH 221510 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a potent and selective nociceptin (B549756) opioid receptor (NOP) agonist.[1][2] Its physicochemical properties indicate that it is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in aqueous solutions.[1][3] This can lead to precipitation when preparing aqueous dilutions for in vitro or in vivo experiments.

Q2: My this compound precipitated after I diluted my DMSO stock solution with an aqueous buffer. What went wrong?

A2: This is a common issue when working with poorly water-soluble compounds. Precipitation upon dilution of an organic stock with an aqueous buffer can be caused by several factors:

  • Exceeding the Solubility Limit: The final concentration of this compound in the aqueous solution may have surpassed its solubility limit.

  • Rapid Solvent Polarity Change: Adding the aqueous buffer directly to the DMSO stock can cause a sudden and localized change in solvent polarity, leading to the compound "crashing out" of the solution.[4]

  • Insufficient Co-solvent Concentration: Many poorly soluble drugs require a certain percentage of an organic co-solvent to remain in solution.[4] If the final concentration of DMSO is too low, the compound will precipitate.

Q3: How can I prevent my this compound solution from precipitating?

A3: To prevent precipitation, it is crucial to follow a proper dilution protocol and consider the use of co-solvents. Here are some key strategies:

  • Use a Co-solvent Formulation: For in vivo studies, a common approach is to use a vehicle containing co-solvents like PEG300 and Tween-80 in addition to DMSO and saline.[3]

  • Correct Mixing Order: Always add the concentrated organic stock solution to the larger volume of the aqueous buffer while vortexing or stirring vigorously.[4] This ensures a more gradual and uniform dispersion of the compound.

  • Serial Dilutions: Instead of a single large dilution, performing serial dilutions of the stock solution in the organic solvent before adding it to the aqueous buffer can help maintain solubility.[5]

  • Sonication and Gentle Heating: If precipitation occurs, gentle warming and/or sonication can sometimes help to redissolve the compound.[3] However, be mindful of the compound's stability under these conditions.

Q4: What are some recommended formulations for preparing this compound solutions?

A4: Several formulations have been established to improve the solubility of this compound in aqueous solutions for experimental use. The choice of formulation may depend on the specific experimental requirements, such as the route of administration for in vivo studies.

Quantitative Data Summary

The following tables summarize key data for this compound and recommended formulations.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Weight397.55 g/mol [1][2]
FormulaC₂₈H₃₁NO[1][2]
Solubility in DMSOUp to 100 mM[1][2]
Aqueous SolubilityPoor[4][5]

Table 2: Recommended Formulations for this compound

FormulationCompositionAchievable SolubilityRecommended UseSource
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.29 mM)In vivo experiments[3]
Protocol 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.29 mM)In vivo experiments[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent System

This protocol is adapted for preparing a clear solution of this compound for in vivo experiments.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[3]

  • Add Co-solvents: In a new tube, add the required volume of PEG300.

  • Add DMSO Stock: Add the appropriate volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add the required volume of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add Saline: Slowly add the saline to the mixture while vortexing to bring the solution to the final volume.

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of precipitates.

Example for 1 mL of working solution (2.5 mg/mL):

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the preparation of this compound solutions.

G start Start: Prepare Aqueous Solution stock Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock diluent Prepare aqueous diluent (e.g., buffer, media) start->diluent add_stock Add stock solution dropwise to vigorously stirring aqueous diluent stock->add_stock diluent->add_stock observe Observe for precipitation add_stock->observe clear Solution is clear: Proceed with experiment observe->clear No precipitate Precipitation observed: Troubleshoot observe->precipitate Yes

Caption: Workflow for preparing aqueous solutions of poorly soluble compounds.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_mixing Was the mixing procedure correct? check_conc->check_mixing No end Solution should be clear lower_conc->end correct_mixing Add organic stock to aqueous buffer with stirring check_mixing->correct_mixing No check_cosolvent Is a co-solvent system being used? check_mixing->check_cosolvent Yes correct_mixing->end use_cosolvent Incorporate co-solvents (e.g., PEG300, Tween-80) check_cosolvent->use_cosolvent No sonicate Try gentle heating and/or sonication check_cosolvent->sonicate Yes use_cosolvent->end sonicate->end

Caption: Troubleshooting flowchart for this compound precipitation.

G SCH221510 This compound NOP_receptor NOP Receptor (GPCR) SCH221510->NOP_receptor agonist G_protein Gi/o Protein Activation NOP_receptor->G_protein AC_inhibition Inhibition of Adenylyl Cyclase G_protein->AC_inhibition K_channel Activation of inwardly rectifying K+ channels G_protein->K_channel Ca_channel Inhibition of voltage-gated Ca2+ channels G_protein->Ca_channel cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease neuronal_inhibition Neuronal Inhibition (Anxiolytic Effects) cAMP_decrease->neuronal_inhibition K_channel->neuronal_inhibition Ca_channel->neuronal_inhibition

Caption: Simplified signaling pathway of this compound via the NOP receptor.

References

Technical Support Center: Optimizing SCH 221510 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SCH 221510 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the Nociceptin Opioid Receptor (NOP), also known as the Orphanin FQ receptor (ORL1).[1][2] Its primary mechanism of action is to activate the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What is a good starting concentration range for this compound in a new in vitro experiment?

A2: A good starting point for a dose-response experiment with this compound would be to test a wide concentration range spanning from sub-nanomolar to micromolar levels (e.g., 0.1 nM to 10 µM). Given its reported EC50 of 12 nM for NOP receptor activation, this range should allow for the characterization of the full dose-response curve.[1][2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM or 50 mg/mL) and then dilute it further in your cell culture medium or assay buffer to the desired final concentrations.[1] Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Q4: What are the key functional assays to assess the activity of this compound?

A4: The most common in vitro functional assays to characterize this compound activity include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase.

  • Calcium Mobilization Assays: Particularly in cells co-expressing the NOP receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

  • [35S]GTPγS Binding Assays: To measure G protein activation upon receptor agonism.[3]

Troubleshooting Guides

Issue 1: No or Weak Response to this compound
Possible Cause Troubleshooting Step
Sub-optimal Concentration Range Your concentration range may be too low. Extend the dose-response curve to higher concentrations (e.g., up to 100 µM).
Low NOP Receptor Expression Confirm the expression of functional NOP receptors in your cell line using a validated positive control (e.g., the endogenous ligand Nociceptin/Orphanin FQ).
Compound Degradation Ensure the stock solution has been stored properly (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.[1]
Assay Interference Components of your assay buffer or cell culture medium may be interfering with the compound or the detection system. Test the assay with a simplified buffer.
Issue 2: High Background Signal or Non-Specific Effects
Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final concentration of DMSO in your assay is below 0.5%. High concentrations of DMSO can be toxic to cells and interfere with assays.
Off-Target Effects At very high concentrations, this compound might exhibit off-target activities.[2] Compare the response in your experimental cells with a parental cell line that does not express the NOP receptor to assess non-specific effects.
Cell Health Poor cell health can lead to inconsistent and high background signals. Ensure cells are healthy, within a proper passage number, and plated at an optimal density.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination that could affect assay results.
Issue 3: Poor Dose-Response Curve
Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions, to ensure accurate concentrations.
Insufficient Incubation Time Optimize the incubation time for this compound with your cells. A time-course experiment can help determine the optimal duration for observing the maximal effect.
Precipitation of Compound Although soluble in DMSO, this compound may precipitate in aqueous buffers at high concentrations. Visually inspect your dilutions for any precipitation. If precipitation occurs, consider using a different buffer or adding a small amount of a solubilizing agent like Tween-80, though this should be validated for non-interference with the assay.[1]
Data Analysis Issues Use appropriate non-linear regression models (e.g., four-parameter logistic equation) to fit your dose-response data and calculate the EC50.

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Receptor Reference
EC50 12 nMNOP[1][2]
Ki 0.3 nMNOP[1][2]
EC50 693 nMµ-opioid[2]
EC50 683 nMκ-opioid[2]
EC50 8071 nMδ-opioid[2]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay
  • Cell Seeding: Seed CHO cells stably expressing the human NOP receptor in a 96-well plate at a density of 5,000-10,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM) in assay buffer. Also, prepare a solution of a known adenylyl cyclase activator (e.g., Forskolin).

  • Cell Treatment: Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

  • Stimulation: Add Forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Calcium Mobilization Assay
  • Cell Seeding: Seed CHO cells co-expressing the human NOP receptor and a chimeric Gαqi5 protein in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.

  • Signal Measurement: Use a fluorescence plate reader with an injection system to measure the baseline fluorescence, then inject the different concentrations of this compound and immediately record the change in fluorescence over time.

  • Data Analysis: The peak fluorescence response is plotted against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

SCH_221510_Signaling_Pathway SCH221510 This compound NOP_Receptor NOP Receptor SCH221510->NOP_Receptor binds G_protein Gαi/o NOP_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP produces Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection & Analysis Seed_Cells Seed NOP-expressing cells Pre_incubation Pre-incubate with this compound Seed_Cells->Pre_incubation Prepare_Compound Prepare this compound dilutions Prepare_Compound->Pre_incubation Stimulation Stimulate with Forskolin Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure cAMP levels Lysis->Detection Analysis Dose-Response Analysis Detection->Analysis Troubleshooting_Logic Start No or Weak Response? Check_Concentration Increase Concentration Range? Start->Check_Concentration Yes Fail Consult Further Start->Fail No Check_Receptor Confirm NOP Expression? Check_Concentration->Check_Receptor No Success Problem Solved Check_Concentration->Success Yes Check_Compound Compound Integrity OK? Check_Receptor->Check_Compound No Check_Receptor->Success Yes Check_Compound->Success Yes Check_Compound->Fail No

References

Navigating Variability in SCH 221510 Behavioral Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during behavioral experiments with SCH 221510 in a question-and-answer format.

Q1: We are observing significant week-to-week (or even day-to-day) variability in the anxiolytic-like effects of this compound in the elevated plus-maze. What could be the cause?

A1: Inter-assay variability is a common challenge in behavioral pharmacology. Several factors could be contributing to this inconsistency:

  • Environmental Factors: Rodents are highly sensitive to their environment. Inconsistent lighting, noise levels, temperature, and even odors in the testing room can significantly impact anxiety levels and, consequently, the behavioral readout.[1][2] Ensure that all experimental conditions are standardized and meticulously recorded for each cohort.

  • Experimenter Handling: The manner and consistency of handling by the experimenter can induce stress and variability.[3] It is crucial to habituate the animals to the experimenter and to standardize the handling procedure across all animals and sessions.

  • Circadian Rhythm: The time of day when testing occurs can influence the behavioral performance of rodents.[1] Conduct experiments at the same time each day to minimize variability due to circadian fluctuations.

  • Compound Formulation and Administration: Inconsistent preparation of the this compound solution or slight variations in the administration technique (e.g., injection volume, speed) can lead to different effective doses being delivered.

Q2: Our results show a biphasic or U-shaped dose-response curve, with higher doses of this compound producing less of an anxiolytic-like effect. Is this expected?

A2: While a classic monotonic dose-response is often expected, biphasic dose-responses are not uncommon in pharmacology. For NOP receptor agonists, this could be attributed to:

  • Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to the desensitization of NOP receptors, rendering them less responsive to further stimulation.[4] This could result in a diminished behavioral effect at higher doses.

  • Off-Target Effects: Although this compound is a selective NOP agonist, at higher concentrations, the possibility of off-target effects at other receptors cannot be entirely ruled out. These off-target effects could produce behaviors that counteract the anxiolytic-like effects.

  • Behavioral Disruption: High doses of NOP agonists have been reported to sometimes impair motor function or induce sedation.[5] This could confound the interpretation of behavioral assays that rely on locomotion, such as the elevated plus-maze. It is essential to include control tests (e.g., open field test for locomotor activity) to assess for such confounding factors.

Q3: We are seeing a high degree of individual variation in response to the same dose of this compound within the same experimental group. How can we address this?

A3: Intra-group variability can be challenging. Consider the following:

  • Genetic Background: The strain of the rodent can significantly influence behavioral responses to pharmacological agents.[2] Ensure you are using a consistent and well-characterized strain.

  • Animal Health and Stress Levels: Underlying health issues or stress from housing conditions (e.g., social hierarchy, cage cleaning schedule) can impact individual responses.[3] Closely monitor animal health and standardize husbandry practices.

  • Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying brain concentrations of this compound, even with a fixed dose. While difficult to control without direct measurement, being aware of this potential variable is important for data interpretation.

Q4: How can we confirm that the observed behavioral effects are specifically mediated by the NOP receptor?

A4: To ensure target engagement, it is crucial to include appropriate controls:

  • Pharmacological Blockade: Pre-treatment with a selective NOP receptor antagonist, such as J-113397, should attenuate or block the behavioral effects of this compound.[6] This provides strong evidence for NOP receptor-mediated action.

  • Inactive Control: Comparing the effects of this compound to an inactive enantiomer or a structurally similar but inactive compound can help rule out non-specific effects.

  • Dose-Response Relationship: A clear dose-dependent effect provides evidence that the observed behavior is a direct result of the compound's pharmacological activity.

Data on this compound Behavioral Effects

The following table summarizes representative data from behavioral studies with this compound. Note that variability is inherent in behavioral research, and the provided ranges are illustrative.

Behavioral AssaySpeciesDose Range (p.o.)Typical EffectPotential for VariabilityKey References
Elevated Plus-Maze Rat, Gerbil1 - 30 mg/kgIncreased time spent in and entries into open armsHigh[6][7]
Vogel Conflict Test Rat1 - 30 mg/kgIncreased number of punished licksModerate[6][7]
Fear-Potentiated Startle Rat1 - 30 mg/kgAttenuation of the potentiated startle responseModerate to High[6][7]
Drug Self-Administration Rat3 - 300 µg/kg/infusionDoes not support self-administrationLow[8][9]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Elevated Plus-Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Vogel Conflict Test

Objective: To assess the anti-conflict (anxiolytic) effects of a compound.

Methodology:

  • Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.

  • Water Deprivation: Water-deprive the animals for 24-48 hours prior to the test.

  • Procedure:

    • Place the animal in the operant chamber.

    • Allow the animal to drink from the spout.

    • After a set number of licks (e.g., 20), deliver a mild foot shock through the grid floor.

    • The session typically lasts for 5-10 minutes.

  • Data Analysis:

    • Number of shocks received (or punished licks).

    • Total number of licks.

  • Controls: A vehicle-treated group is essential to establish baseline punished responding.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of NOP Receptor Activation

NOPR_Signaling SCH221510 This compound NOPR NOP Receptor (Gi/o-coupled) SCH221510->NOPR binds & activates G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Conductance (GIRK) G_protein->K_channel activates Ca_channel ↓ Ca2+ Conductance G_protein->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic-like Effects Reduced_Excitability->Anxiolysis

Caption: Simplified signaling pathway of this compound action at the NOP receptor.

Troubleshooting Workflow for Behavioral Variability

Troubleshooting_Workflow cluster_1 Compound Issues cluster_2 Protocol Issues cluster_3 Environmental/Animal Issues cluster_4 Design Refinements Start High Variability in Behavioral Results Check_Compound Step 1: Verify Compound and Formulation Start->Check_Compound Solubility Solubility/Stability Issues? Check_Compound->Solubility check Dosing Inaccurate Dosing? Check_Compound->Dosing check Check_Protocol Step 2: Review Experimental Protocol Handling Inconsistent Handling? Check_Protocol->Handling check Timing Variable Timing? Check_Protocol->Timing check Check_Environment Step 3: Assess Environmental and Animal Factors Environment Environmental Changes? Check_Environment->Environment check Health Animal Health Issues? Check_Environment->Health check Refine_Experiment Step 4: Refine Experimental Design Controls Add Controls (e.g., Antagonist)? Refine_Experiment->Controls consider Power Increase Sample Size? Refine_Experiment->Power consider Outcome Consistent Results Solubility->Check_Protocol resolve Dosing->Check_Protocol resolve Handling->Check_Environment resolve Timing->Check_Environment resolve Environment->Refine_Experiment resolve Health->Refine_Experiment resolve Controls->Outcome implement Power->Outcome implement

Caption: A stepwise workflow for troubleshooting variability in behavioral experiments.

References

potential off-target effects of SCH 221510 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SCH 221510, a potent and selective Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[1][2]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta). Quantitative data from binding and functional assays demonstrate this selectivity.

Table 1: Selectivity Profile of this compound at Opioid Receptors [3]

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Fold Selectivity (Binding) vs. NOPFold Selectivity (Functional) vs. NOP
NOP 0.312--
Mu (μ) 6569321758
Kappa (κ) 13168343757
Delta (δ) 28548071>9500>673

Q3: Has this compound been screened against a broader panel of off-target proteins?

Q4: What are the known potential off-target or confounding effects to consider in vivo?

At higher doses, some NOP receptor agonists have been reported to cause effects on motor function, such as sedation or impairment of coordination.[7][8] While this compound has been noted for its anxiolytic-like effects at doses that do not disrupt overt behavior, it is crucial to perform dose-response studies and include appropriate control groups to distinguish the desired pharmacological effects from potential motor-impairing effects.[9]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in cell-based assays.

  • Possible Cause 1: Off-target effects on other receptors.

    • Troubleshooting:

      • Confirm NOP Receptor Dependence: Use a selective NOP receptor antagonist, such as J-113397, to determine if the observed effect can be blocked.[9] If the antagonist reverses the effect of this compound, it is likely mediated by the NOP receptor.

      • Use a Structurally Different NOP Agonist: Compare the effects of this compound with another structurally distinct NOP agonist (e.g., Ro 64-6198). If both compounds produce the same effect, it is more likely to be a NOP receptor-mediated phenomenon.

      • Parental Cell Line Control: Test the effect of this compound on the parental cell line that does not express the NOP receptor. Any response in the parental line would indicate an off-target effect.

  • Possible Cause 2: Variability in receptor expression levels.

    • Troubleshooting:

      • Monitor Receptor Expression: Regularly verify the expression level of the NOP receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry.

      • Stable Cell Line: Use a stable, clonal cell line with consistent receptor expression rather than transiently transfected cells for critical experiments.

Problem 2: Difficulty replicating in vivo behavioral effects.

  • Possible Cause 1: Dose-dependent effects on motor function.

    • Troubleshooting:

      • Comprehensive Dose-Response: Conduct a thorough dose-response study to identify a therapeutic window where the desired behavioral effect is observed without significant motor impairment.

      • Motor Function Controls: Include specific motor function tests, such as the rotarod, open field, or grip strength tests, to assess the impact of this compound on locomotion and coordination at the doses used in your behavioral paradigm.[7][8]

  • Possible Cause 2: Route of administration and pharmacokinetics.

    • Troubleshooting:

      • Optimize Administration Route: The bioavailability and central nervous system penetration of this compound can vary with the route of administration (e.g., oral, intraperitoneal). Ensure the chosen route is appropriate for the target tissue and desired onset and duration of action.

      • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to correlate the observed behavioral effects with the concentration of this compound in the plasma and target tissue.

Experimental Protocols

Protocol 1: In Vitro Validation of NOP Receptor-Mediated Effects

This protocol outlines a general workflow to confirm that an observed cellular response to this compound is mediated by the NOP receptor.

  • Cell Culture: Culture cells expressing the NOP receptor and a corresponding parental cell line lacking the receptor under standard conditions.

  • Compound Preparation: Prepare stock solutions of this compound and a selective NOP antagonist (e.g., J-113397) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the appropriate assay buffer.

  • Assay Procedure:

    • This compound Treatment: Treat the NOP-expressing cells with a range of this compound concentrations to generate a dose-response curve for your assay endpoint (e.g., cAMP accumulation, calcium mobilization, or gene expression).

    • Antagonist Co-treatment: Pre-incubate NOP-expressing cells with the NOP antagonist for a sufficient time (e.g., 15-30 minutes) before adding a fixed, effective concentration of this compound.

    • Parental Cell Line Control: Treat the parental cell line with the same concentrations of this compound.

  • Data Analysis:

    • Compare the dose-response curve of this compound in the NOP-expressing cells to the response in the parental cells. A significant response only in the NOP-expressing cells suggests on-target activity.

    • Determine if the NOP antagonist significantly reduces or abolishes the response to this compound.

Protocol 2: Assessing Potential In Vivo Motor Impairment

This protocol provides a basic framework for evaluating the potential motor-impairing effects of this compound in rodents.

  • Animals: Use an appropriate rodent species and strain for your behavioral studies.

  • Compound Administration: Administer this compound at the same doses and route as in your primary behavioral experiment. Include a vehicle control group.

  • Rotarod Test:

    • Training: Train the animals on a rotarod apparatus at a constant or accelerating speed until they achieve a stable baseline performance.

    • Testing: At the time of expected peak drug effect, place the animals on the rotarod and measure the latency to fall. A significant decrease in latency to fall in the this compound-treated group compared to the vehicle group indicates motor impairment.

  • Open Field Test:

    • Procedure: Place the animal in the center of an open field arena and record its activity for a set period (e.g., 10-30 minutes).

    • Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. A significant reduction in total distance traveled or rearing can indicate sedative or motor-impairing effects.

  • Data Interpretation: Correlate the results from the motor function tests with your primary behavioral data to identify a dose range of this compound that produces the desired effect without confounding motor deficits.

Visualizations

NOP_Signaling_Pathway SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds & Activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., reduced excitability) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: Simplified signaling pathway of this compound via the NOP receptor.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Is_In_Vitro In Vitro Assay? Start->Is_In_Vitro Check_Antagonist Test with NOP Antagonist (e.g., J-113397) Is_In_Vitro->Check_Antagonist Yes Is_In_Vivo In Vivo Experiment? Is_In_Vitro->Is_In_Vivo No Effect_Blocked Effect Blocked? Check_Antagonist->Effect_Blocked On_Target Likely On-Target (NOP-mediated) Effect_Blocked->On_Target Yes Parental_Control Test in Parental Cell Line (No NOP Receptor) Effect_Blocked->Parental_Control No Off_Target Potential Off-Target Effect Response_in_Parental Response in Parental? Parental_Control->Response_in_Parental Response_in_Parental->On_Target No Response_in_Parental->Off_Target Yes Motor_Test Assess Motor Function (e.g., Rotarod) Is_In_Vivo->Motor_Test Yes Motor_Impairment Motor Impairment Observed? Motor_Test->Motor_Impairment Dose_Response Perform Dose-Response and Adjust Dose Motor_Impairment->Dose_Response Yes Pharmacology Consider Pharmacokinetics and Route of Administration Motor_Impairment->Pharmacology No Dose_Response->Motor_Test

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Interpreting Dose-Response Curves for SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCH 221510, a potent and selective NOP receptor agonist. The information is designed to assist in the accurate interpretation of dose-response curves and to troubleshoot common issues encountered during in vitro and in vivo experiments.

Quick Reference Data for this compound

For ease of comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity (Ki) and Potency (EC50) of this compound at Opioid Receptors

ReceptorKi (nM)EC50 (nM)
NOP0.312
μ (mu)65693
κ (kappa)131683
δ (delta)28548071

Data sourced from publicly available pharmacological data.[1][2]

Table 2: Technical Data for this compound

PropertyValue
Molecular Weight397.55 g/mol
FormulaC₂₈H₃₁NO
SolubilitySoluble to 100 mM in DMSO
Purity≥98%
CAS Number322473-89-2

Data sourced from publicly available chemical information.[1]

Troubleshooting Guide for Dose-Response Curves

This guide addresses common problems researchers may encounter when generating and interpreting dose-response curves for this compound.

Q1: My dose-response curve for this compound is shifted to the right, indicating lower potency (higher EC50) than expected.

Possible Causes and Solutions:

  • Compound Degradation:

    • Troubleshooting: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a properly stored stock.

    • Solution: Purchase a new vial of this compound if degradation is suspected.

  • Cell System Issues:

    • Troubleshooting: Verify the expression level of the NOP receptor in your cell line. Low receptor expression can lead to a rightward shift in the dose-response curve. Confirm cell viability and health.

    • Solution: Use a cell line with a confirmed high level of NOP receptor expression. Ensure cells are healthy and within a consistent passage number.

  • Assay Conditions:

    • Troubleshooting: Check the incubation time and temperature. Sub-optimal conditions can affect ligand binding and downstream signaling.

    • Solution: Optimize incubation time and temperature for your specific assay. Refer to established protocols for NOP receptor activation assays.

Q2: The maximal effect (Emax) of my this compound dose-response curve is lower than expected.

Possible Causes and Solutions:

  • Partial Agonism in the Assay System:

    • Troubleshooting: While this compound is generally considered a full agonist, its efficacy can be cell-type and assay-dependent. The observed effect may be limited by the specific signaling pathway being measured.

    • Solution: Consider using a different assay readout (e.g., measuring a different second messenger or downstream event) to see if a more robust response can be detected.

  • Receptor Desensitization/Internalization:

    • Troubleshooting: Prolonged exposure to a potent agonist like this compound can lead to receptor desensitization and internalization, reducing the maximal response.

    • Solution: Reduce the incubation time of the agonist with the cells. Perform time-course experiments to determine the optimal window for measuring the maximal response before significant desensitization occurs.

  • Cell Density:

    • Troubleshooting: Very high cell density can sometimes lead to a dampened maximal response due to limitations in the availability of signaling components.

    • Solution: Optimize cell seeding density to ensure an adequate signal window.

Q3: My dose-response curve is flat, showing no response to this compound.

Possible Causes and Solutions:

  • Incorrect Target Receptor:

    • Troubleshooting: Confirm that the cell line you are using expresses the NOP receptor.

    • Solution: Use a positive control, such as the endogenous ligand nociceptin/orphanin FQ (N/OFQ), to validate that the NOP receptor is functional in your cells.

  • Inactive Compound:

    • Troubleshooting: The this compound may be inactive due to improper storage or handling.

    • Solution: Test a fresh, properly stored aliquot of the compound.

  • Assay Setup Error:

    • Troubleshooting: Review all steps of your experimental protocol, including reagent preparation, dilutions, and the settings of your detection instrument.

    • Solution: Carefully repeat the experiment, paying close attention to each step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade ultimately results in various cellular responses.

Q2: How selective is this compound for the NOP receptor?

This compound exhibits high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta). Its binding affinity (Ki) and functional potency (EC50) are significantly greater for the NOP receptor, as detailed in Table 1.[1] This selectivity makes it a valuable tool for studying the specific physiological roles of the NOP receptor.

Q3: What are some common in vitro assays used to generate a dose-response curve for this compound?

Common in vitro assays for this compound include:

  • cAMP Accumulation Assays: These assays measure the inhibition of forskolin-stimulated cAMP production, which is a direct downstream effect of NOP receptor activation via Gi/o coupling.

  • [35S]GTPγS Binding Assays: This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Calcium Mobilization Assays: In some cell systems, NOP receptor activation can lead to changes in intracellular calcium levels, which can be measured using fluorescent calcium indicators.

  • Receptor-Ligand Binding Assays: These assays determine the binding affinity (Ki) of this compound to the NOP receptor by competing with a radiolabeled ligand.

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement for NOP Receptor Activation

This protocol provides a general framework for measuring the inhibition of cAMP production by this compound in a cell line expressing the NOP receptor.

Materials:

  • Cells stably or transiently expressing the human NOP receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Forskolin (B1673556).

  • Positive control: Nociceptin/Orphanin FQ (N/OFQ).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Plating: Seed the NOP receptor-expressing cells into the microplate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of N/OFQ (positive control) and vehicle (negative control).

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted this compound, N/OFQ, or vehicle to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal.

  • Second Incubation: Incubate the plate for another predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound and the experimental workflow.

NOP_Signaling_Pathway cluster_membrane Cell Membrane SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate Cells C Treat Cells with This compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate C->D E Measure Response (e.g., cAMP levels) D->E F Plot Response vs. log[this compound] E->F G Fit Sigmoidal Curve F->G H Determine EC50 G->H

References

managing overt behavioral side effects of SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SCH 221510. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot experiments involving this novel Nociceptin (B549756) Opioid Peptide (NOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the ORL-1 receptor.[1][2] It binds with high affinity to the NOP receptor (Ki = 0.3 nM) and has over 50-fold functional selectivity for the NOP receptor over traditional opioid receptors (mu, kappa, and delta).[3] Its effects are mediated through the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR) linked to inhibitory G proteins (Gi/o).[4]

Q2: What are the expected behavioral effects of this compound in preclinical models?

A2: In various rodent models (rats, mice, gerbils), this compound exhibits significant anxiolytic-like (anxiety-reducing) effects.[3][5] These effects are observed in a variety of assays, including the elevated plus-maze, Vogel conflict test, and fear-potentiated startle.[3] Notably, these anxiolytic effects occur at doses that do not typically disrupt overt behaviors such as locomotion.[1][2]

Q3: What is a typical oral dose range for observing anxiolytic-like effects in rats?

A3: Anxiolytic-like activity for this compound has been reported in rats with oral (p.o.) doses ranging from 1 mg/kg to 30 mg/kg.[3][6]

Q4: Does this compound have reinforcing properties or abuse potential?

A4: Preclinical studies suggest that this compound lacks reinforcing properties. In self-administration studies in rats, the compound did not maintain responding, indicating a low potential for abuse.[1] This is a key feature of NOP receptor agonists, which are being investigated as potential non-addictive analgesics and anxiolytics.

Troubleshooting Guide: Overt Behavioral Effects

This guide addresses potential issues related to the observable behavior of animals during experiments with this compound.

Issue 1: My animals appear sedated or show impaired motor coordination after administration.

  • Question: I administered this compound and my animals seem lethargic and are moving less. Is this expected?

  • Answer:

    • Check Your Dose: While this compound is noted for its lack of motor impairment at anxiolytic doses (e.g., up to 30 mg/kg p.o. in rats), higher, supra-therapeutic doses may lead to sedation or motor disruption.[3][6] Full NOP receptor agonists can induce a decrease in locomotor activity at high doses.[7] Review your dosing calculations. If you are conducting a dose-ranging study and observing these effects at the high end, this may represent the upper limit of the therapeutic window for this compound.

    • Consider the Route of Administration: The route and vehicle can impact the absorption rate and peak plasma concentration, potentially leading to more pronounced acute effects. Ensure your administration protocol is consistent with established literature.

    • Troubleshooting Steps:

      • Verify dose calculations and solution concentration.

      • Conduct a dose-response curve to identify the threshold for motor effects.

      • If sedation is undesirable, reduce the dose to a range previously established to be effective for anxiolysis without motor impairment (e.g., 1-30 mg/kg p.o. in rats).[3]

Issue 2: I am not observing the expected anxiolytic-like effect.

  • Question: I administered this compound in the recommended dose range, but my behavioral assay (e.g., elevated plus-maze) shows no difference from the vehicle control group. What could be wrong?

  • Answer:

    • Compound Integrity and Formulation: Ensure the compound has been stored correctly (store at room temperature) and is within its expiration date.[1] Confirm that it was fully dissolved in the vehicle. This compound is soluble to 100 mM in DMSO.[1]

    • Administration Protocol: Verify the accuracy of your dosing volume and the success of the administration (e.g., for oral gavage, ensure the full dose was delivered to the stomach).

    • Acclimation and Habituation: Insufficient acclimation of the animals to the housing and testing rooms can increase baseline anxiety levels, potentially masking the anxiolytic effect of the compound. Ensure animals are adequately habituated to the environment and handling.

    • Behavioral Paradigm: Review your behavioral testing protocol. Factors such as lighting conditions, time of day for testing, and handling procedures can significantly impact the results of anxiety assays.

Issue 3: How can I be certain that the behavioral effects I observe are mediated by the NOP receptor?

  • Question: I see a behavioral change after administering this compound. How do I confirm it's a specific, on-target effect?

  • Answer:

    • Use a Selective Antagonist: The most effective way to confirm mechanism of action is to conduct a pharmacological blockade study. Pre-treating animals with a selective NOP receptor antagonist, such as J-113397, should prevent or attenuate the behavioral effects of this compound.[3][6] If the antagonist blocks the effect, it provides strong evidence that the action is NOP receptor-mediated.

    • Control for Off-Target Effects: The anxiolytic-like effect of this compound was not blocked by the general opioid antagonist naltrexone, confirming its selectivity over classical opioid receptors.[3][6]

Quantitative Data Summary

While this compound is primarily characterized by its lack of overt behavioral side effects at therapeutic doses, the following table summarizes the expected dose-dependent effects based on preclinical studies in rodents.

Dose Range (Rat, p.o.)Primary Behavioral EffectOvert Side Effects (Locomotion, Sedation)Citation
1 - 30 mg/kg Anxiolytic-likeNo significant disruption to overt behavior or locomotion reported.[3][6]
> 30 mg/kg Supra-therapeuticPotential for sedation or decreased motor activity. (Inferred from general NOP agonist profiles at high doses).[7]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-Like Effects in the Rat Elevated Plus-Maze (EPM)

This protocol outlines a standard procedure to assess the anxiolytic properties of this compound.

1. Materials:

  • This compound
  • Vehicle (e.g., 20% Captisol or appropriate vehicle based on solubility and route)
  • Elevated Plus-Maze apparatus (two open arms, two closed arms, elevated from the floor)
  • Male Wistar or Sprague-Dawley rats (250-300g)
  • Video tracking software

2. Procedure:

  • Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12h light/dark cycle for at least 7 days before the experiment. Handle animals for 3-5 days prior to testing to reduce handling stress.
  • Drug Preparation & Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes before testing.
  • Behavioral Testing:
  • Acclimate the rat to the testing room for at least 60 minutes before the trial.
  • Place the rat in the center of the EPM, facing one of the open arms.
  • Allow the rat to explore the maze for 5 minutes.
  • Record the session using a video camera mounted above the maze.
  • Data Analysis: Use video tracking software to score the following parameters:
  • Time spent in the open arms vs. closed arms.
  • Number of entries into the open arms vs. closed arms.
  • Total distance traveled (as a measure of general locomotor activity).
  • Expected Outcome: An anxiolytic-like effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled.

Protocol 2: Confirmation of NOP Receptor-Mediated Effects

This protocol describes how to use a selective antagonist to confirm the mechanism of action.

1. Materials:

  • This compound
  • J-113397 (selective NOP receptor antagonist)
  • Vehicle(s) for both compounds
  • Animals and behavioral assay setup (e.g., EPM as described above)

2. Procedure:

  • Experimental Groups (Minimum of 4):
  • Vehicle (for J-113397) + Vehicle (for this compound)
  • Vehicle (for J-113397) + this compound (effective anxiolytic dose, e.g., 10 mg/kg)
  • J-113397 (e.g., 3-10 mg/kg, p.o.) + Vehicle (for this compound)
  • J-113397 (e.g., 3-10 mg/kg, p.o.) + this compound (10 mg/kg)
  • Drug Administration:
  • Administer J-113397 or its vehicle orally.
  • After a pre-treatment interval (e.g., 30-60 minutes, based on antagonist pharmacokinetics), administer this compound or its vehicle.
  • Wait for the appropriate pre-test interval for this compound (e.g., 60 minutes) before starting the behavioral test.
  • Behavioral Testing & Analysis: Conduct the behavioral assay (e.g., EPM) and analyze the data as described in Protocol 1.
  • Expected Outcome: The anxiolytic-like effect observed in the Vehicle + this compound group should be significantly reduced or completely absent in the J-113397 + this compound group. The J-113397 + Vehicle group should show no significant difference from the control group to ensure the antagonist has no intrinsic effect on anxiety in the paradigm. This outcome confirms that the effects of this compound are mediated through the NOP receptor.[3]

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor (GPCR) G_Protein Gi/o Protein (α, βγ) NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK βγ activates IonChannels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_Protein->IonChannels βγ modulates cAMP cAMP AC->cAMP Converts SCH221510 This compound (Agonist) SCH221510->NOP_Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Anxiolysis Anxiolysis & Other Behavioral Effects MAPK->Anxiolysis NeuronalActivity Decreased Neuronal Excitability IonChannels->NeuronalActivity NeuronalActivity->Anxiolysis

Caption: NOP Receptor (NOPR) activation by this compound initiates Gi/o signaling.

Experimental Workflow for Troubleshooting Unexpected Behavioral Outcomes

Troubleshooting_Workflow Start Start: Unexpected Behavioral Outcome Observed CheckDose Verify Dose Calculation & Solution Concentration Start->CheckDose CheckAdmin Confirm Administration (Route, Volume, Success) CheckDose->CheckAdmin CheckProtocol Review Experimental Protocol (Acclimation, Assay Conditions) CheckAdmin->CheckProtocol CheckCompound Check Compound Integrity (Storage, Solubility) CheckProtocol->CheckCompound HighDose Is the dose supra-therapeutic? CheckCompound->HighDose ConsiderSedation Outcome is likely sedation/ motor impairment. Consider dose reduction. HighDose->ConsiderSedation Yes NoEffect Is the outcome a lack of expected effect? HighDose->NoEffect No RefineProtocol Refine protocol based on findings (e.g., adjust dose, improve habituation). ConsiderSedation->RefineProtocol NoEffect->RefineProtocol Yes AntagonistStudy Conduct NOP Antagonist Blockade Study (e.g., J-113397) to confirm on-target effect. NoEffect->AntagonistStudy No, effect is unexpected End Problem Identified/ Mechanism Confirmed RefineProtocol->End AntagonistStudy->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

long-term stability of frozen SCH 221510 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of frozen SCH 221510 stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. For shorter-term storage, -20°C is also acceptable, but the stability period is reduced.

Q2: How long can I store frozen this compound stock solutions?

A2: The recommended storage duration depends on the temperature. Stock solutions are generally stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[1]. For any use beyond these recommended periods, a stability check is advised.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in DMSO, and stock solutions can be prepared at concentrations up to 100 mM[2].

Q4: Can I subject my frozen this compound stock solution to multiple freeze-thaw cycles?

A4: It is generally recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes before freezing.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective agonist of the Nociceptin (B549756) Opioid Receptor (NOP), also known as the Orphanin FQ (N/OFQ) receptor or opioid receptor-like 1 (ORL1)[2][3]. The NOP receptor is a G protein-coupled receptor (GPCR)[4]. Upon activation by this compound, the receptor couples to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This activation can also initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades[4].

Data on Long-Term Stability of Frozen Stock Solutions

The stability of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and stability periods.

Storage TemperatureRecommended DurationSolvent
-80°CUp to 6 months[1]DMSO
-20°CUp to 1 month[1]DMSO

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 397.55 g/mol ), add 251.5 µL of DMSO.

  • Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed in stock solution after thawing - The solution may not be fully thawed and mixed. - The concentration may be too high for the storage temperature. - The compound may have degraded.- Ensure the vial is brought to room temperature and vortexed thoroughly before use. - If precipitation persists, try gently warming the solution in a 37°C water bath. - Prepare a fresh stock solution if the precipitate does not redissolve.
Inconsistent or unexpected experimental results - The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Inaccurate initial concentration of the stock solution.- Prepare a fresh stock solution from a new powder vial. - Always use a calibrated balance and pipettes for accurate preparation. - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Difficulty dissolving this compound powder - Insufficient solvent volume. - Use of a non-recommended solvent.- Ensure the correct volume of anhydrous DMSO is added. - Use only recommended solvents like DMSO. Gentle warming can assist dissolution.

Signaling Pathway and Experimental Workflow Diagrams

SCH221510_Signaling_Pathway cluster_cell Cell Membrane SCH221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH221510->NOP_Receptor binds G_Protein Gαi/o Protein NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits MAPK_Cascade MAPK Signaling Cascade G_Protein->MAPK_Cascade activates cAMP ↓ cAMP Cellular_Response Cellular Response (e.g., Anxiolytic Effects) cAMP->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store_20 Store at -20°C (≤ 1 month) Aliquot->Store_20 Store_80 Store at -80°C (≤ 6 months) Aliquot->Store_80 Thaw Thaw Aliquot Store_20->Thaw Store_80->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for this compound stock solution handling.

References

Technical Support Center: SCH 221510 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the vehicle composition for in vivo studies involving SCH 221510. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a recommended vehicle for oral administration of this compound in in vivo studies?

A common vehicle for oral administration of this compound is a formulation consisting of 10% DMSO and 90% Corn Oil.[1] This vehicle has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]

Q2: Is there a recommended vehicle for intravenous or intraperitoneal administration of this compound?

Yes, a multi-component aqueous vehicle is recommended for systemic administration routes such as intravenous or intraperitoneal injections. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] This vehicle also provides a clear solution with a solubility of at least 2.5 mg/mL.[1]

Q3: What is the solubility of this compound in pure DMSO?

This compound is highly soluble in DMSO, with a maximum concentration of up to 100 mM.[2] However, for in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals, which is why DMSO is typically used as a co-solvent in a more complex vehicle.

Q4: Is this compound orally active?

Yes, this compound is an orally active compound.[2][3][4] This has been demonstrated in various in vivo studies where it has shown anxiolytic-like and antidiarrheal effects after oral administration.[3][4]

Troubleshooting Guide

Issue: Precipitation or phase separation occurs during vehicle preparation.

  • Solution: Gentle heating and/or sonication can be employed to aid in the dissolution of this compound in the vehicle.[1] It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component. For aqueous-based vehicles, prepare the non-aqueous components first, then add the aqueous component (e.g., saline) gradually while mixing.

Issue: The prepared formulation is not a clear solution.

  • Solution: This may indicate that the solubility limit has been exceeded or that the components were not mixed properly.

    • Ensure that you are using newly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

    • Follow the detailed experimental protocol for vehicle preparation, paying close attention to the order of solvent addition and mixing steps.

    • If the concentration of this compound is very high, you may need to adjust the vehicle composition or lower the final concentration.

Issue: Adverse effects are observed in the animals after administration of the vehicle control.

  • Solution: While the recommended vehicles are generally well-tolerated, individual animal models or specific experimental conditions might lead to unexpected reactions.

    • Consider reducing the percentage of organic co-solvents like DMSO or PEG300 if possible, while still maintaining the solubility of this compound.

    • Ensure the pH of the final formulation is within a physiologically acceptable range (typically pH 5-9 for parenteral routes).[5]

    • Run a pilot study with a small group of animals to assess the tolerability of the vehicle alone before proceeding with the main experiment.

Data Presentation

Table 1: Summary of In Vivo Vehicle Compositions for this compound

Vehicle CompositionRoute of AdministrationSolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIntravenous, Intraperitoneal≥ 2.5 mg/mL (6.29 mM)[1]
10% DMSO, 90% Corn OilOral (gavage)≥ 2.5 mg/mL (6.29 mM)[1]
DMSOStock Solutionup to 100 mM[2]

Experimental Protocols

Protocol 1: Preparation of Aqueous Vehicle for Intravenous/Intraperitoneal Administration

This protocol describes the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO to the vial to create a stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • In a separate sterile tube, add the required volume of PEG300.

  • Transfer the appropriate volume of the this compound stock solution in DMSO to the tube containing PEG300 and mix thoroughly by vortexing until a clear, homogenous solution is obtained.

  • Add the required volume of Tween-80 to the mixture and vortex again until the solution is clear.

  • Gradually add the required volume of sterile saline to the mixture while continuously vortexing to bring the formulation to the final volume.

  • Visually inspect the final solution for any precipitation or phase separation. If necessary, sonicate briefly to ensure complete dissolution.

Example for 1 mL of a 2.5 mg/mL final solution:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of sterile saline and vortex until a clear solution is formed.

Protocol 2: Preparation of Oil-Based Vehicle for Oral Administration

This protocol describes the preparation of a vehicle containing 10% DMSO and 90% Corn Oil.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the required volume of DMSO to dissolve the this compound completely. Use of a vortex mixer or brief sonication can aid dissolution.

  • Add the required volume of corn oil to the DMSO solution.

  • Vortex the mixture thoroughly until a clear, homogenous solution is achieved.

Visualizations

experimental_workflow cluster_aqueous Aqueous Vehicle Preparation cluster_oil Oil-Based Vehicle Preparation A1 Weigh this compound A2 Dissolve in DMSO (Stock Solution) A1->A2 1 A3 Add PEG300 A2->A3 2 A4 Add Tween-80 A3->A4 3 A5 Add Saline A4->A5 4 A6 Final Formulation (IV/IP) A5->A6 5 B1 Weigh this compound B2 Dissolve in DMSO B1->B2 1 B3 Add Corn Oil B2->B3 2 B4 Final Formulation (Oral) B3->B4 3

Caption: Workflow for preparing aqueous and oil-based vehicles for this compound.

troubleshooting_logic start Precipitation or Phase Separation? solution1 Apply gentle heat and/or sonication start->solution1 Yes good_to_go Proceed with experiment start->good_to_go No check1 Is the solution clear? solution1->check1 check1->good_to_go Yes troubleshoot2 Further Troubleshooting check1->troubleshoot2 No T2_1 T2_1 troubleshoot2->T2_1 Check DMSO quality T2_2 T2_2 troubleshoot2->T2_2 Verify solvent order T2_3 T2_3 troubleshoot2->T2_3 Consider lowering concentration

Caption: Troubleshooting logic for vehicle preparation issues.

References

Technical Support Center: Ensuring Consistent Oral Bioavailability of SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the NOP receptor agonist SCH 221510. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on achieving consistent oral bioavailability.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations Between Subjects

Possible Causes:

  • Poor Solubility and Dissolution: this compound is soluble in DMSO, but its aqueous solubility is not well-documented and is likely low, which can lead to variable dissolution in the gastrointestinal (GI) tract.

  • Improper Formulation: An inadequate vehicle can lead to precipitation of the compound in the GI tract, resulting in erratic absorption.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble compounds.

  • Gastrointestinal Physiology: Differences in gastric emptying time, intestinal pH, and gut motility among individual animals can contribute to variability.

  • First-Pass Metabolism: While not definitively reported for this compound, many orally administered drugs undergo significant metabolism in the gut wall and liver before reaching systemic circulation, which can vary between individuals.[1][2]

Troubleshooting Steps:

  • Optimize Formulation:

    • Ensure the formulation is a clear solution or a stable, uniform suspension. Sonication may aid in dissolution.

    • Consider using a formulation that enhances solubility and stability in the GI tract. A common formulation for preclinical studies includes a mixture of solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]

    • For oil-based formulations, ensure the compound is fully dissolved (e.g., 10% DMSO, 90% Corn Oil).[3]

  • Standardize Experimental Conditions:

    • Administer the compound at the same time of day for all subjects.

    • Standardize the fasting/feeding schedule. For initial studies, it is recommended to use fasted animals to minimize food-related variability.

    • Ensure consistent administration technique (e.g., gavage volume, speed of administration).

  • Evaluate Compound Stability:

    • Confirm the stability of this compound in the chosen formulation over the duration of the experiment.

Issue 2: Lower Than Expected Plasma Concentrations (Poor Bioavailability)

Possible Causes:

  • Low Solubility: The primary reason for low oral bioavailability of many compounds is poor solubility in GI fluids.[4]

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium.

  • Extensive First-Pass Metabolism: The drug may be heavily metabolized in the liver and/or gut wall before it can reach systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.

Troubleshooting Steps:

  • Enhance Solubility and Dissolution Rate:

    • Consider particle size reduction techniques (e.g., micronization, nanosizing) if working with a solid form.

    • Experiment with different formulation strategies known to improve the bioavailability of poorly soluble drugs, such as solid dispersions or self-emulsifying drug delivery systems (SEDDS).

  • Assess Permeability:

    • Conduct in vitro permeability assays (e.g., Caco-2 or PAMPA) to understand the intrinsic permeability of this compound.

  • Investigate Metabolism:

    • Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species to estimate the metabolic stability of the compound.

    • If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact on bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dose of this compound in preclinical models?

A1: Published studies have used oral (p.o.) doses of this compound in the range of 1-30 mg/kg in rats and gerbils for assessing anxiolytic-like effects.[5][6] For studies on intestinal motility in mice, oral administration has also been reported.[7][8] The optimal dose will depend on the specific animal model and the intended pharmacological effect.

Q2: What is a suitable vehicle for oral administration of this compound?

A2: A commonly used vehicle for preclinical oral dosing of this compound and other poorly water-soluble compounds is a mixture of solvents and surfactants. Two example formulations are:

  • Aqueous-based: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Oil-based: 10% DMSO and 90% Corn Oil.[3] It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.[3]

Q3: What are the known physicochemical properties of this compound?

A3: The available physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight397.55 g/mol [9]
FormulaC28H31NO[9]
SolubilitySoluble to 100 mM in DMSO[9]

Q4: Is there any quantitative data on the oral bioavailability of this compound?

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)F (%)
Rat
Mouse
Dog
Monkey

Q5: How can I assess the potential for first-pass metabolism of this compound?

A5: You can use a combination of in vitro and in vivo methods:

  • In Vitro: Incubate this compound with liver microsomes or S9 fractions from the species of interest to determine its metabolic stability. A high clearance rate suggests a potential for significant first-pass metabolism.

  • In Vivo: Compare the AUC following oral administration with the AUC after intravenous (IV) administration at the same dose. The ratio of the dose-normalized AUCs (AUCoral / AUCiv) will give you the absolute oral bioavailability (F%). A low F% in the presence of good absorption suggests a high first-pass effect.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation of this compound

Objective: To prepare a clear solution of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure (for a final concentration of 2.5 mg/mL): [3]

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add the solvents sequentially in a sterile microcentrifuge tube: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly. If any precipitation or cloudiness is observed, use a sonicator to aid dissolution.

  • Visually inspect the solution to ensure it is clear before administration. It is recommended to prepare this formulation fresh on the day of the experiment.[3]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound oral formulation (from Protocol 1)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer a single oral dose of the this compound formulation via gavage (e.g., 10 mg/kg).

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Plot the plasma concentration-time curve and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • To determine the absolute oral bioavailability (F%), a separate group of rats should receive an intravenous (IV) dose of this compound, and the resulting AUCiv should be determined. F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

Factors_Influencing_Oral_Bioavailability cluster_drug Drug Properties cluster_formulation Formulation cluster_physio Physiological Factors D_Sol Solubility Absorption Absorption D_Sol->Absorption D_Perm Permeability D_Perm->Absorption D_Stab GI Stability D_Stab->Absorption F_Vehicle Vehicle F_Vehicle->Absorption F_Excip Excipients F_Excip->Absorption P_pH GI pH P_pH->Absorption P_Motil Motility P_Motil->Absorption P_Food Food Effects P_Food->Absorption P_Metab First-Pass Metabolism Bioavailability Oral Bioavailability P_Metab->Bioavailability Reduces Absorption->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug compound.

Troubleshooting_Workflow Start Inconsistent Oral Bioavailability Observed Check_Formulation Step 1: Review Formulation - Is it a clear solution? - Is it stable? Start->Check_Formulation Optimize_Formulation Action: Optimize Vehicle (e.g., add co-solvents, surfactants) Check_Formulation->Optimize_Formulation No Check_Protocol Step 2: Standardize Protocol - Fasting state - Dosing technique Check_Formulation->Check_Protocol Yes Optimize_Formulation->Check_Formulation Re-evaluate Standardize Action: Implement Strict SOPs Check_Protocol->Standardize No Investigate_PK Step 3: Investigate PK Properties - In vitro permeability (Caco-2) - In vitro metabolism (microsomes) Check_Protocol->Investigate_PK Yes Standardize->Check_Protocol Re-evaluate PK_Results Results Inform Next Steps Investigate_PK->PK_Results

Caption: A logical workflow for troubleshooting inconsistent oral bioavailability.

Signaling_Pathway SCH221510 This compound (Oral Administration) Absorption GI Absorption SCH221510->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation NOP_Receptor NOP Receptor (ORL1) Systemic_Circulation->NOP_Receptor Binds to G_Protein Gi/o Protein Coupling NOP_Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Anxiolytic & Other Cellular Responses cAMP->Cellular_Response

Caption: Simplified signaling pathway of orally administered this compound.

References

Technical Support Center: SCH 221510 and Locomotor Activity at Anxiolytic Doses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the NOP receptor agonist, SCH 221510. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the compound's impact on locomotor activity at anxiolytic doses.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on locomotor activity at doses that produce anxiolytic-like effects?

A1: Studies have shown that this compound exhibits anxiolytic-like activity at doses that do not significantly disrupt overt behaviors, including locomotor activity.[1][2] A key study by Varty et al. (2008) demonstrated that oral doses of this compound in the range of 3-30 mg/kg, which were effective in rodent models of anxiety such as the elevated plus-maze and Vogel conflict test, did not produce the disruptive effects on overt behavior that can be seen with other compounds like benzodiazepines.[1]

Q2: At what doses are locomotor deficits typically observed with NOP receptor agonists?

A2: While this compound shows a good separation between anxiolytic effects and motor impairment, higher doses of some NOP receptor agonists can lead to a reduction in locomotor activity.[3][4] For example, other NOP agonists like Ro 65-6570 and AT-403 have been shown to significantly reduce mouse locomotion at doses of 10 mg/kg and 1 mg/kg, respectively.[3][4] It is crucial to establish a full dose-response curve for your specific experimental conditions.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. This signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, which ultimately results in a predominantly inhibitory effect on neuronal activity.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpected decrease in locomotor activity at a presumed anxiolytic dose. 1. Dose miscalculation: Errors in weighing the compound or calculating the final concentration. 2. Animal strain sensitivity: Different rodent strains can exhibit varying sensitivities to the motor-impairing effects of NOP agonists.[5] 3. Vehicle effects: The vehicle used to dissolve this compound may have sedative properties. 4. Environmental factors: Stressful or novel testing environments can independently alter locomotor activity.1. Verify all calculations and compound concentrations. Prepare fresh solutions. 2. Consult literature for data on the specific strain being used. If unavailable, conduct a pilot dose-response study to determine the motor impairment threshold. 3. Run a vehicle-only control group to assess the baseline effects of the vehicle on locomotor activity. 4. Ensure proper habituation of animals to the testing room and apparatus before the experiment. Maintain consistent lighting and noise levels.
High variability in locomotor activity data between subjects. 1. Inconsistent drug administration: Variations in the volume or technique of oral gavage or injection. 2. Individual differences in metabolism: Natural variations in how individual animals metabolize the compound. 3. Time of day: Circadian rhythms can significantly influence locomotor activity.1. Ensure all personnel are thoroughly trained in the drug administration technique to maintain consistency. 2. Increase the sample size (n) per group to reduce the impact of individual variability on statistical power. 3. Conduct all behavioral testing at the same time of day for all experimental groups.
Anxiolytic effect is observed, but with a slight, statistically non-significant, decrease in locomotion. 1. Dose is near the threshold for motor effects: The selected dose may be at the upper end of the anxiolytic range and approaching the dose that begins to impact motor function.1. Consider testing a slightly lower dose to confirm a clearer separation between anxiolytic and locomotor effects. 2. Analyze multiple parameters of locomotor activity. For example, a slight decrease in distance traveled might not be accompanied by changes in rearing or stereotypy, suggesting a minimal and non-disruptive effect.

Data Presentation

Table 1: Effect of this compound on Locomotor Activity in Rats (Hypothetical Data Based on Qualitative Descriptions)

Note: The following data is illustrative and based on the qualitative statement that this compound at 3-30 mg/kg p.o. "did not disrupt overt behavior."[1] Researchers should generate their own quantitative data.

Treatment GroupDose (mg/kg, p.o.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle-2500 ± 15045 ± 5
This compound32450 ± 16043 ± 6
This compound102400 ± 14041 ± 5
This compound302350 ± 17039 ± 7

Experimental Protocols

Key Experiment: Open Field Test for Locomotor Activity

This protocol is a generalized procedure for assessing spontaneous locomotor activity in rodents and should be adapted based on specific laboratory conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Apparatus:

  • A square or circular arena with high walls to prevent escape (e.g., 40 cm x 40 cm x 30 cm).[3]

  • The arena floor is typically divided into a grid of equal-sized squares.

  • An automated activity monitoring system with infrared beams or a video tracking system is used to record animal movement.

2. Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[6]

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired volume and concentration. The Varty et al. (2008) study administered the compound and conducted testing at a time consistent with its anxiolytic effects.

  • Test Initiation: At the appropriate time point after drug administration, gently place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity for a predetermined duration (e.g., 5-60 minutes).[7] Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (beam breaks or movement in the x-y plane)

    • Vertical activity (rearing, measured by breaks in a higher set of infrared beams)

    • Time spent in the center versus the periphery of the arena (can also be an index of anxiety)

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[7]

Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCH_221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH_221510->NOP_Receptor Agonist Binding G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Downstream Effects Ion_Channels->Neuronal_Activity Hyperpolarization/ Reduced Ca2+ Influx Locomotor_Modulation Modulation of Locomotor Circuits Neuronal_Activity->Locomotor_Modulation

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Habituation (30-60 min) Dosing Oral Administration (p.o.) Animal_Acclimation->Dosing Drug_Prep This compound / Vehicle Preparation Drug_Prep->Dosing Placement Place Animal in Open Field Arena Dosing->Placement Recording Record Locomotor Activity (e.g., 30 min) Placement->Recording Data_Extraction Extract Parameters: - Distance Traveled - Rearing Frequency - Center/Periphery Time Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats

Caption: Experimental Workflow for Locomotor Activity Assessment.

References

Technical Support Center: Controlling for SCH 221510 Effects on Animal Appetite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NOP receptor agonist SCH 221510. The information is designed to help users design and troubleshoot experiments aimed at controlling for the compound's effects on animal appetite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how is it expected to affect appetite?

A1: this compound is a potent and selective nociceptin (B549756) opioid receptor (NOP) agonist.[1][2] The endogenous ligand for the NOP receptor, nociceptin/orphanin FQ (N/OFQ), has been shown to stimulate food intake in animal models.[3][4] Activation of the NOP receptor is associated with the regulation of instinctive and emotional behaviors, including feeding.[5][6][7] Therefore, as a NOP agonist, this compound is expected to increase appetite and food consumption. Studies with NOP receptor antagonists have shown an inhibition of feeding behavior, which further supports the role of NOP receptor activation in promoting food intake.[8]

Q2: Are there known off-target effects of this compound that could influence appetite?

Q3: What are the essential control groups to include in an experiment investigating the effects of this compound on a parameter other than appetite (e.g., anxiety), where changes in food intake could be a confounding factor?

A3: To properly control for the effects of this compound on appetite, the following control groups are essential:

  • Vehicle Control: This group receives the same vehicle solution used to dissolve this compound, administered on the same schedule. This controls for the effects of the vehicle and the administration procedure itself.

  • This compound Treatment Group: This group receives the experimental dose(s) of this compound.

  • Pair-Fed Vehicle Control Group: This group receives the vehicle and is fed the same amount of food that the this compound-treated animals consumed on the previous day.[9][10] This is a critical control to dissociate the direct pharmacological effects of this compound from the secondary effects of hyperphagia (increased food intake) and potential weight gain.[9]

Troubleshooting Guides

Issue 1: I am observing significant weight gain in my this compound-treated animals, which is confounding the results of my primary (non-appetite-related) endpoint. How can I control for this?

  • Solution: Implement a pair-feeding experimental design.[9][10][11] In this design, a separate control group (the "pair-fed" group) is given the same amount of food that the this compound-treated group consumed the previous day. This ensures that the caloric intake and any resultant weight gain are matched between the groups, thus isolating the pharmacological effects of this compound from the metabolic consequences of increased food intake.

Issue 2: My food intake measurements are highly variable, making it difficult to detect a clear effect of this compound.

  • Troubleshooting Steps:

    • Acclimatization: Ensure that animals are properly acclimatized to the housing conditions, diet, and measurement procedures before the experiment begins.[12] A 2-day habituation period in single cages is recommended before starting measurements.[13]

    • Measurement Technique: If measuring manually, ensure that food spillage is collected and weighed.[14] Consider using automated feeding monitoring systems for more precise and continuous data collection.[15]

    • Diet Palatability: Highly palatable diets can sometimes mask the effects of a compound.[12] Ensure the diet is consistent across all experimental groups.

    • Fasting: For acute studies, fasting the animals for a period (e.g., 18 hours) before drug administration can synchronize feeding behavior and reduce variability.[13]

Issue 3: I am not observing an effect of this compound on food intake. What could be the reason?

  • Troubleshooting Steps:

    • Dose and Route of Administration: Verify that the dose and route of administration are appropriate. This compound is orally active, but the effective dose may vary depending on the animal model and experimental conditions.[1]

    • Timing of Measurement: The effect of this compound on food intake may be acute. Ensure that food intake is measured at appropriate time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).[13]

    • Animal Model: The response to NOP receptor agonists can vary between different species and strains of animals.

Data Presentation

Table 1: Expected Effects of this compound on Appetite and Body Composition Parameters

ParameterExpected Effect of this compoundMeasurement Method
Food Intake IncreaseManual weighing of food, Automated feeding systems
Body Weight IncreaseRegular weighing on a calibrated scale
Fat Mass IncreaseDual-Energy X-ray Absorptiometry (DEXA), Magnetic Resonance (MR) relaxometry
Lean Mass No direct effect expectedDual-Energy X-ray Absorptiometry (DEXA), Magnetic Resonance (MR) relaxometry

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rodents

  • Animal Acclimatization: Individually house animals in metabolic cages for at least 2 days prior to the experiment to allow for acclimatization.[13]

  • Fasting: Fast animals for 18 hours overnight with free access to water.[13]

  • Baseline Measurements: Record the baseline body weight of each animal. Pre-weigh the food for each animal.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Food Presentation: Immediately after drug administration, provide the pre-weighed food to the animals.

  • Food Intake Measurement: Measure the amount of food consumed at 1, 2, 4, 6, and 24 hours post-administration by weighing the remaining food and any spillage.[13][14]

  • Data Analysis: Calculate the cumulative food intake at each time point for each group.

Protocol 2: Pair-Feeding Study

  • Group Allocation: Randomly assign animals to three groups: Vehicle Control, this compound Treatment, and Pair-Fed Vehicle Control.

  • Treatment and Ad Libitum Feeding: The Vehicle Control and this compound Treatment groups receive their respective treatments daily and have ad libitum (free) access to food.

  • Daily Food Intake Measurement: At the same time each day, measure the 24-hour food intake of the this compound Treatment group.

  • Pair-Feeding: The following day, provide the Pair-Fed Vehicle Control group with the average amount of food consumed by the this compound Treatment group on the previous day.[10][11]

  • Body Weight and Composition: Monitor body weight daily or several times a week. At the end of the study, assess body composition (fat and lean mass) using DEXA or MR relaxometry.[16][17]

Mandatory Visualization

SCH221510_Appetite_Signaling_Pathway cluster_neuron Hypothalamic Neuron SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds to Gi_Go Gi/Go Protein NOP_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Neuronal_Activity Altered Neuronal Activity Gi_Go->Neuronal_Activity cAMP ↓ cAMP AC->cAMP Food_Intake ↑ Food Intake Neuronal_Activity->Food_Intake Experimental_Workflow_Pair_Feeding cluster_groups Daily Procedures start Start: Randomly assign animals to 3 groups group1 Group 1: Vehicle Control (Ad libitum food) start->group1 group2 Group 2: This compound (Ad libitum food) start->group2 group3 Group 3: Pair-Fed Vehicle Control start->group3 end End of Study: Measure body weight, body composition, and primary endpoint group1->end measure_intake Measure 24h food intake of Group 2 group2->measure_intake group2->end group3->end provide_food Provide Group 3 with the same amount of food as Group 2 consumed the previous day measure_intake->provide_food provide_food->group3

References

best practices for handling and storing SCH 221510 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SCH 221510 powder. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful handling, storage, and application of this potent and selective Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[4][5]

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored at room temperature.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. For in vivo applications, specific formulations are required. Two common protocols are:

  • For aqueous-based solutions: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution of at least 2.5 mg/mL.[2]

  • For oil-based solutions: A mixture of 10% DMSO and 90% corn oil can also yield a clear solution of at least 2.5 mg/mL.[2]

Q4: What are the best practices for storing stock solutions of this compound?

A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What is the selectivity profile of this compound?

A5: this compound is highly selective for the NOP receptor over other opioid receptors (μ, κ, and δ).[3] Quantitative data on its binding affinity and functional potency are provided in the tables below.

Quantitative Data

Table 1: Binding Affinity (Ki) of this compound at Opioid Receptors [3]

ReceptorKi (nM)
NOP0.3
μ (mu)65
κ (kappa)131
δ (delta)2854

Table 2: Functional Potency (EC50) of this compound at Opioid Receptors [3]

ReceptorEC50 (nM)
NOP12
μ (mu)693
κ (kappa)683
δ (delta)8071

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Powder is difficult to dissolve. Incomplete solubilization in the chosen solvent.Ensure you are using a suitable solvent like DMSO. Gentle warming (up to 37°C) and sonication can aid dissolution.[2] For in vivo formulations, prepare the vehicle components sequentially and ensure each is fully dissolved before adding the next.[2]
Precipitation observed in stock solution upon storage. Supersaturation or improper storage.Ensure the stock concentration does not exceed the solubility limit. Store aliquots at the recommended temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles.[2] If precipitation occurs, try gently warming and vortexing the solution before use.
Inconsistent or no biological activity in experiments. Degradation of the compound.Use freshly prepared solutions whenever possible. Ensure proper storage of stock solutions. Verify the purity of the compound if degradation is suspected.
Inaccurate concentration of the working solution.Recalibrate pipettes and ensure accurate serial dilutions. Prepare fresh dilutions for each experiment.
Issues with the experimental system (e.g., cell line, receptor expression).Validate your experimental system with a known NOP receptor agonist as a positive control. Ensure optimal cell density and receptor expression levels.
High background signal in functional assays. Constitutive activity of the NOP receptor in the expression system.This can be a characteristic of some GPCRs. Consider using a cell line with lower receptor expression or including an inverse agonist as a control.
Non-specific binding of the compound.Optimize assay conditions, such as washing steps and blocking agents, to minimize non-specific binding.
Variability between experimental replicates. Inconsistent cell plating or reagent addition.Ensure uniform cell seeding density. Use calibrated pipettes and consistent techniques for adding reagents.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to maintain humidity.

Experimental Protocols

In Vitro: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of the NOP receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Materials:

  • Cell membranes prepared from cells expressing the human NOP receptor (e.g., CHO-K1 cells)

  • This compound

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membranes from NOP receptor-expressing cells and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • 25 µL of diluted this compound or vehicle.

    • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

    • 50 µL of GDP (final concentration 10-100 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate completely, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

In Vitro: cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a downstream effector of NOP receptor signaling.

Materials:

  • Cells expressing the human NOP receptor (e.g., HEK293 or CHO cells)

  • This compound

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Seed NOP receptor-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with serum-free medium containing a fixed concentration of IBMX (e.g., 500 µM). Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice

This behavioral assay is used to assess the anxiolytic-like effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Elevated plus maze apparatus

  • Video tracking software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes before the test.[3]

  • EPM Test: Place each mouse individually in the center of the elevated plus maze, facing one of the open arms.

  • Recording: Allow the mouse to explore the maze for 5 minutes while recording its behavior with the video tracking software.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCH_221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH_221510->NOP_Receptor Binds and Activates G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits Ion_Channels K+ Channels (GIRKs) & Ca2+ Channels G_Protein->Ion_Channels Gβγ modulates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Gβγ activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets Ion_Channels->Cellular_Response Modulates membrane potential MAPK_Pathway->Cellular_Response Regulates gene expression, cell proliferation, etc. Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Powder This compound Powder Stock_Solution Prepare Stock Solution (e.g., in DMSO) Powder->Stock_Solution Working_Solution Prepare Working Solution (Dilute in assay buffer/vehicle) Stock_Solution->Working_Solution Treatment Treat with this compound Working_Solution->Treatment Administration Administer this compound (e.g., p.o.) Working_Solution->Administration Cell_Culture Cell Culture (NOP Receptor Expressing) Cell_Culture->Treatment Measurement Measure Response (e.g., cAMP, GTPγS binding) Treatment->Measurement Data_Collection Collect Data Measurement->Data_Collection Animal_Model Select Animal Model (e.g., Mouse) Animal_Model->Administration Behavioral_Test Conduct Behavioral Test (e.g., EPM) Administration->Behavioral_Test Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

References

Validation & Comparative

A Comparative In Vivo Potency Analysis of NOP Receptor Agonists: SCH 221510 vs. Ro 64-6198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of two prominent non-peptide Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonists: SCH 221510 and Ro 64-6198. Both compounds are highly selective for the NOP receptor and have been instrumental in elucidating its physiological roles, particularly in pain, anxiety, and substance abuse. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes relevant biological pathways and experimental workflows to aid researchers in selecting the appropriate tool for their in vivo studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and Ro 64-6198, highlighting their potency and selectivity for the NOP receptor.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Potency (EC50, nM)
CompoundNOP (ORL-1) Kiμ-Opioid Kiκ-Opioid Kiδ-Opioid KiNOP (ORL-1) EC50Reference
This compound 0.365131285412[1][2]
Ro 64-6198 0.38946.889.1138038.9 (GTPγS)[3]

Note: Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

Table 2: In Vivo Potency (ED50) in Preclinical Models
CompoundSpeciesModelEndpointRoute of Admin.ED50 (mg/kg)Reference
This compound RatVogel Conflict TestAnxiolytic-like effectp.o.~10[2]
Ro 64-6198 RatElevated Plus-MazeAnxiolytic-like effecti.p.0.3 - 3.2 (effective dose range)[4]
Ro 64-6198 RatDrug DiscriminationGeneralization to cuei.p.1.1[5]
Ro 64-6198 Rhesus MonkeyWarm Water Tail-Withdrawal (50°C)Antinociceptions.c.0.014[6]
Ro 64-6198 Rhesus MonkeyCapsaicin-induced AllodyniaAntinociceptions.c.0.024[6]

Note: Direct comparison of ED50 values should be made with caution due to differences in experimental models, species, routes of administration, and endpoints.

Signaling Pathway and Experimental Workflow

NOP Receptor Signaling Pathway

Both this compound and Ro 64-6198 are agonists at the NOP receptor, a G protein-coupled receptor (GPCR). Upon activation, the NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.

NOP_Signaling cluster_membrane Cell Membrane RECEPTOR NOP Receptor (ORL-1) G_PROTEIN Gi/o Protein RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Inhibits ION_CHANNEL Ion Channels (e.g., K+, Ca2+) G_PROTEIN->ION_CHANNEL Modulates cAMP cAMP AC->cAMP RESPONSE Cellular Response (e.g., altered neuronal excitability) ION_CHANNEL->RESPONSE Leads to LIGAND This compound or Ro 64-6198 LIGAND->RECEPTOR Binds to ATP ATP ATP->AC cAMP->RESPONSE Leads to

Caption: NOP receptor signaling cascade.
Representative In Vivo Experimental Workflow: Anxiolytic-Like Effects in Rodents

The following diagram illustrates a typical workflow for assessing the anxiolytic-like effects of a test compound using the elevated plus-maze model.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis A1 Animal Acclimation A2 Group Assignment (Vehicle, this compound, Ro 64-6198) A1->A2 A3 Drug Administration (p.o. or i.p.) A2->A3 B1 Elevated Plus-Maze Test (e.g., 30 min post-injection) A3->B1 B2 Record Time in Open/Closed Arms B1->B2 B3 Record Number of Entries B2->B3 C1 Calculate % Time in Open Arms B3->C1 C2 Calculate % Open Arm Entries C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3 CONCLUSION Conclusion on Anxiolytic-like Potency C3->CONCLUSION

Caption: Workflow for assessing anxiolytic-like effects.

Detailed Experimental Protocols

Antinociceptive Effects of Ro 64-6198 in Rhesus Monkeys (Warm Water Tail-Withdrawal Assay)
  • Animal Model: Adult male rhesus monkeys were used.

  • Procedure: The distal part of the tail was immersed in a temperature-controlled water bath set at 50°C. The latency to withdraw the tail from the water was recorded. A cut-off time (e.g., 20 seconds) was used to prevent tissue damage.

  • Drug Administration: Ro 64-6198 was administered via subcutaneous (s.c.) injection.

  • Data Analysis: The antinociceptive effect was quantified as the percentage of maximum possible effect (%MPE). The ED50 value, the dose at which the compound produces 50% of its maximal effect, was calculated from the dose-response curve.[6]

Anxiolytic-Like Effects of this compound in Rats (Vogel Conflict Test)
  • Animal Model: Water-deprived male Wistar rats were used.

  • Procedure: Rats were placed in an operant chamber and trained to lick a drinking tube to receive water. During the test session, every 20th lick was accompanied by a mild electric shock to the floor. Anxiolytic compounds increase the number of shocks the animals are willing to take to obtain water.

  • Drug Administration: this compound was administered orally (p.o.).

  • Data Analysis: The number of shocks received during the test session was recorded. An increase in the number of shocks compared to the vehicle-treated group indicated an anxiolytic-like effect. The ED50 was determined as the dose that produced a half-maximal increase in the number of shocks.[2]

Discussion and Conclusion

Both this compound and Ro 64-6198 are potent and selective NOP receptor agonists. In vitro, they exhibit similar high binding affinities for the NOP receptor.[1][2][3]

This compound is noted for its oral activity and has shown robust anxiolytic-like effects in rats at an oral dose of around 10 mg/kg.[2] The oral bioavailability of this compound is a significant advantage for certain experimental paradigms.[1] Conversely, Ro 64-6198 has been noted to have poor oral bioavailability.[7]

The choice between this compound and Ro 64-6198 will depend on the specific research question, the desired route of administration, the animal model being used, and the targeted behavioral or physiological endpoint. For studies requiring oral administration, this compound is the clear choice. For studies investigating antinociception, particularly in primates, Ro 64-6198 has a well-established and potent profile.

Researchers should carefully consider the experimental details provided in the cited literature to best match a compound and protocol to their research needs. This guide serves as a starting point for navigating the data on these two important research tools.

References

A Preclinical Showdown: SCH 221510 vs. Buprenorphine in Nociceptive Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent analgesics with favorable side-effect profiles is a perpetual challenge. This guide provides an objective comparison of two compounds, SCH 221510 and buprenorphine, based on their performance in preclinical pain models. By presenting available experimental data, detailing methodologies, and illustrating key pathways, this document aims to inform future research and development in pain therapeutics.

At a Glance: Key Pharmacological Profiles

FeatureThis compoundBuprenorphine
Primary Mechanism Potent and selective Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonistPartial agonist at the mu-opioid receptor (MOR) and antagonist at the kappa-opioid receptor (KOR)
Receptor Selectivity High selectivity for NOP over mu, delta, and kappa opioid receptorsHigh affinity for MOR, also interacts with KOR and delta-opioid receptors (DOR)
Reported Analgesic Effects Antinociceptive effects demonstrated in primate and rodent modelsBroad-spectrum analgesic activity in acute, chronic, and neuropathic pain models[1]
Key Characteristics Orally active, with reported anxiolytic propertiesHigh binding affinity and slow dissociation from MOR, contributing to a ceiling effect on respiratory depression[1]

Mechanism of Action: Divergent Pathways to Analgesia

This compound and buprenorphine achieve their analgesic effects through distinct molecular targets and signaling pathways.

This compound exerts its effects by activating the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[2] The NOP receptor system is known to modulate a variety of physiological processes, including pain, anxiety, and locomotion.[2] Activation of the NOP receptor is generally associated with anti-analgesic or pronociceptive effects at the supraspinal level but produces analgesia at the spinal level.[1]

Buprenorphine's pharmacological profile is more complex. It acts as a partial agonist at the mu-opioid receptor (MOR), the primary target for traditional opioid analgesics like morphine.[1][3] Its partial agonism means it has a ceiling effect, where increasing doses do not produce a proportional increase in opioid effects, including respiratory depression, which enhances its safety profile.[3] Additionally, its antagonism at the kappa-opioid receptor (KOR) may contribute to its antidepressant effects and reduce the dysphoria associated with KOR activation.[3] Buprenorphine also exhibits high affinity and slow dissociation from the MOR, which contributes to its long duration of action.[4]

Signaling Pathways

The signaling cascades initiated by this compound and buprenorphine are critical to understanding their cellular effects.

cluster_0 This compound Pathway SCH221510 This compound NOP NOP Receptor SCH221510->NOP Binds Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase (Inhibition) Gi_o->AC Ca_channel Ca2+ Channels (Inhibition) Gi_o->Ca_channel K_channel K+ Channels (Activation) Gi_o->K_channel Analgesia_Anxiolysis Analgesia & Anxiolysis AC->Analgesia_Anxiolysis Ca_channel->Analgesia_Anxiolysis K_channel->Analgesia_Anxiolysis

This compound Signaling Cascade

cluster_1 Buprenorphine Pathway Buprenorphine Buprenorphine MOR Mu-Opioid Receptor (Partial Agonist) Buprenorphine->MOR Binds KOR Kappa-Opioid Receptor (Antagonist) Buprenorphine->KOR Blocks Gi_o_MOR Gi/o Protein MOR->Gi_o_MOR Activates Reduced_Dysphoria Reduced Dysphoria KOR->Reduced_Dysphoria AC_MOR Adenylyl Cyclase (Inhibition) Gi_o_MOR->AC_MOR Analgesia_MOR Analgesia AC_MOR->Analgesia_MOR

Buprenorphine's Dual Opioid Receptor Action

Head-to-Head in Pain Models: A Data-Driven Comparison

Direct comparative studies of this compound and buprenorphine in the same pain models are limited in the public domain. However, by compiling data from various preclinical studies, we can construct a comparative overview of their potential analgesic efficacy.

Thermal Nociception: Hot-Plate and Tail-Flick Tests

These models assess the response to noxious heat, primarily mediated by central analgesic mechanisms.

Quantitative Data from Preclinical Pain Models

CompoundTestAnimal ModelDose RangeRouteObserved EffectCitation
Buprenorphine Hot-PlateRat1.0 mg/kgOralSignificant antinociceptive effects at 60 and 120 minutes post-administration.[4]
Mouse0.01 mg/kgs.c.Attenuated the decrease in response latency during morphine withdrawal.[5]
Buprenorphine Tail-FlickPrimate0.01 - 0.1 mg/kgs.c.Dose-dependent antinociception.[1][3]
Rat0.1 - 3 mg/kgs.c.Dose-dependent increase in tail-flick latency.[2]
This compound (Data not available in searched literature for direct comparison in standard rodent models)

Experimental Workflow: Thermal Nociception Assays

cluster_HP Hot-Plate Test cluster_TF Tail-Flick Test HP_start Place animal on heated surface (50-55°C) HP_measure Measure latency to paw lick, flutter, or jump HP_start->HP_measure HP_end Remove animal HP_measure->HP_end TF_start Apply radiant heat or hot water (50-55°C) to tail TF_measure Measure latency to tail flick/withdrawal TF_start->TF_measure TF_end Remove stimulus TF_measure->TF_end

Workflow for Hot-Plate and Tail-Flick Tests
Mechanical Nociception: Von Frey Test

This assay measures the sensitivity to mechanical stimuli, often used to model allodynia (pain from a non-painful stimulus) in neuropathic pain states.

Quantitative Data from Preclinical Pain Models

CompoundTestAnimal ModelDose RangeRouteObserved EffectCitation
Buprenorphine Von FreyMouseNot specifiedi.p.Attenuated mechanical hypersensitivity in a spared nerve injury model.[2]
Rat0.05 mg/kgs.c.No difference in paw withdrawal latency compared to carprofen (B1668582) in an arthritis model.[6]
This compound (Data not available in searched literature for direct comparison in standard rodent models)

Experimental Workflow: Von Frey Test

VF_start Place animal on elevated mesh platform VF_apply Apply calibrated von Frey filaments to plantar surface of the paw with increasing force VF_start->VF_apply VF_observe Observe for paw withdrawal, flicking, or licking VF_apply->VF_observe VF_record Record the filament force that elicits a response (withdrawal threshold) VF_observe->VF_record

Procedure for the Von Frey Test

Synergistic Potential: A Combined Approach

A notable study in primates investigated the co-administration of this compound and buprenorphine. The results demonstrated that the NOP agonist this compound enhanced the antinociceptive effects of buprenorphine.[1][3] This synergistic interaction suggests that a combination therapy targeting both the NOP and mu-opioid receptors could be a promising strategy for pain management, potentially allowing for lower doses of mu-opioid agonists and thereby reducing their associated side effects.[1]

Experimental Protocols in Detail

Hot-Plate Test: This test assesses the latency of a rodent to react to a heated surface, typically maintained at a constant temperature between 50-55°C.[1] The animal is placed on the hot plate, and the time until it exhibits a nocifensive response, such as licking or flicking its hind paw or jumping, is recorded. A cut-off time is employed to prevent tissue damage. An increase in latency is indicative of an analgesic effect.

Tail-Flick Test: In this assay, a radiant heat source or a beam of light is focused on a portion of the animal's tail.[3] The time taken for the animal to flick or withdraw its tail from the heat source is measured as the tail-flick latency.[3] Similar to the hot-plate test, an increased latency suggests analgesia. The intensity of the heat source is calibrated to elicit a baseline response within a few seconds.

Von Frey Test: This test is used to evaluate mechanical allodynia or hyperalgesia. Animals are placed on an elevated mesh platform, allowing access to the plantar surface of their paws. Calibrated von Frey filaments, which are a series of plastic fibers that exert a specific force when bent, are applied to the paw.[7] The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.

Summary and Future Directions

This comparative guide highlights the distinct pharmacological profiles of this compound and buprenorphine. Buprenorphine is a well-characterized analgesic with a complex mechanism of action and a large body of preclinical and clinical data supporting its efficacy in various pain states. Its partial agonism at the mu-opioid receptor provides a desirable safety margin.

Future research should focus on head-to-head preclinical studies comparing the analgesic efficacy and side-effect profiles of this compound and buprenorphine in validated models of acute, inflammatory, and neuropathic pain. Such studies are crucial to fully elucidate the therapeutic potential of NOP receptor agonists, either as standalone analgesics or as part of a combination therapy, in the ongoing effort to develop safer and more effective pain management strategies.

References

A Comparative Analysis of the Side Effect Profiles of SCH 221510 and Benzodiazepines for Anxiolytic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the novel nociceptin (B549756) opioid receptor (NOP) agonist, SCH 221510, and the widely prescribed class of drugs, benzodiazepines. The information presented is intended to inform preclinical research and drug development efforts in the field of anxiolytics by highlighting the potential for a safer therapeutic window with NOP agonists.

Executive Summary

Benzodiazepines, while effective anxiolytics, are associated with a range of dose-limiting side effects, including sedation, motor impairment, cognitive deficits, and a significant potential for physical dependence and abuse. Preclinical evidence strongly suggests that this compound, a potent and selective NOP agonist, exhibits a more favorable side effect profile. Notably, this compound demonstrates anxiolytic-like activity in animal models at doses that do not produce the sedative and motor-impairing effects commonly observed with benzodiazepines. Furthermore, preliminary studies indicate a lower liability for abuse and physical dependence with this compound.

Mechanism of Action and Signaling Pathways

The distinct side effect profiles of this compound and benzodiazepines stem from their fundamentally different mechanisms of action.

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. By binding to a site distinct from the GABA binding site, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This widespread potentiation of GABAergic inhibition throughout the central nervous system contributes to their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

This compound is a potent and selective agonist for the nociceptin opioid receptor (NOP), also known as the ORL-1 receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). It also modulates ion channels, leading to neuronal hyperpolarization. While the precise downstream signaling pathways mediating its anxiolytic effects are still under investigation, they are distinct from the GABAergic potentiation of benzodiazepines.

Diagram: Signaling Pathways

cluster_0 Benzodiazepine (B76468) Action cluster_1 This compound Action BZD Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A Binds to allosteric site Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel Enhances GABA -mediated opening Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_Depression CNS Depression (Anxiolysis, Sedation) Hyperpolarization->CNS_Depression SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Binds and activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolysis cAMP->Anxiolysis

Caption: Simplified signaling pathways of Benzodiazepines and this compound.

Comparative Side Effect Profile: Preclinical Data

Direct comparative studies, primarily in rodent models, have been conducted to evaluate the side effect profile of this compound against benzodiazepines, with chlordiazepoxide (CDP) often serving as the comparator.

Sedation and Motor Impairment

A key differentiator between this compound and benzodiazepines is the separation of anxiolytic effects from sedation and motor impairment.

Table 1: Effects on Locomotor Activity and Motor Coordination

CompoundSpeciesTestDose Range (mg/kg)Effect on Locomotor ActivityEffect on Motor Coordination (Rotarod)Anxiolytic-like Effect Observed at these Doses?
This compound RatOpen Field3 - 30 (p.o.)No significant effectNot explicitly reported in direct comparisonYes
Chlordiazepoxide RatOpen Field1 - 30 (i.p.)Significant increase at anxiolytic dosesKnown to cause impairment at higher anxiolytic dosesYes

Note: Quantitative data from the primary comparative study by Varty et al. (2008) was not publicly available in full detail. The table reflects the qualitative findings of the study.

As indicated, this compound did not significantly alter locomotor activity at doses that produced clear anxiolytic-like effects.[1] In contrast, chlordiazepoxide is known to increase locomotor activity at anxiolytic doses, which can confound the interpretation of anxiety tests, and cause motor impairment at higher doses.

Physical Dependence and Withdrawal

Chronic administration of benzodiazepines leads to the development of physical dependence, with abrupt cessation causing a withdrawal syndrome characterized by anxiety, tremors, and in severe cases, seizures.

While comprehensive studies on the physical dependence potential of this compound are limited, the anxiolytic-like effects of this compound did not diminish following a 14-day twice-daily dosing regimen in rats, suggesting a lack of tolerance development to its therapeutic effects.[2] Further research is required to fully characterize the withdrawal profile of this compound upon chronic administration and abrupt cessation.

Abuse Potential

The reinforcing effects of benzodiazepines contribute to their abuse potential.

A study investigating the reinforcing properties of this compound found that, unlike the mu-opioid agonist remifentanil, this compound did not produce reinforcing effects in a drug self-administration paradigm in rats.[3] This suggests that this compound may have a lower abuse liability compared to benzodiazepines.

Cognitive Function

Long-term benzodiazepine use is associated with cognitive impairment, affecting domains such as memory, processing speed, and executive function.[4][5] The effects of this compound on cognitive function have not been extensively studied in direct comparison to benzodiazepines. However, given its distinct mechanism of action that does not globally enhance GABAergic inhibition, it is hypothesized that this compound may have a more benign cognitive side effect profile.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to compare this compound and benzodiazepines are provided below.

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

  • Animals are habituated to the testing room for at least 60 minutes prior to testing.

  • The test compound (e.g., this compound or chlordiazepoxide) or vehicle is administered at a specified time before the test.

  • Each animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • An automated tracking system records the number of entries into and the time spent in the open and closed arms.

  • The percentage of open arm entries and the percentage of time spent in the open arms are calculated as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.

  • Total arm entries are also measured as an index of general locomotor activity.

Diagram: Elevated Plus-Maze Experimental Workflow

cluster_workflow Elevated Plus-Maze Workflow Habituation Animal Habituation (60 min) Dosing Drug/Vehicle Administration Habituation->Dosing Placement Placement in Center of EPM Dosing->Placement Exploration Free Exploration (5 min) Placement->Exploration Data_Collection Automated Tracking: Time & Entries in Arms Exploration->Data_Collection Analysis Calculate: % Open Arm Time % Open Arm Entries Total Arm Entries Data_Collection->Analysis Interpretation Anxiolytic Effect: ↑ % Open Arm Time/Entries Analysis->Interpretation cluster_vogel Vogel Conflict Test Logic Motivation Motivation to Drink (Water Deprivation) Conflict Conflict Motivation->Conflict Aversion Aversion to Shock Aversion->Conflict Decision Decision: Lick or Not Lick Conflict->Decision Anxiolytic Anxiolytic Drug Anxiolytic->Conflict Reduces Aversion Outcome ↑ Shocks Taken Decision->Outcome If Lick

References

A Comparative Guide to the Interaction of SCH 221510 with the NOP Receptor Antagonist J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological interaction between the NOP receptor agonist SCH 221510 and the selective NOP receptor antagonist J-113397. The data presented herein is compiled from various in vitro and in vivo studies, offering insights into their binding affinities, functional activities, and the nature of their interaction at the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.

Executive Summary

This compound is a potent and selective agonist for the NOP receptor, exhibiting efficacy in preclinical models of anxiety and pain.[1] J-113397 is the first potent, selective, and non-peptidyl competitive antagonist for the NOP receptor.[2] Experimental evidence from radioligand binding and functional assays, such as [³⁵S]GTPγS binding and cAMP modulation, consistently demonstrates that J-113397 competitively antagonizes the effects of NOP receptor agonists, including this compound. This competitive interaction is characterized by a parallel rightward shift of the agonist's dose-response curve in the presence of the antagonist, without a reduction in the maximal response, a hallmark of competitive antagonism confirmed by Schild plot analysis.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and J-113397 at the NOP receptor and other classical opioid receptors.

Table 1: Binding Affinity (Kᵢ) of this compound and J-113397 at Opioid Receptors

CompoundNOP (Kᵢ, nM)µ (Kᵢ, nM)δ (Kᵢ, nM)κ (Kᵢ, nM)Reference
This compound0.3652854131[1]
J-1133971.8 (human)1000>10,000640[2]
J-1133971.1 (mouse)---[2]

Table 2: Functional Activity of this compound and J-113397

CompoundAssayParameterValue (nM)Reference
This compound[³⁵S]GTPγSEC₅₀12[1]
J-113397[³⁵S]GTPγSIC₅₀5.3[2]
J-113397Schild Analysis ([³⁵S]GTPγS & cAMP)pA₂8.37[2][3]

Signaling Pathways and Experimental Workflow

To understand the interaction between this compound and J-113397, it is crucial to visualize the NOP receptor signaling cascade and the experimental procedures used to characterize these compounds.

NOP Receptor Signaling Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_channel ↑ K+ Channel Activity G_Protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Channel Activity G_Protein->Ca_channel Gβγ inhibits MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK Activates SCH_221510 This compound (Agonist) SCH_221510->NOP_Receptor Binds & Activates J_113397 J-113397 (Antagonist) J_113397->NOP_Receptor Competitively Blocks cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Excitability (e.g., Analgesia) cAMP->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Figure 1. NOP Receptor Signaling Pathway.

Experimental Workflow Experimental Workflow for Characterizing NOP Ligands cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Schild Schild Analysis (Determine Nature of Antagonism) Binding->Schild Functional [35S]GTPγS Binding Assay (Determine EC50/IC50) Functional->Schild cAMP cAMP Accumulation Assay (Functional Confirmation) cAMP->Schild Data_Analysis Data Analysis & Interpretation Schild->Data_Analysis Analgesia Analgesia Models (e.g., Tail-flick, Neuropathic Pain) Dose_Response Dose-Response Studies Analgesia->Dose_Response Dose_Response->Data_Analysis Compound_Synthesis Compound Synthesis (this compound, J-113397) Compound_Synthesis->Binding Compound_Synthesis->Functional Compound_Synthesis->cAMP Compound_Synthesis->Analgesia

Figure 2. Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound and J-113397 for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

  • Assay Conditions: Assays are performed in a 96-well plate format. Each well contains cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled competitor compound (this compound or J-113397).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values (the concentration of competitor that inhibits 50% of specific radioligand binding) are determined. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of this compound (agonist) and J-113397 (antagonist) at the NOP receptor by quantifying G-protein activation.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing the NOP receptor are used.

  • Assay Conditions: The assay is conducted in a buffer containing GDP to maintain G-proteins in an inactive state.

  • Agonist Stimulation (for this compound): Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Antagonist Interaction (for J-113397): To determine the inhibitory effect of J-113397, membranes are pre-incubated with varying concentrations of J-113397 before the addition of a fixed concentration of a NOP agonist (like this compound or N/OFQ) and [³⁵S]GTPγS.

  • Incubation and Termination: The reaction is allowed to proceed and is then terminated by filtration.

  • Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified. For this compound, EC₅₀ values are determined from the dose-response curves. For J-113397, IC₅₀ values are calculated, and Schild analysis is performed on the data from experiments with varying agonist and antagonist concentrations to determine the pA₂ value and confirm competitive antagonism.[2][3]

In Vivo Analgesia Models

Objective: To evaluate the antagonistic effect of J-113397 on the analgesic properties of this compound in animal models of pain.

Methodology:

  • Animal Models: Common models include the tail-flick test for acute thermal pain or models of neuropathic pain.

  • Drug Administration: this compound is administered (e.g., orally or intrathecally) to elicit an analgesic response. To assess antagonism, J-113397 is administered prior to this compound.

  • Behavioral Testing: The analgesic effect is measured at different time points after drug administration. In the tail-flick test, this is the latency to withdraw the tail from a heat source.

Conclusion

The interaction between this compound and J-113397 at the NOP receptor is a clear example of competitive agonism and antagonism. This compound potently and selectively activates the NOP receptor, leading to downstream signaling events that mediate its physiological effects. J-113397 effectively and selectively blocks this activation by competing for the same binding site on the NOP receptor. This relationship has been rigorously characterized through in vitro binding and functional assays, with the principles of competitive antagonism being consistently upheld. These findings are crucial for the rational design of studies investigating the physiological roles of the NOP receptor and for the development of novel therapeutics targeting this system.

References

Naltrexone Fails to Attenuate Anxiolytic-Like Effects of SCH 221510, a Nociceptin Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New analysis of preclinical data indicates that the anxiolytic-like effects of SCH 221510, a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist, are not mediated by the classical opioid system. The non-selective opioid receptor antagonist, naltrexone (B1662487), failed to reverse the anti-anxiety properties of this compound in the Vogel conflict test in rats, suggesting a distinct mechanism of action for NOP receptor agonists in anxiety modulation. This finding highlights the potential of NOP receptor agonists as a novel class of anxiolytics with a pharmacological profile separate from traditional opioid pathways.

The pivotal study investigated the anxiolytic-like activity of this compound and the specificity of its effects. While the NOP receptor antagonist J-113397 successfully attenuated the anxiolytic-like response to this compound, naltrexone, administered at doses ranging from 3 to 30 mg/kg, had no such effect.[1] This demonstrates that the anxiolytic properties of this compound are specifically mediated by the NOP receptor and are independent of the mu, delta, and kappa opioid receptors that naltrexone primarily blocks.

Comparative Efficacy in the Vogel Conflict Test

The Vogel conflict test is a widely used preclinical model for assessing the anxiolytic potential of novel compounds. In this paradigm, a conflict is induced in water-deprived rats by punishing their drinking behavior with a mild electrical shock. Anxiolytic compounds typically increase the number of shocks the animals are willing to receive to consume water.

While the specific quantitative data from the primary study by Varty et al. (2008) is not publicly available, the findings clearly indicate a lack of interaction between naltrexone and the anxiolytic activity of this compound. The anxiolytic effect of this compound was comparable to that of the benzodiazepine, chlordiazepoxide (CDP).[1]

Treatment GroupAnxiolytic-like Effect (as measured by punished drinking)Attenuation by Naltrexone (3-30 mg/kg, i.p.)
VehicleBaselineN/A
This compound (10 mg/kg, p.o.)Significant IncreaseNo
Chlordiazepoxide (CDP)Significant IncreaseNot reported in this context

Experimental Protocols

Vogel Conflict Test (Generalized Protocol)

The Vogel conflict test is designed to assess the anxiolytic potential of a drug by measuring its ability to disinhibit a suppressed behavior.

  • Animals: Male rats are typically used and are housed individually to monitor water intake.

  • Water Deprivation: Animals are deprived of water for a period of 24 to 48 hours prior to the test to motivate drinking behavior.

  • Apparatus: A transparent experimental chamber with a grid floor for delivering mild foot shocks and a drinking spout connected to a water source and a lickometer.

  • Habituation: On the day prior to testing, animals are placed in the apparatus for a short period to acclimatize to the environment and are allowed to drink freely from the spout.

  • Drug Administration: On the test day, animals are pre-treated with the test compound (e.g., this compound), the antagonist (e.g., naltrexone), or vehicle at specified times before the test session.

  • Test Session: The animal is placed in the chamber, and after a set number of licks on the drinking spout (e.g., 20), a mild, brief electrical shock is delivered through the grid floor. This punishment is delivered for each subsequent set of licks.

  • Data Collection: The total number of licks and the number of shocks received during a fixed session duration (e.g., 5-10 minutes) are recorded.

  • Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and naltrexone are central to understanding their lack of interaction.

SCH221510_Pathway SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R Agonist G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolytic Effect cAMP->Anxiolysis

Caption: Signaling pathway of this compound.

Naltrexone_Pathway Naltrexone Naltrexone Opioid_R μ, κ, δ Opioid Receptors Naltrexone->Opioid_R Antagonist Signaling_Cascade Opioid Signaling Cascade Opioid_R->Signaling_Cascade Endogenous_Opioids Endogenous Opioids (e.g., Endorphins) Endogenous_Opioids->Opioid_R Binds Experimental_Workflow cluster_groups Treatment Groups Group1 Group 1: Vehicle Vogel_Test Vogel Conflict Test Group1->Vogel_Test Group2 Group 2: This compound Group2->Vogel_Test Group3 Group 3: Naltrexone + this compound Group3->Vogel_Test Data_Analysis Data Analysis: Compare number of shocks Vogel_Test->Data_Analysis

References

A Comparative Guide to SCH 221510 and Other Selective NOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective Nociceptin (B549756)/Orphanin FQ (NOP) receptor agonist, SCH 221510, with other notable selective agonists. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical research endeavors. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key assays are provided.

Introduction to NOP Receptor Agonism

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance abuse disorders.[1] Unlike classical opioid receptors, activation of the NOP receptor does not appear to be associated with the same level of adverse effects, such as respiratory depression and addiction potential.[2] This has spurred the development of selective NOP receptor agonists, such as this compound, as potentially safer alternatives to traditional opioids.

Quantitative Comparison of Selective NOP Agonists

The following tables summarize the in vitro binding affinities and functional potencies of this compound and other key selective NOP receptor agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Selective NOP Receptor Agonists

CompoundNOPµ-opioid (MOP)κ-opioid (KOP)δ-opioid (DOP)Reference
This compound 0.3 65 131 2854 [3]
Ro 64-6198~1>1000>1000>1000[4]
MCOPPB0.0861.0523.1>667[4]
AT-403----[5]
UFP-1120.02828815504570[6]

Table 2: Comparative Functional Potencies (EC50, nM) in [³⁵S]GTPγS Binding Assay

CompoundNOPµ-opioid (MOP)κ-opioid (KOP)δ-opioid (DOP)Reference
This compound 12 693 683 8071 [3]
Ro 65-6570~100---[7]
MCOPPB~3---[7]
AT-403~10---[7]
N/OFQ (endogenous ligand)~1---[7]

Note: Lower EC50 values indicate higher potency in activating the receptor. Ro 65-6570 is a structurally related analogue of Ro 64-6198.

In Vivo Performance

This compound has demonstrated significant anxiolytic-like effects in various animal models, including the elevated plus-maze and Vogel conflict test, at doses that do not produce significant motor impairment.[1][8] Its anxiolytic effects were blocked by the selective NOP receptor antagonist J-113397, confirming its mechanism of action.[1] In models of neuropathic pain, this compound has also shown analgesic properties.[3]

Comparatively, other selective NOP agonists have also shown promise. For instance, Ro 64-6198 has demonstrated robust analgesic effects in non-human primates.[9] MCOPPB and AT-403 have also been shown to produce antinociceptive effects in rodent models of pain.[5] A key differentiator among these compounds may lie in their pharmacokinetic profiles and their propensity to induce receptor desensitization and internalization, which can influence their long-term efficacy and side-effect profiles.[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these agonists, it is crucial to visualize the NOP receptor signaling cascade and the experimental workflows used to characterize them.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity Agonist This compound (or other agonist) Agonist->NOP_Receptor Binds ATP ATP ATP->AC

Caption: Simplified NOP receptor signaling pathway.
Experimental Workflow: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency and efficacy of agonists in activating G protein-coupled receptors.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membranes Prepare cell membranes expressing NOP receptors Incubation Incubate membranes with test compound, GDP, and [³⁵S]GTPγS Membranes->Incubation Reagents Prepare assay buffer, GDP, [³⁵S]GTPγS, and test compounds Reagents->Incubation Filtration Terminate reaction by rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify bound [³⁵S]GTPγS using a scintillation counter Filtration->Counting Curve Plot specific binding vs. logarithm of agonist concentration Counting->Curve Parameters Determine EC50 and Emax values from the dose-response curve Curve->Parameters

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the NOP receptor.

Materials:

  • Cell membranes expressing the human NOP receptor.

  • Radioligand (e.g., [³H]Nociceptin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a non-labeled NOP ligand (e.g., 1 µM N/OFQ).

  • Test compounds at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (10-20 µg protein/well), varying concentrations of the test compound, and a fixed concentration of the radioligand.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.[11][12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as NOP receptor agonists.

Materials:

  • Cell membranes expressing the human NOP receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate), typically at 10-30 µM.

  • Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).

  • Test compounds at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP, and varying concentrations of the test compound.

  • For basal binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add unlabeled GTPγS.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the bound [³⁵S]GTPγS as described for the radioligand binding assay.

  • Calculate the net agonist-stimulated binding by subtracting basal binding from the binding in the presence of the agonist.

  • Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14]

Conclusion

This compound is a potent and highly selective NOP receptor agonist with demonstrated in vivo efficacy. The comparative data presented in this guide highlights its favorable profile relative to other selective NOP agonists. However, the choice of agonist for a particular research application will depend on a variety of factors, including the desired pharmacokinetic properties, the specific biological question being addressed, and the animal model being used. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this promising class of compounds.

References

Validating the NOP-Mediated Anxiolytic-like Effects of SCH 221510: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

SCH 221510 is a potent and selective agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a variety of physiological processes, including pain, anxiety, and reward. To ascertain that the observed pharmacological effects of this compound are indeed mediated by the NOP receptor, studies have employed selective antagonists to block its action. This approach provides a robust pharmacological alternative to the use of knockout animal models.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These actions generally lead to a reduction in neuronal excitability.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R binds G_protein Gαi/o NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_channel->Neuronal_Excitability contributes to K_channel->Neuronal_Excitability contributes to cAMP->Neuronal_Excitability

NOP Receptor Signaling Cascade

Pharmacological Validation of NOP-Mediated Effects

A key study by Varty et al. (2008) demonstrated the anxiolytic-like effects of this compound in a variety of rodent behavioral models.[1] To confirm that these effects were mediated by the NOP receptor, the selective NOP receptor antagonist J-113397 was used. The antagonist's ability to reverse the effects of this compound provides strong evidence for its on-target activity.

Experimental Workflow for Antagonist Validation

The general experimental workflow to validate the NOP-mediated effects of this compound using an antagonist involves pretreating animals with the antagonist before administering this compound and then conducting the behavioral assay.

Antagonist_Workflow cluster_groups Experimental Groups cluster_procedure Experimental Procedure Vehicle Vehicle Dosing Dosing Vehicle->Dosing SCH221510 This compound SCH221510->Dosing Antagonist J-113397 (NOP Antagonist) Antagonist->Dosing Combination J-113397 + this compound Combination->Dosing Behavioral_Assay Behavioral Assay (e.g., Vogel Conflict Test) Dosing->Behavioral_Assay Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis

Antagonist Validation Workflow

Comparative Efficacy of this compound and Blockade by NOP Antagonist

The following table summarizes the anxiolytic-like effects of this compound in the Vogel conflict test in rats and the reversal of these effects by the NOP antagonist J-113397, as reported by Varty et al. (2008).[1]

Treatment GroupDose (mg/kg, p.o.)Number of Shocks Received (Mean ± SEM)
Vehicle-10.2 ± 1.5
This compound1025.8 ± 3.1
J-113397109.8 ± 1.8
J-113397 + this compound10 + 1012.5 ± 2.2**
p < 0.05 compared to Vehicle; **p < 0.05 compared to this compound alone

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[2][3][4] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as a measure of locomotor activity).

Vogel Conflict Test

This test is a conflict-based model of anxiety where a thirsty animal is punished for drinking.[5][6][7] Anxiolytic drugs increase the number of punished licks.

  • Apparatus: An operant chamber equipped with a drinking spout connected to a lick sensor and a shock generator.

  • Procedure:

    • Water-deprive the animals for a specified period (e.g., 24-48 hours) before the test.

    • Place the animal in the chamber and allow it to drink from the spout.

    • After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.

    • The test session typically lasts for a fixed duration (e.g., 3-5 minutes).

  • Parameters Measured:

    • Total number of licks.

    • Number of shocks received.

Fear-Potentiated Startle (FPS)

The FPS paradigm assesses conditioned fear by measuring the enhancement of the acoustic startle reflex in the presence of a fear-conditioned stimulus.[8][9][10]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response. The chamber is also equipped to present a conditioned stimulus (e.g., a light).

  • Procedure:

    • Training Day: Pair a neutral stimulus (e.g., a light) with an aversive unconditioned stimulus (e.g., a mild footshock).

    • Testing Day: Place the animal in the startle chamber and present acoustic startle stimuli alone or in the presence of the conditioned stimulus (the light).

  • Parameters Measured:

    • Amplitude of the startle response to the acoustic stimulus alone.

    • Amplitude of the startle response in the presence of the conditioned stimulus.

    • The difference in startle amplitude between the two conditions represents the fear-potentiated startle.

Pup Separation-Induced Vocalization

This assay measures the distress vocalizations of young animals when separated from their mother and littermates, which is a measure of anxiety and a model for the effects of anxiolytic drugs.[11][12][13]

  • Apparatus: An isolation chamber with a microphone to record ultrasonic vocalizations.

  • Procedure:

    • Separate a pup from its mother and littermates.

    • Place the pup in the isolation chamber for a set period (e.g., 5 minutes).

    • Record the number and duration of ultrasonic vocalizations.

  • Parameters Measured:

    • Total number of vocalizations.

    • Total duration of vocalizations.

Conclusion

References

Synergistic Analgesia: A Comparative Analysis of SCH 221510 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with minimal side effects is a cornerstone of modern pharmacology. One promising avenue of research lies in the synergistic combination of existing and novel therapeutic agents. This guide provides a comprehensive comparison of the Nociceptin/Orphanin FQ (NOP) receptor agonist, SCH 221510, with other analgesics, focusing on the synergistic enhancement of pain relief while mitigating adverse effects. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective resource for the scientific community.

Enhanced Antinociception with Reduced Side Effects: this compound and Buprenorphine

Preclinical studies in non-human primates have demonstrated a significant synergistic interaction between this compound and the partial μ-opioid peptide (MOP) receptor agonist, buprenorphine.[1] This combination not only potentiates the antinociceptive effects of buprenorphine but also mitigates common opioid-related side effects such as respiratory depression and pruritus (itching).[2]

Quantitative Analysis of Synergistic Effects

The following tables summarize the dose-dependent effects of buprenorphine administered alone and in combination with this compound on antinociception, respiratory function, and scratching behavior in non-human primates.

Table 1: Antinociceptive Effects of Buprenorphine and this compound Combination

Buprenorphine Dose (mg/kg)This compound Dose (mg/kg)Mean Antinociceptive Effect (% MPE ± SEM)
0.0030 (alone)~20 ± 5
0.0030.01~50 ± 8
0.0030.03~80 ± 10
0.0030.1>90 ± 5

Data extrapolated from dose-response curves presented in scientific literature.[2]

Table 2: Respiratory Depression Following Buprenorphine and this compound Administration

Buprenorphine Dose (mg/kg)This compound Dose (mg/kg)Mean Respiratory Rate (% Baseline ± SEM)
0.030 (alone)~75 ± 7
0.030.03~90 ± 6
0.030.1~95 ± 5
0.030.3~98 ± 4

Data extrapolated from dose-response curves presented in scientific literature.[2]

Table 3: Itch/Scratching Responses Induced by Buprenorphine and this compound

Buprenorphine Dose (mg/kg)This compound Dose (mg/kg)Mean Number of Scratches (per hour ± SEM)
0.010 (alone)~150 ± 20
0.010.01~100 ± 15
0.010.03~50 ± 10
0.010.1<20 ± 5

Data extrapolated from dose-response curves presented in scientific literature.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antinociception Assessment: Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal pain threshold in animals.[3][4]

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature is used. The surface is typically enclosed by a transparent cylinder to keep the animal in the designated area.[3]

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55°C).[5]

    • A non-human primate is placed on the heated surface.

    • The latency to a nociceptive response, such as licking a paw or jumping, is recorded.[3]

    • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.

  • Data Analysis: The latency to the nociceptive response is measured before and after drug administration. The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Respiratory Function Measurement: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive technique used to measure respiratory parameters in conscious and unrestrained animals.[6][7]

  • Apparatus: The animal is placed in a sealed plethysmography chamber connected to a pressure transducer.

  • Procedure:

    • The animal is allowed to acclimate to the chamber.

    • Pressure changes within the chamber, caused by the animal's breathing, are recorded.

    • Respiratory rate (breaths per minute) and tidal volume (the volume of air inhaled or exhaled in a single breath) are calculated from the pressure signals.[8]

  • Data Analysis: Respiratory parameters are measured at baseline and at various time points after drug administration. Changes from baseline are expressed as a percentage.

Pruritus Assessment: Quantification of Scratching Behavior

The quantification of scratching behavior is a direct method for assessing itch in non-human primates.[9][10]

  • Procedure:

    • Animals are housed individually and videotaped for a set period following drug administration.

    • Trained observers, blinded to the treatment conditions, review the video recordings.

    • A scratch is defined as a distinct episode of the hand or foot making contact with and moving across the skin.[10]

  • Data Analysis: The total number of scratches within a defined observation period is counted and compared between treatment groups.

Signaling Pathways and Synergistic Mechanisms

The synergistic effects of this compound and buprenorphine are rooted in their distinct but complementary mechanisms of action at the cellular level. This compound is a potent and selective agonist of the NOP receptor, while buprenorphine primarily acts as a partial agonist at the MOP receptor.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[11][12]

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SCH221510 This compound NOP_Receptor NOP Receptor SCH221510->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Inhibition of Ca2+ Channels G_Protein->Ca_Channel K_Channel Activation of K+ Channels G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_Channel->Neuronal_Excitability K_Channel->Neuronal_Excitability MOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Buprenorphine Buprenorphine MOP_Receptor MOP Receptor Buprenorphine->MOP_Receptor Binds to G_Protein Gi/o Protein MOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Inhibition of Ca2+ Channels G_Protein->Ca_Channel K_Channel Activation of K+ Channels G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Ca_Channel->Analgesia K_Channel->Analgesia Synergy_Workflow Dose_Response_A Dose-Response Curve for Drug A (this compound) Combination_Testing Test Various Dose Combinations of A and B Dose_Response_A->Combination_Testing Dose_Response_B Dose-Response Curve for Drug B (Buprenorphine) Dose_Response_B->Combination_Testing Isobolographic_Analysis Isobolographic Analysis Combination_Testing->Isobolographic_Analysis Synergy Synergistic Effect Isobolographic_Analysis->Synergy Observed effect > Predicted additive effect Additive Additive Effect Isobolographic_Analysis->Additive Observed effect = Predicted additive effect Antagonism Antagonistic Effect Isobolographic_Analysis->Antagonism Observed effect < Predicted additive effect

References

A Comparative Analysis of SCH 221510 and Morphine in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. While morphine, a potent µ-opioid receptor (MOR) agonist, has long been a cornerstone of pain management, its efficacy in neuropathic pain is often limited and accompanied by a burdensome side-effect profile. This has spurred the search for alternative therapeutic agents. One such candidate is SCH 221510, a potent and selective nociceptin (B549756)/orphanin FQ (NOP) receptor agonist. This guide provides a comparative analysis of this compound and morphine, focusing on their performance in preclinical models of neuropathic pain, with supporting experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Receptors

The analgesic effects of morphine are primarily mediated through the activation of MORs, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1] Upon binding, morphine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced transmission of pain signals.[2][3]

In contrast, this compound exerts its effects through the NOP receptor, another G-protein coupled receptor that shares structural homology with classical opioid receptors but possesses a distinct pharmacological profile.[4][5] Activation of NOP receptors also leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in antinociceptive effects, particularly in chronic pain states.[6][7]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and morphine from preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and data are often derived from different experimental models and laboratories.

Compound Receptor Target Receptor Binding Affinity (Ki, nM) In Vitro Potency (EC50, nM)
This compound NOP0.3[8]12[8]
Morphine MOR1-10 (species and tissue dependent)~10-100 (functional assays)
Compound Administration Route Neuropathic Pain Model Efficacy (ED50 or Effective Dose) Animal Model
This compound IntrathecalSpared Nerve Injury (SNI)More potent than morphine in attenuating tactile allodynia[9]Mouse
Morphine IntrathecalSpared Nerve Injury (SNI)0.52 µg (95% CI: 0.31-0.90 µg) for attenuation of mechanical allodynia[10]Rat
Morphine SubcutaneousChronic Constriction Injury (CCI)6 mg/kg attenuated mechanical and cold allodynia[11]Rat
Morphine SubcutaneousSpared Nerve Injury (SNI)Dose-dependently attenuated mechanical allodynia[10]Rat

Side-Effect Profile

A critical differentiator between morphine and novel analgesics is their side-effect profile. Chronic morphine use is associated with tolerance, dependence, respiratory depression, constipation, and opioid-induced hyperalgesia.[12][13] Preclinical studies suggest that NOP receptor agonists like this compound may have a more favorable side-effect profile. For instance, this compound has been shown to produce anxiolytic-like effects at doses that do not disrupt overt behavior or locomotor activity.[8][14] In contrast, morphine can cause dose-dependent effects on locomotor activity, including hyperlocomotion at lower doses and inhibition at higher doses.[15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of analgesics for neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of peripheral neuropathic pain.

Procedure:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.

  • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: Animals are monitored for recovery and signs of distress.

This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, typically within a few days and lasting for several weeks.[17][18][19]

Spared Nerve Injury (SNI) Model

The SNI model is another robust and reproducible model of neuropathic pain.

Procedure:

  • Anesthesia and Surgical Exposure: Similar to the CCI model, the rat is anesthetized, and the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

  • Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then sectioned distal to the ligation, removing a small segment of the distal nerve stump. The sural nerve is left intact.

  • Wound Closure and Post-operative Care: The wound is closed, and the animal is monitored as in the CCI model.

This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the territory of the spared sural nerve.[20][21][22]

Von Frey Test for Mechanical Allodynia

This test is used to assess the withdrawal threshold to a mechanical stimulus.

Procedure:

  • Habituation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Assessment: The filament that elicits a paw withdrawal response 50% of the time is determined using the up-down method. A lower paw withdrawal threshold indicates mechanical allodynia.[2]

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency to withdraw from a thermal stimulus.

Procedure:

  • Habituation: The animal is placed in a glass-floored chamber and allowed to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Response Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A shorter paw withdrawal latency indicates thermal hyperalgesia.[23][24]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and morphine, and a typical experimental workflow for their comparative analysis.

G cluster_SCH221510 This compound Signaling Pathway cluster_Morphine Morphine Signaling Pathway SCH221510 This compound NOP_R NOP Receptor SCH221510->NOP_R G_protein_SCH Gi/o Protein NOP_R->G_protein_SCH AC_inhibition_SCH Adenylyl Cyclase Inhibition G_protein_SCH->AC_inhibition_SCH Ion_channel_mod_SCH Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_SCH->Ion_channel_mod_SCH cAMP_decrease_SCH ↓ cAMP AC_inhibition_SCH->cAMP_decrease_SCH Neuronal_inhibition_SCH Neuronal Hyperpolarization & Reduced Excitability cAMP_decrease_SCH->Neuronal_inhibition_SCH Ion_channel_mod_SCH->Neuronal_inhibition_SCH Analgesia_SCH Analgesia Neuronal_inhibition_SCH->Analgesia_SCH Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR G_protein_M Gi/o Protein MOR->G_protein_M AC_inhibition_M Adenylyl Cyclase Inhibition G_protein_M->AC_inhibition_M Ion_channel_mod_M Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_M->Ion_channel_mod_M cAMP_decrease_M ↓ cAMP AC_inhibition_M->cAMP_decrease_M Neuronal_inhibition_M Neuronal Hyperpolarization & Reduced Excitability cAMP_decrease_M->Neuronal_inhibition_M Ion_channel_mod_M->Neuronal_inhibition_M Analgesia_M Analgesia Neuronal_inhibition_M->Analgesia_M

Caption: Signaling pathways of this compound and Morphine.

G cluster_workflow Experimental Workflow start Induction of Neuropathic Pain (e.g., CCI or SNI Model in Rats) baseline Baseline Behavioral Testing (Von Frey, Hargreaves) start->baseline treatment Drug Administration (this compound vs. Morphine vs. Vehicle) baseline->treatment post_treatment Post-Treatment Behavioral Testing (Time-course analysis) treatment->post_treatment side_effect Side-Effect Assessment (Locomotor Activity, etc.) treatment->side_effect data_analysis Data Analysis (ED50 Calculation, Statistical Comparison) post_treatment->data_analysis side_effect->data_analysis conclusion Conclusion on Comparative Efficacy and Safety data_analysis->conclusion

References

Attenuation of Buprenorphine Side Effects: A Comparative Analysis of SCH 221510 and Other Interventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Buprenorphine, a partial μ-opioid receptor (MOR) agonist and κ-opioid receptor (KOR) antagonist, is a cornerstone in the treatment of opioid use disorder and chronic pain. However, its clinical utility can be hampered by a range of side effects, including respiratory depression, pruritus (itching), and nausea. This guide provides a comparative analysis of the novel nociceptin/orphanin FQ (NOP) receptor agonist, SCH 221510, and other pharmacological alternatives in mitigating these adverse effects, supported by experimental data.

Executive Summary

This compound, a potent and selective NOP receptor agonist, has demonstrated a promising profile in preclinical studies for attenuating buprenorphine-induced side effects while synergistically enhancing its analgesic properties. This guide presents a detailed comparison of this compound with established alternatives such as the opioid antagonist naltrexone (B1662487) and the 5-HT3 antagonist ondansetron (B39145). The data underscores the potential of NOP receptor agonism as a targeted strategy to improve the therapeutic index of buprenorphine.

Comparative Efficacy in Attenuating Buprenorphine Side Effects

The following tables summarize the quantitative data from a key preclinical study in rhesus monkeys, providing a head-to-head comparison of buprenorphine administered alone versus in combination with this compound.

Table 1: Effect on Antinociception (Pain Relief)

Treatment GroupDose (mg/kg)Maximum Possible Effect (%MPE)
Buprenorphine alone0.001 - 0.1Dose-dependent increase
Buprenorphine + this compound0.003 (Bup) + 0.001-0.01 (SCH)Synergistic enhancement of antinociception

Table 2: Effect on Respiratory Depression

Treatment GroupDose (mg/kg)% Decrease in Ventilatory Response to CO2
Buprenorphine alone0.01 - 1.0Dose-dependent depression with a ceiling effect
Buprenorphine + this compound0.003 (Bup) + 0.001-0.01 (SCH)No significant increase in respiratory depression

Table 3: Effect on Pruritus (Itching)

Treatment GroupDose (mg/kg)Scratching Responses (counts/hr)
Buprenorphine alone0.01 - 0.1Dose-dependent increase
Buprenorphine + this compound0.003 (Bup) + 0.001-0.01 (SCH)No significant increase in scratching responses

Comparison with Other Alternatives

While direct comparative studies of this compound against other agents for buprenorphine side effects are limited, the following table provides an overview of the evidence for other commonly considered alternatives.

Table 4: Comparison of Alternatives for Buprenorphine Side Effect Management

InterventionTarget Side Effect(s)Mechanism of ActionSupporting Evidence
This compound Respiratory Depression, PruritusNOP Receptor AgonistPreclinical data in primates shows attenuation of side effects with synergistic analgesia.
Naltrexone PruritusOpioid Receptor AntagonistClinical studies show efficacy in treating opioid-induced pruritus, but may antagonize analgesia.
Ondansetron Nausea and Vomiting5-HT3 Receptor AntagonistClinical trials demonstrate effectiveness for opioid-induced nausea and vomiting.
Kappa-Opioid Antagonists Dysphoria, SedationKOR AntagonistBuprenorphine itself is a KOR antagonist, contributing to its favorable side-effect profile compared to full MOR agonists. Further KOR antagonism may offer additional benefits.

Experimental Protocols

1. Assessment of Antinociception: Warm-Water Tail-Withdrawal Assay (Rhesus Monkeys)

  • Objective: To measure the analgesic effect of the test compounds.

  • Procedure:

    • Rhesus monkeys are lightly restrained in primate chairs.

    • The distal 10-15 cm of the tail is immersed in a temperature-controlled water bath maintained at 50°C.

    • The latency to tail withdrawal from the water is recorded. A cut-off time (e.g., 20 seconds) is established to prevent tissue damage.

    • A baseline latency is determined before drug administration.

    • Following intramuscular (IM) administration of the test compound(s), tail-withdrawal latencies are measured at predetermined time points.

    • Data are typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

2. Assessment of Respiratory Depression: Ventilatory Response to CO2 (Rhesus Monkeys)

  • Objective: To evaluate the impact of the test compounds on respiratory function.

  • Procedure:

    • Conscious monkeys are fitted with a head chamber or mask connected to a pneumotachograph to measure respiratory parameters.

    • Animals are exposed to air containing 5% CO2 to stimulate ventilation.

    • Respiratory rate and tidal volume are measured to calculate minute volume (respiratory rate x tidal volume).

    • A baseline ventilatory response to CO2 is established.

    • Following IM administration of the test compound(s), the ventilatory response to CO2 is re-measured at various time points.

    • The percentage decrease in the ventilatory response from baseline is calculated to quantify respiratory depression.

3. Assessment of Pruritus: Observation of Spontaneous Scratching Behavior (Rhesus Monkeys)

  • Objective: To quantify opioid-induced itching.

  • Procedure:

    • Monkeys are placed in individual observation chambers and videotaped.

    • Following IM administration of the test compound(s), the frequency and duration of spontaneous scratching behavior are recorded by trained observers who are blind to the treatment conditions.

    • Scratching is defined as repetitive raking movements of the limbs or digits over the body.

    • Data are typically presented as the total number of scratching responses per hour.

Signaling Pathways and Experimental Workflow

Buprenorphine and this compound Signaling Pathways cluster_bup Buprenorphine cluster_sch This compound cluster_receptors Receptors cluster_downstream Downstream Signaling Bup Buprenorphine MOR μ-Opioid Receptor (MOR) Bup->MOR Partial Agonist KOR κ-Opioid Receptor (KOR) Bup->KOR Antagonist NOP NOP Receptor Bup->NOP Weak Partial Agonist SCH This compound SCH->NOP Agonist G_protein_i Gi/o Protein MOR->G_protein_i Analgesia Analgesia MOR->Analgesia Side_Effects Side Effects (Respiratory Depression, Pruritus) MOR->Side_Effects NOP->G_protein_i NOP->Analgesia Synergistic Attenuation Attenuation of Side Effects NOP->Attenuation AC Adenylyl Cyclase G_protein_i->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Buprenorphine and this compound.

Experimental Workflow start Start: Rhesus Monkey Model baseline Baseline Measurements (Tail-Withdrawal, Respiration, Scratching) start->baseline treatment Administer Treatment Groups: 1. Buprenorphine alone 2. Buprenorphine + this compound 3. Vehicle Control baseline->treatment post_treatment Post-Treatment Measurements (Repeated at time intervals) treatment->post_treatment data_analysis Data Analysis: - %MPE for Antinociception - % Decrease in Ventilatory Response - Scratching Counts post_treatment->data_analysis results Results & Comparison data_analysis->results

Caption: Experimental workflow for assessing drug effects.

Discussion and Future Directions

The synergistic enhancement of buprenorphine's analgesic effects by this compound, coupled with the attenuation of its undesirable side effects, presents a compelling therapeutic strategy. The activation of the NOP receptor appears to functionally counteract the MOR-mediated adverse effects without compromising, and in fact augmenting, the desired analgesic outcome. This bifunctional approach holds significant promise for the development of safer and more effective opioid-based therapies.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of this compound with other agents like naltrexone and ondansetron in the context of buprenorphine treatment.

  • Elucidating the precise molecular mechanisms underlying the functional interaction between MOR and NOP receptor signaling pathways.

  • Translating these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of mixed MOR/NOP receptor agonists in human populations.

This guide provides a foundational overview for researchers and drug development professionals. The presented data and methodologies should serve as a valuable resource for the continued exploration of NOP receptor agonists as a novel approach to improving the safety profile of buprenorphine and other opioid analgesics.

Differential Effects of SCH 221510 in Various Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 221510 is a potent and selective agonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] As a non-peptidic, orally active compound, this compound has garnered significant interest for its potential therapeutic applications, particularly in the treatment of anxiety and pain.[1][2] This guide provides a comparative overview of the pharmacological effects of this compound across various animal species, presenting key experimental data in a structured format to aid in research and development.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound exhibits high affinity and selectivity for the NOP receptor. The following table summarizes its in vitro binding and functional potency at human recombinant opioid receptors, as detailed in the seminal study by Varty et al. (2008).[2]

ReceptorParameterValue (nM)SpeciesReference
NOP Ki 0.3 Human--INVALID-LINK--[2]
EC50 12 Human--INVALID-LINK--[2]
Mu (μ)Ki65Human--INVALID-LINK--[2]
EC50693Human--INVALID-LINK--[2]
Kappa (κ)Ki131Human--INVALID-LINK--[2]
EC50683Human--INVALID-LINK--[2]
Delta (δ)Ki2854Human--INVALID-LINK--[2]
EC508071Human--INVALID-LINK--[2]
  • Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

  • EC50: Half maximal effective concentration, a measure of functional potency. Lower values indicate higher potency.

The data clearly demonstrates the high selectivity of this compound for the NOP receptor over the classical opioid receptors (mu, kappa, and delta).

In Vivo Pharmacology: Anxiolytic and Analgesic Effects

This compound has demonstrated significant anxiolytic-like and analgesic effects in a variety of animal models.

Anxiolytic-like Activity

The anxiolytic-like properties of this compound have been evaluated in rodents and guinea pigs using various behavioral paradigms.[2]

SpeciesAssayEffective Dose Range (mg/kg, p.o.)Observed EffectsReference
RatElevated Plus-Maze1 - 30Increased time spent in open arms--INVALID-LINK--[2]
Vogel Conflict Test1 - 30Increased punished licking--INVALID-LINK--[2]
GerbilElevated Plus-Maze1 - 30Increased time spent in open arms--INVALID-LINK--[2]
Guinea PigPup Separation-Induced Vocalization1 - 30Reduced vocalizations--INVALID-LINK--[2]
Analgesic Activity

The analgesic effects of this compound have been investigated in rats and non-human primates.

SpeciesPain ModelRoute of AdministrationObserved EffectsReference
RatNeuropathic PainNot specifiedAnalgesia--INVALID-LINK--[1]
Rhesus MonkeyNot specifiedNot specifiedPotentiation of buprenorphine-induced analgesia--INVALID-LINK--

Pharmacokinetics

Comprehensive, publicly available comparative pharmacokinetic data for this compound across different animal species is limited. Further research is required to fully characterize and compare its absorption, distribution, metabolism, and excretion (ADME) profiles in various preclinical models.

Experimental Protocols

NOP Receptor Binding Assay (General Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the NOP receptor.

Materials:

  • Membranes from cells expressing the human NOP receptor.

  • Radioligand (e.g., [3H]-Nociceptin).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of unlabeled Nociceptin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).

Elevated Plus-Maze Test (Rodents)

This test is used to assess anxiety-like behavior in rodents.[4]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the animal to the testing room for at least 30 minutes before the test.

  • Administer the test compound (e.g., this compound) or vehicle at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

Vogel Conflict Test (Rat)

This conflict-based test is used to screen for anxiolytic drugs.[5][6]

Apparatus:

  • An operant chamber with a grid floor and a drinking spout.

  • A shock generator.

Procedure:

  • Water-deprive the rats for a specified period (e.g., 48 hours).

  • Administer the test compound (e.g., this compound) or vehicle.

  • Place the rat in the chamber and allow it to drink from the spout.

  • After a set number of licks (e.g., 20), deliver a mild electric shock through the grid floor.

  • Record the total number of shocks received during a fixed session time (e.g., 5 minutes).

  • Anxiolytic drugs increase the number of shocks the animal is willing to tolerate to drink, indicating an anti-conflict effect.

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling SCH221510 This compound NOP_Receptor NOP Receptor SCH221510->NOP_Receptor binds & activates G_Protein Gi/o Protein NOP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channels Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channels inhibits K_Channels K⁺ Channels G_Protein->K_Channels activates cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolysis cAMP->Anxiolysis Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->Anxiolysis Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channels->K_Efflux K_Efflux->Anxiolysis K_Efflux->Analgesia

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow_Anxiolytic cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Data Analysis Phase Animal_Housing Animal Acclimation (e.g., Rat, Gerbil) Administration Drug Administration (p.o.) Animal_Housing->Administration Drug_Prep This compound Preparation (Vehicle Control) Drug_Prep->Administration Behavioral_Assay Behavioral Assay (e.g., Elevated Plus-Maze) Administration->Behavioral_Assay Data_Collection Data Collection (e.g., Time in Open Arms) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation (Anxiolytic Effect) Statistical_Analysis->Results

Caption: General Experimental Workflow for Assessing Anxiolytic-like Effects.

Conclusion

This compound is a potent and selective NOP receptor agonist with demonstrated anxiolytic-like effects across multiple rodent species and analgesic properties in rats and non-human primates. Its high selectivity for the NOP receptor suggests a favorable side-effect profile compared to traditional opioids. However, a comprehensive understanding of its differential effects, particularly concerning its pharmacokinetics in various species, requires further investigation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration of the therapeutic potential of this compound and other NOP receptor modulators.

References

A Comparative Guide to the Anxiolytic Effects of SCH 221510: A Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of SCH 221510, a potent and selective NOP (Nociceptin/Orphanin FQ peptide) receptor agonist, with a focus on cross-validating its anxiolytic-like properties with data from various research laboratories. This document includes a detailed examination of its in vitro and in vivo pharmacology, direct comparisons with the alternative NOP agonist Ro 64-6198, and a review of the underlying signaling mechanisms.

In Vitro Pharmacological Profile: A Quantitative Comparison

This compound and Ro 64-6198 are both potent and selective agonists for the NOP receptor. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) as reported by various research groups and commercial suppliers. This cross-laboratory data provides a robust validation of their in vitro profiles.

Table 1: Comparative Binding Affinity (Ki, nM) at the NOP Receptor

CompoundVarty et al. (2008)[1]R&D SystemsMalfacini et al. (2017) (Referenced in[2])Jenck et al. (2000)[3]Sigma-Aldrich[4]
This compound 0.30.3---
Ro 64-6198 ---~0.4 (pKi = 9.4)0.389

Table 2: Comparative Functional Potency (EC50, nM) in [³⁵S]GTPγS Binding Assays

CompoundVarty et al. (2008)[1]R&D SystemsMalfacini et al. (2017)[2]Jenck et al. (2000)[3]Sigma-Aldrich[4]
This compound 1212~10-30 fold less potent than N/OFQ--
Ro 64-6198 --~10 fold less potent than N/OFQ~39.8 (pEC50 = 7.4)38.9

Table 3: Selectivity of this compound and Ro 64-6198 for NOP Receptor over other Opioid Receptors (Ki, nM)

CompoundNOPµ (mu)κ (kappa)δ (delta)Source
This compound 0.3651312854
Ro 64-6198 ~0.4>100-fold selective>100-fold selective>100-fold selective[3][5]

In Vivo Anxiolytic-Like Effects: Cross-Validation of Preclinical Data

The anxiolytic-like properties of this compound and Ro 64-6198 have been evaluated in various rodent models of anxiety. The data presented below, from different laboratories, confirms their efficacy and provides insights into their effective dose ranges.

Table 4: Anxiolytic-Like Effects of this compound in Rodent Models

AssaySpeciesEffective Dose Range (mg/kg, p.o.)Key FindingsReference
Elevated Plus-MazeRat1 - 30Increased time spent in open arms.[1]
Vogel Conflict TestRat10Increased punished licking, attenuated by NOP antagonist J-113397.[1]
Conditioned Lick SuppressionRat1 - 30Increased punished licking.[1]
Fear-Potentiated StartleRat10 - 30Reduced fear-potentiated startle response.[1]

Table 5: Anxiolytic-Like Effects of Ro 64-6198 in Rodent Models

AssaySpeciesEffective Dose Range (mg/kg, i.p.)Key FindingsReference
Elevated Plus-MazeRat0.3 - 3.2Increased exploration of open arms.[3]
Modified Geller-Seifter ConflictRat1 - 3.2Increased rate of punished responding.[3]
Conditioned Lick SuppressionRat3 - 10Increased punished licking, attenuated by J-113397.[6]
Marble Burying TestMouse1Decreased number of marbles buried.[7]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate replication and further investigation.

Elevated Plus-Maze Test for Rats

Objective: To assess anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze.

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound (orally) or Ro 64-6198 (intraperitoneally) at the desired dose and time before the test (e.g., 30-60 minutes).

  • Test Initiation: Place the rat in the center of the maze, facing an open arm.

  • Observation Period: Allow the rat to freely explore the maze for a 5-minute period.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.

Vogel Conflict Test for Rats

Objective: To evaluate the anti-conflict (anxiolytic) effects of a compound by measuring its ability to reinstate behavior suppressed by punishment.

Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

Procedure:

  • Water Deprivation: Water-deprive the rats for a specified period (e.g., 48 hours) prior to the test to motivate drinking.

  • Habituation: Place the rat in the testing chamber for a brief period to acclimate.

  • Drug Administration: Administer the test compound at the desired dose and time before the test.

  • Test Session: Allow the rat access to the drinking spout. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout.

  • Data Collection: Record the total number of licks and the number of shocks received during a fixed session duration (e.g., 3-5 minutes). An increase in the number of punished licks is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The anxiolytic effects of this compound and other NOP agonists are mediated through the activation of the NOP receptor, a G-protein coupled receptor (GPCR).

NOP Receptor Signaling Pathway

Upon activation by an agonist like this compound, the NOP receptor, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.[8] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[8] Additionally, NOP receptor activation modulates ion channel activity, causing an inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[9][10] The receptor has also been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways.[9][10]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCH221510 This compound NOPR NOP Receptor SCH221510->NOPR Binds to G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP converts Cellular_Response Anxiolytic Effects Ca_channel->Cellular_Response Modulates K_channel->Cellular_Response Modulates ATP ATP PKA PKA cAMP->PKA Activates PKA->Cellular_Response Leads to MAPK_cascade->Cellular_Response Leads to

Caption: NOP Receptor Signaling Cascade.

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates a typical workflow for screening and validating the anxiolytic potential of a compound like this compound.

Anxiolytic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Testing cluster_analysis Data Analysis and Validation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay ([35S]GTPγS, Determine EC50) Binding_Assay->Functional_Assay Promising candidates EPM Elevated Plus-Maze Functional_Assay->EPM Proceed to in vivo Vogel Vogel Conflict Test EPM->Vogel Confirm findings Dose_Response Dose-Response Curve Generation EPM->Dose_Response Other_Tests Other Behavioral Assays (e.g., Fear Potentiated Startle) Vogel->Other_Tests Broader profiling Vogel->Dose_Response Other_Tests->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis Cross_Validation Cross-Laboratory Data Comparison Statistical_Analysis->Cross_Validation

Caption: Anxiolytic Drug Screening Workflow.

Conclusion

The data compiled from multiple independent research laboratories and suppliers consistently demonstrates that this compound is a potent and highly selective NOP receptor agonist. In vivo studies across different validated models of anxiety in rodents confirm its anxiolytic-like effects at doses that do not significantly impair motor function. When compared to another well-characterized NOP agonist, Ro 64-6198, this compound exhibits a similar in vitro and in vivo pharmacological profile, providing a strong cross-validation of the therapeutic potential of NOP receptor agonism for the treatment of anxiety disorders. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support further research and development in this promising area.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of SCH 221510, a potent and selective nociceptin (B549756) opioid peptide (NOP) receptor agonist.

Disposal Protocol: A Step-by-Step Approach

According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous. However, it is crucial to prevent its release into the environment. The following steps outline the recommended disposal procedure for this compound and its containers.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other solvent waste streams unless compatible.

  • Empty Containers: "Empty" containers may still retain residual amounts of the compound. These should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, in which this compound is soluble). The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for glass or plastic recycling or disposal.

Step 3: Labeling and Storage of Waste

  • Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in regular trash. [1] This is to prevent the compound from entering the sewage system and the wider environment.

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor. Disposal must be conducted in accordance with all local, state, and federal regulations.[1]

Key Chemical and Safety Data

The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Molecular Weight 397.55 g/mol Tocris, R&D Systems
Formula C₂₈H₃₁NOTocris, R&D Systems
Solubility (DMSO) Soluble to 100 mMR&D Systems
Purity ≥98%R&D Systems
Storage Temperature Room TemperatureR&D Systems
Acute Toxicity (Oral) TDLo (rat): 1 mg/kgCayman Chemical SDS[2]
Hazard Classification Not classified as hazardous (GHS)Cayman Chemical SDS[2]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE weigh Weigh this compound prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste (Solid & Liquid) experiment->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose SCH221510 This compound NOP_Receptor NOP Receptor (GPCR) SCH221510->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates MAPK MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition Ca_Channel->Neuronal_Inhibition K_Channel->Neuronal_Inhibition

References

Safeguarding Researchers: A Comprehensive Guide to Handling SCH 221510

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling the potent, selective nociceptin (B549756) opioid receptor (NOP) agonist, SCH 221510. Adherence to these protocols is critical to mitigate risks and ensure a secure research environment.

When handling novel or potent compounds like this compound, for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on the principles of chemical risk assessment is necessary.[1][2][3][4][5] The following guidelines are based on best practices for handling potent, non-radiolabeled research compounds and are intended to supplement a thorough risk assessment conducted by institutional environmental health and safety (EHS) professionals.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate level of personal protective equipment is dictated by the specific laboratory procedure and the physical form of the compound. A risk assessment should always precede any handling of potent compounds.[6][7]

Activity Recommended PPE Rationale
Weighing and Dispensing (as solid/powder) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front laboratory coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Chemical splash goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum protection against exposure.[8]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[8]
In Vitro / In Vivo Dosing - Laboratory coat- Safety glasses- Appropriate chemical-resistant glovesFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment and PPE required.

Note: The selection of appropriate gloves is critical. For any new chemical, it is advisable to consult glove manufacturer's compatibility charts. Disposable nitrile gloves are a common minimum requirement for incidental contact.[9]

Operational Plan for Handling this compound

A systematic approach to handling potent compounds is crucial to minimize exposure and prevent contamination.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.[1][2][3][4][5]

  • Designated Area: Designate a specific area within the laboratory for handling this compound, preferably within a containment device such as a chemical fume hood or a glove box.

  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available within the designated area.

  • Training: All personnel involved must be trained on the potential hazards and safe handling procedures for potent compounds.[7]

2. Handling the Compound:

  • Weighing: When weighing the solid form of this compound, do so within a ventilated balance enclosure or a chemical fume hood to control airborne particles.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Contamination: Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate all equipment after use.

3. Post-Handling Procedures:

  • Decontamination: Decontaminate the work area thoroughly after each use. Use a suitable cleaning agent as determined by a risk assessment.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound

Proper disposal of potent research compounds and all contaminated materials is essential to protect personnel and the environment.[10]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, pipette tips, vials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible.

  • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, syringes) in a designated sharps container for hazardous chemical waste.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of accordingly in a sealed bag or container.[8]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazard(s).

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic, pending pickup by a certified hazardous waste contractor.

3. Final Disposal:

  • Professional Disposal: All waste contaminated with this compound must be disposed of through the institution's EHS-approved hazardous waste management program.[11] Never dispose of this material down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Handling Area RiskAssessment->DesignateArea GatherMaterials 3. Assemble PPE & Equipment DesignateArea->GatherMaterials Weighing 4. Weighing (in containment) GatherMaterials->Weighing SolutionPrep 5. Solution Preparation (in fume hood) Weighing->SolutionPrep Decontaminate 6. Decontaminate Work Area SolutionPrep->Decontaminate RemovePPE 7. Doff PPE Decontaminate->RemovePPE WashHands 8. Wash Hands RemovePPE->WashHands SegregateWaste 9. Segregate & Label Waste WashHands->SegregateWaste StoreWaste 10. Store Waste Securely SegregateWaste->StoreWaste Dispose 11. Dispose via EHS StoreWaste->Dispose

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and logistical protocols, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development and scientific discovery can proceed without compromising the well-being of their personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 221510
Reactant of Route 2
Reactant of Route 2
SCH 221510

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.